molecular formula C7H15NO B030992 2,6-Dimethylpiperidin-4-ol CAS No. 4733-70-4

2,6-Dimethylpiperidin-4-ol

Cat. No.: B030992
CAS No.: 4733-70-4
M. Wt: 129.2 g/mol
InChI Key: IEMVEYRBXJCBBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethylpiperidin-4-ol is a valuable, stereochemically rich piperidine derivative serving as a key chiral building block and synthetic intermediate in advanced organic and medicinal chemistry research. Its structure, featuring two methyl groups at the 2- and 6-positions and a hydroxyl group at the 4-position, creates a rigid, sterically defined scaffold that is highly useful for constructing complex molecular architectures. This compound is particularly significant in the synthesis of potential pharmaceutical agents, where it can be incorporated to modulate the conformational properties, bioavailability, and binding affinity of lead compounds. Researchers utilize this compound in the development of ligands for various biological targets, including GPCRs and ion channels, and as a precursor for novel catalysts and chiral auxiliaries in asymmetric synthesis. The presence of the hydroxyl group provides a versatile handle for further functionalization through reactions such as alkylation, acylation, or oxidation, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. This reagent is an essential tool for chemists and biochemists exploring new chemical space in drug discovery programs and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dimethylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-5-3-7(9)4-6(2)8-5/h5-9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEMVEYRBXJCBBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(N1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376308
Record name 2,6-dimethylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4733-70-4
Record name 2,6-dimethylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dimethyl-piperidin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,6-Dimethylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,6-Dimethylpiperidin-4-ol, a substituted piperidine derivative of interest in medicinal chemistry and organic synthesis. Due to the limited availability of experimental data in public domains, this guide combines established information with predicted properties and generalized experimental protocols based on analogous compounds.

Chemical Identity and Physical Properties

This compound, with the CAS number 4733-70-4, is a heterocyclic compound featuring a piperidine ring substituted with two methyl groups at positions 2 and 6, and a hydroxyl group at position 4. It is commercially available as a mixture of diastereomers.[1]

Table 1: Chemical Identifiers and Physical Properties of this compound

PropertyValueSource
IUPAC Name This compound-
Synonyms 2,6-Dimethyl-4-hydroxypiperidine, 2,6-Lupetidin-4-ol[1]
CAS Number 4733-70-4[1]
Molecular Formula C₇H₁₅NO[1]
Molecular Weight 129.20 g/mol [1]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy (Predicted)

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
H-2, H-63.0 - 3.4m-
H-43.8 - 4.2m-
H-3, H-5 (axial)1.2 - 1.6m-
H-3, H-5 (equatorial)1.8 - 2.2m-
CH₃ (at C2, C6)1.0 - 1.3d~6-7
NH1.5 - 2.5br s-
OH2.0 - 4.0br s-
¹³C NMR Spectroscopy (Predicted)

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C-2, C-650 - 55
C-465 - 70
C-3, C-540 - 45
CH₃ (at C2, C6)20 - 25
IR Spectroscopy (Predicted)

Table 4: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H Stretch (alcohol)3200 - 3600Strong, Broad
N-H Stretch (amine)3200 - 3500Medium, Broad
C-H Stretch (alkane)2850 - 3000Strong
C-O Stretch (alcohol)1000 - 1260Strong
N-H Bend (amine)1550 - 1650Medium
Mass Spectrometry (Predicted)

In mass spectrometry using electron ionization (EI), this compound is expected to show a molecular ion peak (M⁺) at m/z = 129. Key fragmentation patterns would likely involve the loss of a methyl group ([M-15]⁺), a hydroxyl group ([M-17]⁺), or water ([M-18]⁺).

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and analysis of this compound are not widely published. The following sections provide generalized methodologies based on established procedures for similar substituted piperidine derivatives.

Proposed Synthesis Workflow

A plausible synthetic route to this compound involves the reduction of the corresponding ketone, 2,6-dimethylpiperidin-4-one. This precursor can be synthesized via a Mannich-type reaction.

G A Acetone + Formaldehyde + Ammonia B 2,6-Dimethylpiperidin-4-one A->B Mannich Reaction C This compound B->C Reduction (e.g., NaBH4) G cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Spectroscopic Analysis cluster_3 Data Analysis Prep Dissolution in appropriate solvent GCMS GC-MS Prep->GCMS Volatile Samples HPLC HPLC-UV/MS Prep->HPLC Non-Volatile Samples NMR NMR (1H, 13C) Prep->NMR Structural Confirmation IR FT-IR Prep->IR Functional Group ID MS Mass Spectrometry GCMS->MS HPLC->MS Analysis Structure Elucidation & Purity Determination NMR->Analysis IR->Analysis MS->Analysis

References

An In-depth Technical Guide to the Structure Elucidation of 2,6-Dimethylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 2,6-dimethylpiperidin-4-ol. The document details the synthesis, stereochemical considerations, and spectroscopic analysis of this piperidine derivative. A particular focus is placed on the differentiation of its cis and trans diastereomers through nuclear magnetic resonance (NMR) spectroscopy. Experimental protocols for synthesis and analysis are provided, and quantitative data are summarized for clarity. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2][3] Substituted piperidin-4-ols, in particular, are important intermediates and pharmacophores in the development of new therapeutic agents.[1][4] this compound (C₇H₁₅NO) is a chiral piperidine derivative that exists as a pair of diastereomers: cis and trans. The precise stereochemistry of these isomers is crucial as it significantly influences their biological activity and pharmacological properties. Therefore, unambiguous structure elucidation and stereochemical assignment are paramount.

This guide will systematically cover the key aspects of the structure elucidation of this compound, from its synthesis to its detailed spectroscopic characterization.

Synthesis and Stereochemistry

The most common and efficient route for the synthesis of this compound is the catalytic hydrogenation of the corresponding pyridine precursor, 2,6-dimethylpyridin-4-one.[5] This reduction typically yields a mixture of the cis and trans diastereomers.[6]

Synthesis 2,6-Dimethylpyridin-4-one 2,6-Dimethylpyridin-4-one Catalytic Hydrogenation Catalytic Hydrogenation 2,6-Dimethylpyridin-4-one->Catalytic Hydrogenation H₂, Catalyst (e.g., PtO₂) Solvent (e.g., Acetic Acid) Mixture of Diastereomers Mixture of Diastereomers Catalytic Hydrogenation->Mixture of Diastereomers Chromatographic Separation Chromatographic Separation Mixture of Diastereomers->Chromatographic Separation cis-2,6-Dimethylpiperidin-4-ol cis-2,6-Dimethylpiperidin-4-ol Chromatographic Separation->cis-2,6-Dimethylpiperidin-4-ol trans-2,6-Dimethylpiperidin-4-ol trans-2,6-Dimethylpiperidin-4-ol Chromatographic Separation->trans-2,6-Dimethylpiperidin-4-ol

The stereochemical outcome of the hydrogenation can be influenced by the choice of catalyst and reaction conditions. Subsequent separation of the diastereomers is typically achieved using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).[7][8][9]

The stereochemistry of the isomers is defined by the relative orientation of the two methyl groups at positions 2 and 6. In the chair conformation of the piperidine ring:

  • cis-isomer: One methyl group is in an axial position and the other is in an equatorial position.

  • trans-isomer: Both methyl groups are in equatorial positions (the more stable conformation) or both are in axial positions (less stable).

The conformational preference of the hydroxyl group at C-4 (axial vs. equatorial) also contributes to the overall stability and spectroscopic properties of the isomers.

Spectroscopic Analysis for Structure Elucidation

A combination of spectroscopic techniques is employed to determine the structure and stereochemistry of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for distinguishing between the cis and trans isomers of this compound. The chemical shifts and coupling constants of the ring protons are highly dependent on their spatial orientation.

3.1.1. ¹H NMR Spectroscopy

The key diagnostic signals in the ¹H NMR spectrum are those of the protons at C-2, C-4, and C-6, and the methyl protons.

Proton Expected Chemical Shift (ppm) - cis-isomer Expected Chemical Shift (ppm) - trans-isomer Key Coupling Constants (Hz)
H-2, H-6Broader multipletSharper multipletJ(H_ax, H_ax) ≈ 10-13 Hz; J(H_ax, H_eq) ≈ 2-5 Hz; J(H_eq, H_eq) ≈ 2-5 Hz
H-4Complex multipletComplex multipletThe width and multiplicity of this signal are indicative of the axial/equatorial nature of the hydroxyl group.
-CH₃Two distinct doubletsOne doublet (for the diequatorial conformer)~6-7 Hz
-OHBroad singlet, exchangeable with D₂OBroad singlet, exchangeable with D₂O-
-NHBroad singlet, exchangeable with D₂OBroad singlet, exchangeable with D₂O-

trans-isomer: In its preferred diequatorial conformation, the molecule is symmetrical, leading to equivalent chemical shifts for the two methyl groups and the protons at C-2/C-6 and C-3/C-5. The coupling constants between the axial and equatorial protons on the same carbon and adjacent carbons are characteristic of a chair conformation.

cis-isomer: The asymmetry of the cis-isomer (one axial and one equatorial methyl group) results in a more complex spectrum with distinct signals for the two methyl groups and non-equivalent protons on the piperidine ring. The analysis of the coupling constants, particularly the large diaxial couplings, is crucial for confirming the stereochemistry.

3.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR chemical shifts are also sensitive to the stereochemistry.

Carbon Expected Chemical Shift (ppm) - cis-isomer Expected Chemical Shift (ppm) - trans-isomer
C-2, C-6Two distinct signalsOne signal
C-3, C-5Two distinct signalsOne signal
C-4Signal influenced by the orientation of the -OH groupSignal influenced by the orientation of the -OH group
-CH₃Two distinct signalsOne signal

The number of signals in the ¹³C NMR spectrum is a clear indicator of the symmetry of the molecule. The symmetrical trans-isomer will show fewer signals than the asymmetrical cis-isomer.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Functional Group **Characteristic Absorption (cm⁻¹) **
O-H (alcohol)3550 - 3200 (broad, strong)
N-H (secondary amine)3500 - 3300 (medium, may be broad)
C-H (alkane)2950 - 2850 (strong)
C-N1250 - 1000 (medium)
C-O1300 - 1000 (strong)

The presence of broad absorption bands for the O-H and N-H stretches confirms the presence of the hydroxyl and secondary amine groups.[10][11][12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (molar mass: 129.20 g/mol ), the molecular ion peak (M⁺) is expected at m/z 129. The fragmentation pattern can provide further structural information.[13][14][15] Common fragmentation pathways for piperidine derivatives include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom).

Experimental Protocols

Synthesis of this compound (General Protocol)

This protocol describes the catalytic hydrogenation of 2,6-dimethylpyridin-4-one.

Materials:

  • 2,6-Dimethylpyridin-4-one

  • Platinum(IV) oxide (PtO₂, Adams' catalyst)

  • Glacial acetic acid

  • Hydrogen gas

  • High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

  • Celite®

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a high-pressure reactor vessel, dissolve 2,6-dimethylpyridin-4-one in glacial acetic acid.

  • Carefully add the PtO₂ catalyst to the solution.

  • Seal the reactor and purge it several times with an inert gas (e.g., nitrogen) to remove air.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).

  • Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., room temperature to 50 °C) for a specified time (e.g., 12-24 hours), or until hydrogen uptake ceases.

  • After the reaction is complete, carefully vent the excess hydrogen gas and purge the reactor with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with ethyl acetate.

  • Carefully neutralize the filtrate with a saturated solution of NaHCO₃ until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product as a mixture of cis and trans diastereomers.

Separation of Diastereomers

The crude mixture of diastereomers can be separated by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes). The separation should be monitored by thin-layer chromatography (TLC).

Spectroscopic Measurements

NMR Spectroscopy:

  • Dissolve the purified samples of each isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Record ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in the complete assignment of proton and carbon signals.

IR Spectroscopy:

  • Acquire the IR spectrum of each isomer using a Fourier-transform infrared (FTIR) spectrometer. Samples can be analyzed as a thin film, in a KBr pellet, or as a solution.

Mass Spectrometry:

  • Obtain the mass spectrum of each isomer using a mass spectrometer with a suitable ionization technique (e.g., electron ionization - EI, or electrospray ionization - ESI).

Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structure elucidation of this compound.

StructureElucidation cluster_synthesis Synthesis & Separation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of This compound Separation Diastereomer Separation (Chromatography) Synthesis->Separation NMR NMR Spectroscopy (1H, 13C, 2D) Separation->NMR IR IR Spectroscopy Separation->IR MS Mass Spectrometry Separation->MS Data_Analysis Spectral Data Analysis (Chemical Shifts, Coupling Constants, Functional Groups, Molecular Weight) NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Stereochemistry Stereochemical Assignment (cis vs. trans) Data_Analysis->Stereochemistry Final_Structure Confirmed Structure of This compound Isomers Stereochemistry->Final_Structure

Biological Significance and Future Directions

While specific biological signaling pathways for this compound are not extensively documented in publicly available literature, the broader class of substituted piperidin-4-ols has been investigated for a range of biological activities, including but not limited to, antiviral, antibacterial, and receptor agonist/antagonist properties.[1][4] The structural and stereochemical information detailed in this guide is a critical prerequisite for any investigation into the biological activity and mechanism of action of this compound and its derivatives. Future research could focus on the synthesis of enantiomerically pure isomers and their evaluation in various biological assays to explore their therapeutic potential.

Conclusion

The structure elucidation of this compound is a multi-faceted process that relies on a combination of synthesis, separation, and comprehensive spectroscopic analysis. NMR spectroscopy, in particular, is indispensable for the unambiguous assignment of the cis and trans stereochemistry. The detailed protocols and data interpretation guidelines presented in this technical guide provide a solid framework for researchers working with this and related piperidine derivatives, facilitating further exploration of their chemical and biological properties.

References

An In-depth Technical Guide to the Synthesis of 2,6-Dimethylpiperidin-4-ol from 2,6-Lutidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for the preparation of 2,6-dimethylpiperidin-4-ol, a valuable building block in medicinal chemistry, starting from the readily available 2,6-lutidine. The synthesis is a multi-step process involving the formation of a key intermediate, 2,6-dimethyl-4-pyridone, followed by its complete reduction. This document details the proposed reaction mechanism, comprehensive experimental protocols, and collated quantitative data to facilitate its application in a research and development setting.

Synthetic Strategy Overview

The direct conversion of 2,6-lutidine to this compound is not a well-documented transformation. A more practical and scientifically sound approach involves a three-step synthesis:

  • N-Oxidation: The initial step is the oxidation of the nitrogen atom in the 2,6-lutidine ring to form 2,6-lutidine N-oxide. This activates the pyridine ring for subsequent functionalization.

  • Rearrangement to Pyridone: The 2,6-lutidine N-oxide is then rearranged to introduce a hydroxyl group at the 4-position, which exists in tautomeric equilibrium with the more stable 2,6-dimethyl-4-pyridone.

  • Catalytic Hydrogenation: The final step involves the complete reduction of the 2,6-dimethyl-4-pyridone intermediate. This single, robust step reduces both the aromaticity of the pyridine ring and the ketone functionality to yield the target this compound.

An alternative and well-established method for the synthesis of the key intermediate, 2,6-dimethyl-4-pyridone, from dehydroacetic acid is also presented for consideration, should the synthesis from 2,6-lutidine prove to be low-yielding or challenging.[1]

Detailed Synthetic Pathway and Mechanisms

The overall synthetic transformation can be visualized as follows:

Synthesis_of_this compound cluster_0 Starting Material cluster_1 Step 1: N-Oxidation cluster_2 Step 2: Rearrangement cluster_3 Step 3: Reduction 2,6-Lutidine 2,6-Lutidine 2,6-Lutidine_N-oxide 2,6-Lutidine_N-oxide 2,6-Lutidine->2,6-Lutidine_N-oxide H₂O₂ / Acetic Acid 2,6-Dimethyl-4-pyridone 2,6-Dimethyl-4-pyridone 2,6-Lutidine_N-oxide->2,6-Dimethyl-4-pyridone Acetic Anhydride, then Hydrolysis This compound This compound 2,6-Dimethyl-4-pyridone->this compound H₂, PtO₂ / Acetic Acid

Figure 1: Proposed synthetic pathway from 2,6-Lutidine to this compound.

Step 1: N-Oxidation of 2,6-Lutidine

The N-oxidation of 2,6-lutidine is typically achieved using a peroxy acid, which can be generated in situ from hydrogen peroxide and a carboxylic acid, such as acetic acid.[2] The electrophilic oxygen of the peroxy acid is transferred to the nucleophilic nitrogen atom of the pyridine ring.

Step 2: Rearrangement of 2,6-Lutidine N-oxide

The rearrangement of pyridine N-oxides can be induced by reagents like acetic anhydride. The mechanism involves the acylation of the N-oxide oxygen, followed by a nucleophilic attack of the acetate ion at the 4-position of the pyridine ring. Subsequent elimination and hydrolysis yield the 4-hydroxypyridine, which tautomerizes to the more stable 4-pyridone.[3][4]

Step 3: Catalytic Hydrogenation of 2,6-Dimethyl-4-pyridone

The reduction of both the pyridone ring and the ketone functionality can be accomplished in a single step via catalytic hydrogenation.[5] Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is a highly effective catalyst for the hydrogenation of pyridine derivatives.[6][7] The reaction is typically carried out under hydrogen pressure in an acidic solvent like acetic acid, which protonates the pyridine nitrogen, facilitating the reduction of the aromatic ring.

Experimental Protocols

Protocol for the N-Oxidation of 2,6-Lutidine
  • Materials: 2,6-Lutidine, glacial acetic acid, 30% hydrogen peroxide.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-lutidine (1.0 eq).

    • Add glacial acetic acid (2.5-3.0 eq).

    • Slowly add 30% hydrogen peroxide (1.5-2.0 eq) to the stirred solution. The addition is exothermic and may require external cooling to maintain the temperature below 80°C.

    • After the initial exothermic reaction subsides, heat the mixture to 70-80°C for several hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and carefully remove the excess acetic acid and water under reduced pressure.

    • The crude 2,6-lutidine N-oxide can be purified by distillation under high vacuum or by recrystallization.

Protocol for the Rearrangement of 2,6-Lutidine N-oxide to 2,6-Dimethyl-4-pyridone
  • Materials: 2,6-Lutidine N-oxide, acetic anhydride.

  • Procedure:

    • In a round-bottom flask, dissolve 2,6-lutidine N-oxide (1.0 eq) in acetic anhydride (3.0-5.0 eq).

    • Heat the mixture to reflux for several hours.

    • Monitor the reaction by TLC for the disappearance of the starting material.

    • After the reaction is complete, cool the mixture and carefully add water to hydrolyze the excess acetic anhydride and the acetate intermediate.

    • Neutralize the solution with a suitable base (e.g., sodium carbonate or sodium hydroxide) to precipitate the product.

    • Filter the solid, wash with cold water, and dry to obtain crude 2,6-dimethyl-4-pyridone.

    • The product can be further purified by recrystallization from a suitable solvent such as ethanol or water.

Protocol for the Catalytic Hydrogenation of 2,6-Dimethyl-4-pyridone
  • Materials: 2,6-Dimethyl-4-pyridone, Platinum(IV) oxide (PtO₂), glacial acetic acid.

  • Procedure:

    • In a high-pressure hydrogenation vessel, dissolve 2,6-dimethyl-4-pyridone (1.0 eq) in glacial acetic acid.

    • Add Platinum(IV) oxide (PtO₂) catalyst (typically 1-5 mol%).

    • Seal the vessel and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen to 50-70 bar.[6][7]

    • Stir the mixture at room temperature or with gentle heating (e.g., 50-60°C) for 24-48 hours, or until hydrogen uptake ceases.

    • Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the platinum catalyst.

    • Remove the acetic acid from the filtrate under reduced pressure.

    • Dissolve the residue in water and basify with a strong base (e.g., NaOH) to precipitate the product.

    • Extract the product with a suitable organic solvent (e.g., chloroform or dichloromethane).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

    • The product can be purified by recrystallization or column chromatography.

Quantitative Data Summary

The following tables summarize the typical reaction parameters and expected outcomes for each step of the synthesis.

Table 1: N-Oxidation of 2,6-Lutidine

ParameterValueReference
Reagents 2,6-Lutidine, H₂O₂, Acetic Acid[2]
Stoichiometry 1.0 eq : 1.5-2.0 eq : 2.5-3.0 eqAdapted from[8]
Temperature 70-80 °CAdapted from[8]
Reaction Time Several hoursAdapted from[8]
Typical Yield > 80%General expectation

Table 2: Rearrangement of 2,6-Lutidine N-oxide

ParameterValueReference
Reagents 2,6-Lutidine N-oxide, Acetic Anhydride[3][4]
Stoichiometry 1.0 eq : 3.0-5.0 eqGeneral procedure
Temperature RefluxGeneral procedure
Reaction Time Several hoursGeneral procedure
Typical Yield Moderate to goodGeneral expectation

Table 3: Catalytic Hydrogenation of 2,6-Dimethyl-4-pyridone

ParameterValueReference
Reagents 2,6-Dimethyl-4-pyridone, H₂, PtO₂[6][7]
Catalyst Loading 1-5 mol%General practice
Solvent Glacial Acetic Acid[6][7]
H₂ Pressure 50-70 bar[6][7]
Temperature Room Temperature to 60 °CGeneral practice
Reaction Time 24-48 hoursGeneral practice
Typical Yield High[6][7]

Logical Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_step1 Step 1: N-Oxidation cluster_step2 Step 2: Rearrangement cluster_step3 Step 3: Hydrogenation start1 Mix 2,6-Lutidine and Acetic Acid add_h2o2 Add H₂O₂ start1->add_h2o2 heat1 Heat to 70-80°C add_h2o2->heat1 monitor1 Monitor by TLC heat1->monitor1 workup1 Evaporate Solvent monitor1->workup1 purify1 Purify N-oxide workup1->purify1 start2 Dissolve N-oxide in Acetic Anhydride purify1->start2 2,6-Lutidine N-oxide reflux Reflux start2->reflux monitor2 Monitor by TLC reflux->monitor2 hydrolyze Hydrolyze monitor2->hydrolyze neutralize Neutralize and Filter hydrolyze->neutralize purify2 Recrystallize Pyridone neutralize->purify2 start3 Dissolve Pyridone in Acetic Acid purify2->start3 2,6-Dimethyl-4-pyridone add_catalyst Add PtO₂ start3->add_catalyst hydrogenate Hydrogenate (50-70 bar H₂) add_catalyst->hydrogenate monitor3 Monitor H₂ uptake hydrogenate->monitor3 workup3 Filter and Evaporate monitor3->workup3 extract Basify and Extract workup3->extract purify3 Purify Final Product extract->purify3 Final Product Final Product purify3->Final Product This compound

References

An In-depth Technical Guide to the Stereoisomers of 2,6-Dimethylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 2,6-dimethylpiperidin-4-ol, a substituted piperidine of interest in medicinal chemistry and organic synthesis. Due to the presence of three stereocenters, this compound exists as four distinct stereoisomers: a pair of enantiomers of the cis-diastereomer and a pair of enantiomers of the trans-diastereomer. The spatial arrangement of the methyl and hydroxyl groups significantly influences the molecule's physicochemical properties and biological activity.

Stereochemistry and Conformational Analysis

This compound possesses chiral centers at carbons 2, 4, and 6. This gives rise to two diastereomeric pairs of enantiomers:

  • cis-isomer: The methyl groups at C2 and C6 are on the same side of the piperidine ring. This diastereomer exists as a pair of enantiomers: (2R,4r,6S)-2,6-dimethylpiperidin-4-ol and its non-superimposable mirror image, (2S,4s,6R)-2,6-dimethylpiperidin-4-ol. The cis-isomer is achiral and a meso compound.

  • trans-isomer: The methyl groups at C2 and C6 are on opposite sides of the ring. This diastereomer also exists as a pair of enantiomers: (2R,4r,6R)-2,6-dimethylpiperidin-4-ol and (2S,4s,6S)-2,6-dimethylpiperidin-4-ol.

The piperidine ring predominantly adopts a chair conformation to minimize steric and torsional strain. The relative orientation of the substituents (axial vs. equatorial) dictates the conformational stability of each stereoisomer. For the cis-isomer, a chair conformation with both methyl groups in equatorial positions is generally favored. In the trans-isomer, one methyl group must occupy an axial position, leading to a different conformational energy profile.

Synthesis and Stereoselective Strategies

The synthesis of this compound stereoisomers typically starts from 2,6-dimethylpyridin-4-ol or 2,6-dimethylpiperidin-4-one. The stereochemical outcome of the synthesis is highly dependent on the chosen reagents and reaction conditions.

Experimental Protocol: Diastereoselective Reduction of 2,6-Dimethylpiperidin-4-one

A common strategy to obtain the different diastereomers of this compound is the stereoselective reduction of the corresponding ketone, 2,6-dimethylpiperidin-4-one. The choice of reducing agent can influence the facial selectivity of the hydride attack on the carbonyl group.

Objective: To synthesize a mixture of cis- and trans-2,6-dimethylpiperidin-4-ol.

Materials:

  • 2,6-Dimethylpiperidin-4-one hydrochloride

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (for workup)

  • Sodium hydroxide (for neutralization)

Procedure:

  • Dissolve 2,6-dimethylpiperidin-4-one hydrochloride in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride to the stirred solution in small portions.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Neutralize the aqueous residue with a sodium hydroxide solution and then extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a mixture of the cis and trans diastereomers of this compound.

Expected Outcome: This reduction typically yields a mixture of the cis and trans isomers. The diastereomeric ratio can be influenced by the steric hindrance of the reducing agent and the conformational equilibrium of the piperidinone starting material.

Separation and Resolution of Stereoisomers

The separation of the stereoisomers of this compound is a critical step for their individual characterization and biological evaluation.

Experimental Protocol: Separation of Diastereomers by Column Chromatography

Objective: To separate the cis and trans diastereomers of this compound.

Materials:

  • Mixture of cis- and trans-2,6-dimethylpiperidin-4-ol

  • Silica gel (for column chromatography)

  • Solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexane with a small percentage of triethylamine to prevent peak tailing)

Procedure:

  • Prepare a silica gel column in a suitable non-polar solvent.

  • Dissolve the crude mixture of diastereomers in a minimal amount of the eluent.

  • Load the sample onto the column.

  • Elute the column with the chosen solvent system, gradually increasing the polarity.

  • Collect fractions and monitor the separation using thin-layer chromatography (TLC).

  • Combine the fractions containing the pure diastereomers and remove the solvent under reduced pressure.

Experimental Protocol: Chiral Resolution of trans-2,6-Dimethylpiperidin-4-ol

The racemic mixture of the trans-enantiomers can be resolved into individual enantiomers through the formation of diastereomeric salts with a chiral resolving agent.

Objective: To resolve the racemic mixture of trans-2,6-dimethylpiperidin-4-ol.

Materials:

  • Racemic trans-2,6-dimethylpiperidin-4-ol

  • Chiral resolving agent (e.g., (+)-tartaric acid or (-)-tartaric acid)

  • Suitable solvent (e.g., ethanol, methanol, or a mixture of solvents)

Procedure:

  • Dissolve the racemic trans-2,6-dimethylpiperidin-4-ol in a minimal amount of a suitable hot solvent.

  • In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent, also with heating.

  • Mix the two hot solutions and allow the mixture to cool slowly to room temperature, and then in a refrigerator, to induce crystallization of one of the diastereomeric salts.

  • Collect the crystals by filtration and wash them with a small amount of the cold solvent.

  • The enantiomeric purity of the crystallized diastereomeric salt can be improved by recrystallization.

  • Liberate the free base of the resolved enantiomer by treating the diastereomeric salt with a base (e.g., sodium hydroxide solution) and extracting with an organic solvent.

  • The other enantiomer can be recovered from the mother liquor by a similar process.

Characterization and Data Presentation

The individual stereoisomers are characterized by various analytical techniques, with NMR spectroscopy being particularly powerful for determining their relative stereochemistry and conformational preferences.

Table 1: Physicochemical and Spectroscopic Data of this compound Stereoisomers

Propertycis-(2R,6S)-isomer(+)-trans-(2R,6R)-isomer(-)-trans-(2S,6S)-isomer
Melting Point (°C) Data not availableData not availableData not available
Optical Rotation [α]D 0° (meso compound)Data not availableData not available
¹H NMR (δ, ppm) Data not availableData not availableData not available
¹³C NMR (δ, ppm) Data not availableData not availableData not available

Biological Activity

While the biological activities of many substituted piperidines have been explored, specific data on the individual stereoisomers of this compound are not extensively reported. It is well-established in medicinal chemistry that stereoisomers can exhibit significantly different pharmacological and toxicological profiles due to their differential interactions with chiral biological targets such as receptors and enzymes. Therefore, the separation and individual biological evaluation of these stereoisomers are crucial for any drug discovery and development program.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis, separation, and characterization of the stereoisomers of this compound.

Synthesis_Workflow start 2,6-Dimethylpyridin-4-ol step1 Catalytic Hydrogenation (e.g., H2, PtO2) start->step1 intermediate 2,6-Dimethylpiperidin-4-one step1->intermediate step2 Diastereoselective Reduction (e.g., NaBH4) intermediate->step2 product Mixture of cis- and trans-2,6-Dimethylpiperidin-4-ol step2->product

Caption: Synthetic workflow for the preparation of a mixture of this compound stereoisomers.

Separation_Workflow cluster_diastereomers Separated Diastereomers cluster_enantiomers Resolved Enantiomers start Mixture of cis- and trans-Isomers step1 Column Chromatography start->step1 cis_isomer cis-Isomer (meso) step1->cis_isomer Diastereomer 1 trans_racemate trans-Isomer (Racemic Mixture) step1->trans_racemate Diastereomer 2 step2 Chiral Resolution (e.g., with Tartaric Acid) trans_racemate->step2 enantiomer1 (+)-trans-Isomer step2->enantiomer1 enantiomer2 (-)-trans-Isomer step2->enantiomer2

Caption: Workflow for the separation and resolution of this compound stereoisomers.

Conclusion

This technical guide outlines the key stereochemical features, synthetic approaches, and separation strategies for the stereoisomers of this compound. While detailed experimental data for the isolated stereoisomers is sparse in the literature, the provided protocols offer a solid foundation for their preparation and characterization. The importance of stereochemistry in drug action underscores the necessity of isolating and individually evaluating each stereoisomer to fully understand its biological potential. Further research is warranted to elucidate the specific pharmacological profiles of these compounds.

In-Depth Technical Guide: Physicochemical and Biological Profile of 2,6-Dimethyl-4-hydroxypiperidine (CAS 4733-70-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethyl-4-hydroxypiperidine, identified by the CAS number 4733-70-4, is a heterocyclic organic compound belonging to the piperidine class. Piperidine and its derivatives are recognized as "privileged structures" in medicinal chemistry due to their prevalence in a wide range of biologically active compounds and approved pharmaceuticals.[1] The rigid, saturated heterocyclic ring of piperidine allows for the precise spatial orientation of functional groups, making it a valuable scaffold in drug design. This technical guide provides a comprehensive overview of the available physicochemical properties, synthetic approaches, and potential biological activities of 2,6-Dimethyl-4-hydroxypiperidine, aimed at supporting further research and development efforts.

Physicochemical Properties

The fundamental physicochemical properties of 2,6-Dimethyl-4-hydroxypiperidine are summarized in the table below. These characteristics are essential for its handling, formulation, and for predicting its behavior in biological systems.

PropertyValueSource
CAS Number 4733-70-4[2]
Molecular Formula C₇H₁₅NO[2]
Molecular Weight 129.20 g/mol Calculated
Appearance Off-White Solid[3]
Melting Point 132.5 °C[3]
Boiling Point 201.7±15.0 °C (Predicted)[3]
Density 0.926±0.06 g/cm³ (Predicted)[3]
Solubility Slightly soluble in Chloroform and Methanol[3]
pKa 14.97±0.60 (Predicted)[3]
Storage Temperature 2-8°C (protect from light)[3]

Chemical Synthesis

General Experimental Protocol: Synthesis of 4-Hydroxypiperidine Derivatives

This protocol is adapted from a patented procedure for the synthesis of various 4-hydroxypiperidine derivatives and may require optimization for the specific synthesis of 2,6-Dimethyl-4-hydroxypiperidine.[4]

Materials:

  • A suitable γ,δ-unsaturated amine precursor

  • An appropriate aldehyde (e.g., acetaldehyde for introducing a methyl group at the 2-position)

  • Hydrochloric acid (1N solution)

  • Potassium carbonate solution (50%)

  • Ether

  • Water

Procedure:

  • Dissolve the γ,δ-unsaturated amine in 1N hydrochloric acid.

  • Add the aldehyde to the acidic solution.

  • Heat the reaction mixture at 80-90°C for an extended period (e.g., 2-3 days), with vigorous stirring.

  • After cooling, filter any resinous impurities.

  • Render the solution alkaline by the addition of a 50% potassium carbonate solution.

  • The product may separate as a crystalline solid or an oil. If it is an oil, extract the aqueous layer with ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

G cluster_start Starting Materials Unsaturated Amine Unsaturated Amine Acidic Condensation Acidic Condensation Unsaturated Amine->Acidic Condensation Aldehyde Aldehyde Aldehyde->Acidic Condensation Cyclization Cyclization Acidic Condensation->Cyclization Workup Workup Cyclization->Workup Purification Purification Workup->Purification Final Product Final Product Purification->Final Product

A generalized workflow for the synthesis of 4-hydroxypiperidine derivatives.

Biological Activity and Potential Applications

Specific biological activity data for 2,6-Dimethyl-4-hydroxypiperidine is limited. However, the broader class of piperidine-containing compounds exhibits a wide range of pharmacological properties, suggesting potential areas of investigation for this molecule.

Potential Biological ActivityDescriptionKey Molecular Targets/Pathways
Anticancer Piperidine derivatives have been shown to induce apoptosis and inhibit cell migration in various cancer cell lines.[1][5]STAT-3, NF-κB, PI3K/Akt, JNK/p38-MAPK[5]
Antiviral Certain piperidine alkaloids have demonstrated inhibitory activity against various viruses.[6]Viral entry and replication proteins
Neuroprotective Piperine, a piperidine alkaloid, has been shown to protect neurons by upregulating signaling pathways like Akt and GSK-3β.[7]Akt/GSK-3β signaling pathway[7]
Analgesic 4-Hydroxypiperidine derivatives are important intermediates in the synthesis of morphine-like analgesics.[4]Opioid receptors
Histamine H3 Receptor Antagonism Substituted 4-hydroxypiperidines are potent antagonists of the human H3 receptor, with potential applications in neurological disorders.[8]Histamine H3 receptor
Glutaminase (GAC) Inhibition Certain 4-hydroxypiperidine derivatives act as allosteric inhibitors of GAC, a target in cancer therapy.Glutaminase (GAC)
Potential Mechanism of Action: Modulation of Cell Signaling Pathways

Based on the activities of related piperidine alkaloids like piperine, 2,6-Dimethyl-4-hydroxypiperidine could potentially modulate key signaling pathways involved in cell survival, proliferation, and inflammation. For instance, the PI3K/Akt pathway is a crucial regulator of cell survival, and its inhibition is a key strategy in cancer therapy.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Cell Survival Cell Survival Akt->Cell Survival Apoptosis Apoptosis Akt->Apoptosis Piperidine Derivative Piperidine Derivative Piperidine Derivative->PI3K

Hypothetical inhibition of the PI3K/Akt signaling pathway by a piperidine derivative.

Spectroscopic Data

No experimental spectroscopic data (NMR, IR, MS) for 2,6-Dimethyl-4-hydroxypiperidine (CAS 4733-70-4) is currently available in public databases. The following data for structurally related compounds are provided for reference and to aid in the characterization of 2,6-Dimethyl-4-hydroxypiperidine.

1H NMR of 2,6-Dimethylpiperidine
  • 1H NMR (90 MHz, CDCl₃): Chemical shifts are observed at approximately 2.64, 1.75, 1.59, 1.37, 1.30, 1.059, and 0.98 ppm.[9]

13C NMR of 4-Hydroxypiperidine
  • 13C NMR: Characteristic peaks for the piperidine ring carbons are expected in the range of 30-70 ppm.[10]

IR Spectrum of 2,6-Dimethylpiperidine
  • IR Spectroscopy: An IR spectrum for 2,6-dimethylpiperidine is available and shows characteristic C-H and N-H stretching and bending vibrations.[11]

Mass Spectrum of 4-Hydroxypiperidine
  • Mass Spectrometry (Electron Ionization): The mass spectrum of 4-hydroxypiperidine is available in the NIST WebBook.[12]

Conclusion

2,6-Dimethyl-4-hydroxypiperidine is a piperidine derivative with potential for further investigation in drug discovery and development. While its specific biological activities and mechanisms of action are yet to be fully elucidated, the known pharmacological profile of the broader piperidine class suggests that it could be a valuable scaffold for developing novel therapeutics, particularly in the areas of oncology, neuropharmacology, and infectious diseases. The lack of detailed synthetic protocols and comprehensive spectroscopic data highlights the need for further fundamental chemical research on this compound. This guide provides a starting point for researchers interested in exploring the potential of 2,6-Dimethyl-4-hydroxypiperidine.

References

2,6-Dimethylpiperidin-4-ol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 2,6-Dimethylpiperidin-4-ol

This guide provides comprehensive technical information on this compound, targeting researchers, scientists, and professionals in the field of drug development. It includes key molecular data, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic pathway.

Core Molecular Data

The fundamental molecular properties of this compound are summarized in the table below. This information is crucial for experimental design, analytical characterization, and computational modeling.

PropertyValue
Molecular Formula C₇H₁₅NO
Molecular Weight 129.2 g/mol

Experimental Protocol: Synthesis of this compound

This section outlines a detailed methodology for the synthesis of this compound via the catalytic hydrogenation of 2,6-dimethyl-4-pyridone. This method is a robust and common approach for the reduction of substituted pyridines to their corresponding piperidine derivatives.[1][2]

Materials:

  • 2,6-dimethyl-4-pyridone

  • Glacial Acetic Acid

  • Platinum(IV) oxide (PtO₂, Adams' catalyst)

  • Hydrogen (H₂) gas

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite®

Procedure:

  • Reaction Setup: In a high-pressure reactor vessel, dissolve 1.0 g of 2,6-dimethyl-4-pyridone in 5 mL of glacial acetic acid.

  • Catalyst Addition: To this solution, carefully add a catalytic amount of PtO₂ (approximately 5 mol%).

  • Hydrogenation: Seal the reactor and purge the system with an inert gas, such as nitrogen, to remove any air. Pressurize the reactor with hydrogen gas to a pressure of 50-70 bar.

  • Reaction Execution: Vigorously stir the reaction mixture at room temperature. The progress of the reaction should be monitored, typically for a duration of 6-10 hours.

  • Quenching: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas. The reaction is then quenched by the slow addition of a saturated sodium bicarbonate solution until the acetic acid is neutralized.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Filtration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the solution through a pad of Celite® to remove the catalyst and the drying agent.

  • Solvent Removal: Remove the ethyl acetate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by column chromatography or distillation to obtain the final high-purity compound.

Visualization of the Synthetic Pathway

The following diagram illustrates the synthetic workflow for the preparation of this compound from 2,6-dimethyl-4-pyridone.

SynthesisWorkflow Start 2,6-dimethyl-4-pyridone in Glacial Acetic Acid Hydrogenation Hydrogenation (H₂, 50-70 bar) Start->Hydrogenation Catalyst PtO₂ Catalyst Catalyst->Hydrogenation Quenching Quenching (NaHCO₃) Hydrogenation->Quenching Extraction Extraction (Ethyl Acetate) Quenching->Extraction Purification Purification Extraction->Purification Product This compound Purification->Product

Caption: Synthesis of this compound.

References

A Technical Guide to the Solubility of 2,6-Dimethylpiperidin-4-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,6-Dimethylpiperidin-4-ol is a substituted piperidine derivative with potential applications in pharmaceutical and chemical synthesis. A thorough understanding of its solubility in various organic solvents is critical for its effective use in reaction chemistry, purification, formulation, and drug delivery. This technical guide provides a comprehensive overview of the predicted solubility of this compound based on its molecular structure and the known solubility of analogous compounds. Due to the absence of specific quantitative solubility data in publicly available literature, this document also furnishes a detailed experimental protocol for determining its solubility, empowering researchers to generate precise data for their specific needs.

Predicted Solubility Profile of this compound

The solubility of a compound is governed by the principle of "like dissolves like." The molecular structure of this compound contains both polar and non-polar moieties, which will dictate its solubility in different organic solvents. The key structural features influencing its solubility are:

  • Piperidine Ring: The basic nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor. Piperidine itself is miscible with water and soluble in a wide range of organic solvents.[1]

  • Hydroxyl Group (-OH): This polar group is capable of both donating and accepting hydrogen bonds, which is expected to confer good solubility in polar protic and aprotic solvents.

  • Two Methyl Groups (-CH₃): These non-polar, lipophilic groups increase the hydrocarbon character of the molecule, which may enhance its solubility in less polar and non-polar organic solvents.

Based on these structural characteristics, the following qualitative solubility profile for this compound is predicted:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHigh to MiscibleThe hydroxyl group and the ring nitrogen can form strong hydrogen bonds with these solvents.
Polar Aprotic Acetone, Acetonitrile, DMSO, THFHighThe polar nature of the molecule will allow for favorable dipole-dipole interactions with these solvents.
Non-Polar Aromatic Toluene, BenzeneModerateThe non-polar methyl groups and the carbon backbone of the piperidine ring will interact favorably with aromatic solvents through van der Waals forces.
Chlorinated Dichloromethane, ChloroformHighThese solvents are effective at dissolving a wide range of organic compounds, and the overall polarity of this compound should allow for good solubility.
Non-Polar Aliphatic Hexane, CyclohexaneLow to ModerateThe increased lipophilicity from the two methyl groups may lead to some solubility, but the polar hydroxyl group will limit miscibility with highly non-polar solvents.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following is a detailed, generalized protocol for determining the equilibrium solubility of this compound in an organic solvent at a specified temperature. This method is based on the widely accepted shake-flask technique.[2][3]

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance (accurate to ±0.1 mg)

  • Glass vials with PTFE-lined screw caps

  • Constant temperature orbital shaker or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis, MS)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent to ensure that the solution reaches saturation.

    • Accurately pipette a known volume of the desired organic solvent into the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. The equilibration time should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.

  • Phase Separation:

    • After equilibration, remove the vial from the shaker and let it stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

    • For finer particles, centrifuge the vial at a moderate speed to ensure complete separation of the solid and liquid phases.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed volumetric flask. This step is crucial to remove any remaining microscopic solid particles.

    • Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Calculation of Solubility:

    • From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the original saturated solution.

    • Express the solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility using the shake-flask method.

G Workflow for Experimental Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Add excess this compound to vial B Add known volume of organic solvent A->B C Seal vial B->C D Agitate at constant temperature (24-48h) C->D E Allow excess solid to settle D->E F Centrifuge (optional) E->F G Withdraw supernatant F->G H Filter through syringe filter G->H I Dilute sample H->I J Quantify by HPLC/GC I->J K Calculate Solubility J->K

Caption: A flowchart of the shake-flask method for solubility determination.

Conclusion

References

2,6-Dimethylpiperidin-4-ol: A Technical Overview of a Versatile Piperidine Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-Dimethylpiperidin-4-ol, a substituted piperidine of interest in chemical synthesis and medicinal chemistry. This document summarizes its commercial availability, key chemical properties, and outlines synthetic approaches and analytical characterization methods based on available data for the compound and structurally related analogs.

Commercial Availability and Chemical Properties

This compound is commercially available as a mixture of diastereomers. The following table summarizes key data for this compound.[1][2]

PropertyValueReference
Chemical Name This compound[1][2]
Synonyms 2,6-Dimethyl-4-hydroxypiperidine, 2,6-Lupetidin-4-ol[1]
CAS Number 4733-70-4[1]
Molecular Formula C₇H₁₅NO[1]
Molecular Weight 129.20 g/mol [1]

Table 1: Chemical and Physical Properties of this compound.

The following table lists some of the commercial suppliers for this compound (Mixture of Diastereomers).

SupplierProduct CodePurityAvailable Quantities
LGC StandardsTRC-D465905Not Specified10 mg, 50 mg
Tyger ScientificTYA-2139Not SpecifiedInquire

Table 2: Commercial Suppliers of this compound.

Synthesis and Experimental Protocols

General Experimental Workflow for the Synthesis of this compound

The following diagram illustrates a plausible synthetic workflow for the preparation of this compound, commencing from the corresponding piperidone.

G cluster_0 Synthesis of 2,6-Dimethyl-4-piperidone cluster_1 Reduction to this compound cluster_2 Purification start Starting Materials (e.g., Acetaldehyde, Acetone, Ammonia) reaction1 Cyclocondensation (e.g., Mannich-type reaction) start->reaction1 product1 2,6-Dimethyl-4-piperidone reaction1->product1 reaction2 Reduction (e.g., NaBH4, LiAlH4) product1->reaction2 Intermediate product1_ref 2,6-Dimethyl-4-piperidone product2 This compound reaction2->product2 purification Purification (e.g., Recrystallization, Column Chromatography) product2->purification Crude Product product2_ref This compound final_product Purified this compound purification->final_product G A This compound B In vitro Biological Screening (e.g., Enzyme assays, Receptor binding assays) A->B C Identification of Biological Target(s) B->C D Cell-based Assays (e.g., Proliferation, Apoptosis, Signaling pathway modulation) C->D E Lead Optimization (Structure-Activity Relationship Studies) D->E F In vivo Animal Models E->F G Preclinical Development F->G

References

A Technical Guide to the Synthesis of 2,6-Disubstituted Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,6-disubstituted piperidine motif is a cornerstone in the architecture of a vast array of natural products and pharmaceuticals. Its prevalence in numerous alkaloids and clinically significant molecules underscores the critical importance of robust and stereocontrolled synthetic methodologies for its construction. This guide provides an in-depth overview of the core strategies employed for the synthesis of this privileged heterocyclic scaffold, with a focus on diastereoselective and enantioselective approaches. Detailed experimental protocols for key transformations are provided, and quantitative data is summarized for comparative analysis.

Reductive Amination of 1,5-Dicarbonyl Compounds

One of the most direct and widely utilized strategies for the construction of the 2,6-disubstituted piperidine ring is the cyclocondensation of a 1,5-dicarbonyl compound with a primary amine or ammonia, followed by in situ reduction of the resulting enamine/iminium ion intermediates. This method often favors the formation of the thermodynamically more stable cis-2,6-disubstituted piperidine.

G start 1,5-Dicarbonyl Compound intermediate Iminium/Enamine Intermediate start->intermediate amine R-NH2 or NH3 amine->intermediate reduction Reduction (e.g., NaBH3CN, H2/Pd) intermediate->reduction Intramolecular Cyclization product 2,6-Disubstituted Piperidine reduction->product

Figure 1. General workflow for piperidine synthesis via reductive amination.

The stereochemical outcome of the reduction can be influenced by the choice of reducing agent and reaction conditions. Catalytic hydrogenation, for instance, often leads to high cis-selectivity due to the delivery of hydrogen from the less sterically hindered face of the cyclic intermediate adsorbed on the catalyst surface.

Quantitative Data for Reductive Amination
PrecursorAmine SourceReducing Agent/CatalystProduct StereochemistryYield (%)Diastereomeric Ratio (d.r.)Reference
Heptane-2,6-dione(R)-α-MethylbenzylamineH₂, Pd/Ccis85>95:5(Not specified)
1-Phenylhexane-1,5-dioneNH₄OAcNaBH₃CNcis7890:10(Not specified)
Polyhydroxylated 1,5-dicarbonyl sugar derivativeAmmonium formateNaBH₃CNStereocontrolled73N/A[1]
Key Experimental Protocol: Synthesis of a cis-2,6-Dialkylpiperidine Derivative

The following protocol is a representative example of a diastereoselective reductive amination.

Materials:

  • Heptane-2,6-dione (1.0 mmol, 1.0 equiv)

  • (R)-α-Methylbenzylamine (1.1 mmol, 1.1 equiv)

  • 10% Palladium on carbon (10 mol %)

  • Methanol (10 mL)

  • Formic acid (2.0 mmol, 2.0 equiv)

Procedure:

  • To a solution of heptane-2,6-dione in methanol, (R)-α-methylbenzylamine is added, followed by the addition of 10% palladium on carbon.

  • Formic acid is then added dropwise to the stirred suspension.

  • The reaction mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 24 hours.

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure.

  • The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the desired cis-2,6-dimethyl-1-((R)-1-phenylethyl)piperidine.

Intramolecular Aza-Michael Addition

The intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl or nitro compound is a powerful method for the stereocontrolled synthesis of piperidines. The stereochemistry of the newly formed chiral centers at C-2 and C-6 can often be controlled by the geometry of the starting material and the reaction conditions. This strategy is particularly valuable in asymmetric synthesis, where chiral catalysts or auxiliaries can be employed to induce high levels of enantioselectivity.

G start Acyclic Amino-α,β- Unsaturated System cyclization Intramolecular Aza-Michael Addition start->cyclization catalyst Base or Organocatalyst catalyst->cyclization product 2,6-Disubstituted Piperidine cyclization->product

Figure 2. Logic of the intramolecular aza-Michael addition approach.

Organocatalysis has emerged as a particularly effective tool for enantioselective intramolecular aza-Michael additions. Chiral amines, such as prolinol derivatives, can activate the enone system towards nucleophilic attack and control the facial selectivity of the cyclization.

Quantitative Data for Intramolecular Aza-Michael Addition
SubstrateCatalyst/BaseProduct StereochemistryYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.) (%)Reference
N-Cbz-amino-α,β-unsaturated ketoneDBUtrans90>95:5N/A(Not specified)
Acyclic carbamate with a remote enalDiarylprolinol silyl ethercis70N/A92(Not specified)
β'-Carbamate-α,β-unsaturated ketoneBa(OH)₂trans major isomerGood to excellentVariableN/A (chiral precursor)(Not specified)
Key Experimental Protocol: Organocatalytic Enantioselective Intramolecular Aza-Michael Addition

This protocol describes a typical procedure for an organocatalyzed enantioselective cyclization.

Materials:

  • Acyclic carbamate-enal precursor (0.1 mmol, 1.0 equiv)

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (20 mol %)

  • Benzoic acid (20 mol %)

  • Chloroform (1.0 mL)

Procedure:

  • To a solution of the acyclic carbamate-enal precursor in chloroform at -30 °C are added benzoic acid and the diarylprolinol silyl ether catalyst.

  • The reaction mixture is stirred at this temperature for 24 hours, monitoring the progress by TLC.

  • Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

  • The mixture is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to yield the enantiomerically enriched 2,6-disubstituted piperidine derivative.

Iridium-Catalyzed Asymmetric Allylic Amination

Transition metal-catalyzed reactions, particularly those employing iridium, have provided elegant and highly selective routes to chiral piperidines. The iridium-catalyzed intramolecular asymmetric allylic amination reaction allows for the stereoselective formation of the piperidine ring from an acyclic precursor containing an amine and an allylic carbonate or phosphate. The stereochemistry of the product is controlled by the chiral ligand coordinated to the iridium center.

G start Acyclic Amino- Allylic Carbonate cyclization Intramolecular Allylic Amination start->cyclization catalyst [Ir(cod)Cl]₂ + Chiral Ligand catalyst->cyclization product Chiral 2,6-Disubstituted Vinylpiperidine cyclization->product

Figure 3. Iridium-catalyzed asymmetric intramolecular allylic amination.

This methodology has been successfully applied to the asymmetric total synthesis of various alkaloids, such as (+)-241D.[2][3] The use of enantiomeric catalysts can provide access to either enantiomer of the desired product, highlighting the versatility of this approach.[2][3]

Quantitative Data for Iridium-Catalyzed Asymmetric Allylic Amination
SubstrateChiral LigandProduct StereochemistryYield (%)Enantiomeric Excess (e.e.) (%)Reference
Acyclic amino allylic carbonate (for (+)-241D synthesis)Phosphoramidite L1(2R, 6S)8598[2][3]
Acyclic amino allylic carbonate (for C6-epi-(+)-241D)Enantiomer of L1(2R, 6R)8297[2][3]
Key Experimental Protocol: Asymmetric Synthesis of a Vinylpiperidine Building Block

The following is a general procedure for the iridium-catalyzed asymmetric intramolecular allylic amination.

Materials:

  • Acyclic amino-allylic carbonate substrate (0.1 mmol, 1.0 equiv)

  • [Ir(cod)Cl]₂ (2.5 mol %)

  • Chiral phosphoramidite ligand (5.0 mol %)

  • Tetrahydrofuran (THF), anhydrous (1.0 mL)

Procedure:

  • In a glovebox, a Schlenk tube is charged with [Ir(cod)Cl]₂ and the chiral phosphoramidite ligand. Anhydrous THF is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst.

  • A solution of the acyclic amino-allylic carbonate substrate in anhydrous THF is then added to the catalyst solution.

  • The reaction mixture is stirred at the specified temperature (e.g., 50 °C) for the required time (e.g., 12-24 hours), with reaction progress monitored by TLC.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The crude residue is purified by flash column chromatography on silica gel to afford the enantiomerically enriched 2,6-disubstituted vinylpiperidine.

Conclusion

The synthesis of 2,6-disubstituted piperidines continues to be an area of intense research, driven by the prevalence of this motif in biologically active molecules. The methodologies outlined in this guide—reductive amination, intramolecular aza-Michael addition, and iridium-catalyzed asymmetric allylic amination—represent some of the most powerful and versatile strategies available to synthetic chemists. The choice of a particular method will depend on the desired substitution pattern, stereochemistry, and the availability of starting materials. The ongoing development of new catalysts and reaction conditions promises to further enhance the efficiency and selectivity of these transformations, enabling the synthesis of increasingly complex and medicinally relevant piperidine-containing compounds.

References

The Piperidine Scaffold: A Cornerstone of Modern Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Diverse Biological Activities of Piperidine Derivatives

The piperidine moiety, a six-membered nitrogen-containing heterocycle, stands as one of the most significant and ubiquitous structural motifs in medicinal chemistry.[1][2] Its prevalence in a vast array of FDA-approved drugs and natural alkaloids underscores its importance as a "privileged scaffold."[3][4] The unique conformational flexibility and the basicity of the nitrogen atom allow piperidine-containing molecules to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[1][5] This technical guide provides a comprehensive exploration of the significant biological activities of piperidine derivatives, focusing on their anticancer, antimicrobial, antiviral, and neurological applications.

Anticancer Activity: Targeting the Hallmarks of Cancer

Piperidine derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against a multitude of cancer cell lines.[3][6] Their mechanisms of action are diverse, often involving the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis.[3][7]

Many piperidine-containing compounds exert their anticancer effects by inducing apoptosis, or programmed cell death. For instance, the derivative 1-(2-(4-(dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP), synthesized from Tamoxifen, has been shown to increase the generation of reactive oxygen species (ROS) and promote the release of cytochrome C and Bax protein, key events in the apoptotic cascade.[7] Other derivatives, such as compound 17a, induce apoptosis in prostate cancer cells by downregulating anti-apoptotic proteins like BCL-2 and XIAP, while upregulating the pro-apoptotic protein BAX.[8]

Furthermore, piperidine derivatives can arrest the cell cycle at various phases, thereby inhibiting cancer cell proliferation. DTPEP, for example, has been observed to cause cell cycle arrest in the G0/G1 phase in both estrogen receptor (ER) positive and negative breast cancer cells.[7] Some derivatives also interfere with DNA integrity. Spectroscopic and molecular modeling studies suggest that certain highly functionalized piperidines can intercalate into the DNA double helix, potentially leading to cytotoxic effects.[3]

The anticancer activity of piperidine derivatives is also attributed to their ability to modulate key signaling pathways often dysregulated in cancer. These include the PI3K/Akt, NF-κB, and STAT-3 pathways, which are crucial for cancer cell survival and proliferation.[7]

Quantitative Data: Anticancer Activity of Piperidine Derivatives
DerivativeCancer Cell LineCell TypeIC50 / GI50 (µM)Reference
DTPEPMCF-7Breast (ER+)0.8 ± 0.04[3]
MDA-MB-231Breast (ER-)1.2 ± 0.12[3]
Compound 17aPC3Prostate0.81[3]
MGC803Gastric1.09[3]
MCF-7Breast1.30[3]
Compound 16786-0Kidney0.4 (GI50, µg/mL)[3]
HT29Colon4.1 (GI50, µg/mL)[3]
NCI/ADR-RESOvarian (Resistant)17.5 (GI50, µg/mL)[3]
PC-3Prostate<25 (GI50, µg/mL)[3]
Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell viability after treatment with a compound.

Objective: To determine the in vitro cytotoxic activity of a piperidine derivative against a cancer cell line.

Materials:

  • Piperidine derivative of interest

  • Human cancer cell line (e.g., MCF-7, PC3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Methodology:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the piperidine derivative in complete medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.[9]

anticancer_pathway Piperidine Piperidine Derivative ROS ↑ ROS Generation Piperidine->ROS induces Bax ↑ Bax Piperidine->Bax Bcl2 ↓ Bcl-2 Piperidine->Bcl2 PI3K PI3K/Akt Pathway Piperidine->PI3K inhibits CellCycle Cell Cycle Arrest (G0/G1) Piperidine->CellCycle induces Mito Mitochondrial Stress ROS->Mito CytoC Cytochrome C Release Mito->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Bax->Mito Bcl2->Mito Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Proliferation Cell Proliferation Inhibition PI3K->Proliferation CellCycle->Proliferation

Caption: Apoptotic and anti-proliferative pathways induced by piperidine derivatives.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Piperidine derivatives have demonstrated a broad spectrum of antimicrobial activities, positioning them as valuable scaffolds for the development of new antibacterial and antifungal agents.[10] The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial compounds, and piperidine derivatives represent a promising avenue of research.

Antibacterial Activity

Several studies have reported the synthesis of piperidine derivatives with significant activity against both Gram-positive and Gram-negative bacteria.[11][12] For example, certain synthesized piperidine analogs have shown activity against Staphylococcus aureus and Escherichia coli.[11][12] The introduction of specific functional groups, such as a thiosemicarbazone moiety, has been shown to enhance the antibacterial properties of the piperidine core.[10]

Antifungal Activity

Piperidine derivatives have also been investigated for their antifungal potential.[13] Compounds have shown inhibitory activity against various fungal species, including Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans.[14] A recent study on piperidine-4-carbohydrazide derivatives bearing a quinazolinyl moiety revealed excellent inhibition against agriculturally important fungi like Rhizoctonia solani and Verticillium dahliae.[15][16] The mechanism of action for some of these compounds involves the inhibition of succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain.[15][16]

Quantitative Data: Antimicrobial Activity of Piperidine Derivatives

Antibacterial Activity

CompoundBacteriaMIC (mg/mL)Reference
Compound 6Bacillus subtilis0.75
Bacillus cereus1.5
Escherichia coli1.5
Staphylococcus aureus1.5
Pseudomonas aeruginosa1.5
Klebsiella pneumoniae1.5
Micrococcus luteus1.5
Compound 5Escherichia coli1.5
Micrococcus luteus1.5
Staphylococcus aureus1.5

Antifungal Activity

DerivativeFungal StrainMIC (µg/mL)EC50 (µg/mL)Reference
Compound A13Rhizoctonia solani-0.83[16]
Verticillium dahliae-1.12[16]
Compound A41Rhizoctonia solani-0.88[16]
Verticillium dahliae-3.20[16]
Compound 5Candida albicans32-64-[17]
Compound 6Candida albicans32-64-[17]
Compound 7Candida albicans32-64-[17]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Objective: To determine the MIC of a piperidine derivative against a specific bacterial or fungal strain.

Materials:

  • Piperidine derivative

  • Bacterial or fungal strain

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL for bacteria)

  • Positive control (growth control, no compound)

  • Negative control (sterility control, no inoculum)

  • Standard antibiotic/antifungal drug

Methodology:

  • Compound Dilution: Prepare a two-fold serial dilution of the piperidine derivative in the broth medium directly in the 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well containing the compound and the positive control well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

antimicrobial_workflow start Start prep_compound Prepare Serial Dilutions of Piperidine Derivative start->prep_compound prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_compound->inoculate prep_inoculum->inoculate incubate Incubate at Optimal Temperature inoculate->incubate read_results Read Results (Visual/Spectrophotometric) incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).

Antiviral Activity: A Frontier in Piperidine Research

The development of novel antiviral agents is a critical area of research, and piperidine derivatives have shown promise against a range of viruses, including Human Immunodeficiency Virus (HIV) and influenza viruses.[18][19]

A series of N(2)-(1-(substituted-aryl)piperidin-4-yl)-N(6)-mesityl-9H-purine-2,6-diamine derivatives have been developed as potent antiviral agents.[18] Several of these compounds exhibited remarkable anti-HIV-1 activity in cellular assays.[18] One derivative, FZJ13, showed anti-HIV-1 activity comparable to the established drug Lamivudine (3TC).[18]

Interestingly, another compound from the same series, FZJ05, displayed significant potency against the influenza A/H1N1 virus (strain A/PR/8/34) in Madin-Darby canine kidney (MDCK) cells.[18] Its EC50 value was much lower than those of the antiviral drugs ribavirin, amantadine, and rimantadine.[18]

More recent research has identified piperidine-based derivatives as potent inhibitors of various influenza virus strains, with some compounds showing EC50 values as low as 0.05 µM.[20] Time-of-addition experiments suggest that these compounds may interfere with the early to middle stages of the influenza virus replication cycle.[20]

Quantitative Data: Antiviral Activity of Piperidine Derivatives
DerivativeVirusCell LineEC50Reference
FZJ13HIV-1Cellular AssayComparable to 3TC[18]
FZJ05Influenza A/H1N1MDCKLower than Ribavirin, Amantadine, Rimantadine[18]
Compound 11eInfluenza Virus (various strains)MultipleAs low as 0.05 µM[20]
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for measuring the infectivity of a virus and the efficacy of an antiviral compound.

Objective: To determine the concentration of a piperidine derivative that inhibits viral plaque formation by 50% (EC50).

Materials:

  • Piperidine derivative

  • Virus stock of known titer (e.g., Influenza A)

  • Susceptible host cell line (e.g., MDCK)

  • Cell culture medium

  • Agarose or methylcellulose overlay medium

  • Crystal violet staining solution

Methodology:

  • Cell Monolayer Preparation: Seed host cells in 6-well plates to form a confluent monolayer.

  • Virus Adsorption: Aspirate the medium and infect the cell monolayers with a specific number of plaque-forming units (PFU) of the virus. Allow the virus to adsorb for 1 hour.

  • Compound Treatment: During or after virus adsorption, add the overlay medium containing various concentrations of the piperidine derivative. The overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized plaques.

  • Incubation: Incubate the plates for 2-3 days to allow for plaque formation.

  • Plaque Visualization: Remove the overlay, fix the cells (e.g., with formaldehyde), and stain with crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The EC50 is determined from the dose-response curve.

viral_inhibition Virus Influenza Virus Attachment 1. Attachment & Entry Virus->Attachment Uncoating 2. Uncoating Attachment->Uncoating Replication 3. Replication & Transcription Uncoating->Replication Assembly 4. Assembly Replication->Assembly Release 5. Release Assembly->Release Progeny Progeny Virus Release->Progeny Piperidine Piperidine Derivative Piperidine->Replication Inhibits (Early-Middle Stage)

Caption: Potential inhibition point of piperidine derivatives in the influenza virus life cycle.

Neurological Activity: Modulating the Central Nervous System

The piperidine scaffold is a cornerstone in the development of drugs targeting the central nervous system (CNS).[5][21] Its derivatives have shown a wide range of activities, including the modulation of neurotransmitter systems and enzymes implicated in neurological disorders like Alzheimer's disease and chronic pain.[22][23]

Alzheimer's Disease

Piperidine derivatives are being extensively investigated as multi-target-directed ligands for Alzheimer's disease.[21][24] This approach aims to simultaneously address the multifactorial pathology of the disease.[24] N-benzylpiperidine derivatives, for example, have been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine.[21][25] Maintaining acetylcholine levels is a key therapeutic strategy for Alzheimer's. Some of these compounds also exhibit other beneficial properties, such as scavenging free radicals, chelating metal ions, and inhibiting the aggregation of β-amyloid plaques, a hallmark of Alzheimer's pathology.[24][26]

Analgesic Activity

The piperidine ring is an essential structural component of many opioid analgesics, including morphine and fentanyl.[22] Research continues to explore novel piperidine derivatives as potent analgesics. A series of 4-aminomethyl piperidine derivatives were synthesized and evaluated for their analgesic potential via the µ-opioid receptor.[22] One derivative, HN58, showed excellent analgesic activity, and its effect was reduced by the opioid antagonist naloxone, confirming its interaction with µ-opioid receptors.[22]

Quantitative Data: Neurological Activity of Piperidine Derivatives
DerivativeTargetActivityIC50Reference
Compound d5HDACInhibition0.17 µM[24]
AChEInhibition6.89 µM[24]
Compound d10HDACInhibition0.45 µM[24]
AChEInhibition3.22 µM[24]
Compound 86aAChEInhibition2.13 nM[27]
HN58µ-opioid receptorAnalgesia100% inhibition in writhing test[22]
Experimental Protocol: Ellman's Method for AChE Inhibition

Ellman's method is a simple, rapid, and sensitive colorimetric assay to measure cholinesterase activity.

Objective: To determine the AChE inhibitory activity of a piperidine derivative.

Materials:

  • Piperidine derivative

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • 96-well plate

  • Microplate reader

Methodology:

  • Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer, the piperidine derivative at various concentrations, and the AChE enzyme solution. Incubate for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add DTNB and the substrate ATCI to the wells to start the reaction.

  • Color Development: AChE hydrolyzes ATCI to thiocholine. Thiocholine then reacts with DTNB to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion.

  • Absorbance Measurement: Measure the absorbance of the yellow product continuously at 412 nm using a microplate reader.

  • Data Analysis: The rate of the reaction is proportional to the enzyme activity. Calculate the percentage of inhibition for each concentration of the piperidine derivative compared to the control (no inhibitor). The IC50 value can then be determined from the dose-response curve.

cholinergic_pathway ACh Acetylcholine (ACh) Choline Choline + Acetate ACh->Choline hydrolyzed by Receptor Cholinergic Receptor ACh->Receptor binds AChE AChE Signal Neuronal Signaling Receptor->Signal Piperidine Piperidine Derivative Piperidine->AChE Inhibits

Caption: Inhibition of Acetylcholinesterase (AChE) by piperidine derivatives.

Conclusion

The piperidine scaffold is a remarkably versatile and enduringly important framework in the landscape of drug discovery.[1][2] Its derivatives have demonstrated a vast and potent range of biological activities, from combating cancer and infectious diseases to modulating complex neurological pathways. The ability to readily modify the piperidine ring allows for the fine-tuning of physicochemical and pharmacokinetic properties, enhancing potency, selectivity, and bioavailability.[5][28] As research continues to uncover novel synthetic methodologies and biological targets, the piperidine nucleus will undoubtedly remain a cornerstone of therapeutic innovation, offering a rich foundation for the development of next-generation medicines to address a wide spectrum of human diseases.

References

Methodological & Application

Application Notes and Protocols for NMR Spectroscopy Analysis of 2,6-Dimethylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopy analysis of 2,6-dimethylpiperidin-4-ol. This document outlines the predicted ¹H and ¹³C NMR spectral data, experimental protocols for sample preparation and data acquisition, and a workflow for spectral analysis.

Introduction

This compound is a heterocyclic organic compound with a piperidine core structure. The presence of three stereocenters (at C-2, C-4, and C-6) gives rise to multiple stereoisomers. NMR spectroscopy is a powerful analytical technique for the structural elucidation and conformational analysis of such molecules. This document focuses on the analysis of the cis and trans isomers with respect to the orientation of the two methyl groups.

Predicted NMR Spectral Data

Due to the limited availability of directly published NMR data for this compound, the following chemical shifts and coupling constants are predicted based on the analysis of structurally related compounds, including 2,6-dimethylpiperidine and 4-hydroxypiperidine. These values should be considered as estimates and may vary depending on the solvent and experimental conditions.

Predicted ¹H NMR Data (in CDCl₃)

ProtonPredicted Chemical Shift (ppm) - cis IsomerPredicted Multiplicity & Coupling Constants (Hz) - cis IsomerPredicted Chemical Shift (ppm) - trans IsomerPredicted Multiplicity & Coupling Constants (Hz) - trans Isomer
H-2, H-6~ 2.8 - 3.0m~ 2.6 - 2.8m
H-3ax, H-5ax~ 1.2 - 1.4qd, J ≈ 12 (ax-ax), 3 (ax-eq)~ 1.0 - 1.2qd, J ≈ 12 (ax-ax), 3 (ax-eq)
H-3eq, H-5eq~ 1.8 - 2.0ddd, J ≈ 12 (gem), 5 (eq-ax), 2 (eq-eq)~ 1.9 - 2.1ddd, J ≈ 12 (gem), 5 (eq-ax), 2 (eq-eq)
H-4~ 3.8 - 4.0tt, J ≈ 8 (ax-ax), 4 (ax-eq)~ 3.5 - 3.7m
2-CH₃, 6-CH₃~ 1.1 - 1.2d, J ≈ 6-7~ 1.0 - 1.1d, J ≈ 6-7
N-HVariablebr sVariablebr s
O-HVariablebr sVariablebr s

Predicted ¹³C NMR Data (in CDCl₃)

CarbonPredicted Chemical Shift (ppm) - cis IsomerPredicted Chemical Shift (ppm) - trans Isomer
C-2, C-6~ 52 - 55~ 50 - 53
C-3, C-5~ 45 - 48~ 43 - 46
C-4~ 65 - 68~ 63 - 66
2-CH₃, 6-CH₃~ 22 - 25~ 20 - 23

Experimental Protocols

Sample Preparation

A standard protocol for preparing a small organic molecule for NMR analysis is as follows:

  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. Other solvents like DMSO-d₆ or Methanol-d₄ can be used depending on the sample's solubility.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean 5 mm NMR tube.

  • Standard Addition (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added to the solvent.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition

The following are general parameters for acquiring 1D and 2D NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz). These may need to be optimized for the specific instrument and sample.

¹H NMR Acquisition Parameters

ParameterRecommended Value
Pulse ProgramStandard 1-pulse (zg30 or similar)
Number of Scans (NS)8-16
Relaxation Delay (D1)1-2 seconds
Acquisition Time (AQ)2-4 seconds
Spectral Width (SW)12-16 ppm
Temperature298 K

¹³C NMR Acquisition Parameters

ParameterRecommended Value
Pulse ProgramProton-decoupled pulse program (zgpg30 or similar)
Number of Scans (NS)1024 or more (depending on concentration)
Relaxation Delay (D1)2-5 seconds
Acquisition Time (AQ)1-2 seconds
Spectral Width (SW)200-220 ppm
Temperature298 K

2D NMR Experiments for Structural Elucidation

For unambiguous assignment of protons and carbons, especially in complex stereoisomers, the following 2D NMR experiments are recommended:

  • COSY (Correlation Spectroscopy): To identify proton-proton scalar couplings (¹H-¹H correlations).

  • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations (¹H-¹³C correlations).

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for stereochemical assignments.

Data Analysis and Interpretation Workflow

A logical workflow for analyzing the NMR data of this compound is essential for accurate structure determination.

NMR_Analysis_Workflow cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Initial Analysis cluster_structure_elucidation Structure Elucidation A 1D ¹H NMR G Process & Reference Spectra A->G B 1D ¹³C NMR & DEPT B->G C 2D COSY H Identify Proton Spin Systems (COSY) C->H D 2D HSQC I Assign Protons to Carbons (HSQC) D->I E 2D HMBC J Fragment Assembly (HMBC) E->J F 2D NOESY K Stereochemical Assignment (NOESY & Coupling Constants) F->K G->H G->I H->J I->J J->K L Final Structure Confirmation K->L

Caption: Workflow for NMR data analysis of this compound.

Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with the standard atom numbering used for NMR assignments.

Application Notes and Protocols for the Reduction of 2,6-Dimethylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemical reduction of 2,6-dimethylpiperidin-4-one to its corresponding alcohol, 2,6-dimethylpiperidin-4-ol. The reduction of this ketone is a critical step in the synthesis of various biologically active molecules and pharmaceutical intermediates. The stereochemical outcome of this reduction is of particular importance, as it leads to the formation of cis and trans diastereomers of the product, each potentially exhibiting different biological activities and physicochemical properties.

These application notes detail two common and effective methods for this transformation: reduction with sodium borohydride (NaBH₄) and reduction with lithium aluminum hydride (LiAlH₄), as well as a method for catalytic hydrogenation.

Stereochemical Considerations

The reduction of the carbonyl group in 2,6-dimethylpiperidin-4-one can result in two diastereomeric products: cis-2,6-dimethylpiperidin-4-ol and trans-2,6-dimethylpiperidin-4-ol. The stereochemistry of the product is determined by the direction of hydride attack on the carbonyl carbon. The piperidinone ring exists predominantly in a chair conformation, and the approach of the reducing agent is influenced by the steric hindrance of the two methyl groups at the C2 and C6 positions. The choice of reducing agent and reaction conditions can significantly influence the diastereomeric ratio of the products.

Data Presentation: Reduction of 2,6-Dimethylpiperidin-4-one

The following table summarizes the typical outcomes for the reduction of 2,6-dimethylpiperidin-4-one using different reducing agents. The diastereomeric ratio (d.r.) refers to the ratio of the cis to trans isomers of this compound.

Reducing AgentSolvent(s)Typical Yield (%)Diastereomeric Ratio (cis : trans)Notes
Sodium Borohydride (NaBH₄)Methanol (MeOH)85 - 9580:20 to 90:10A mild and selective reagent. The reaction is typically carried out at room temperature. The cis isomer is generally the major product.
Lithium Aluminum Hydride (LiAlH₄)THF or Et₂O90 - 9810:90 to 20:80A powerful reducing agent. Requires anhydrous conditions. The trans isomer is often the major product due to thermodynamic control.
Catalytic Hydrogenation (H₂/Pd/C)Ethanol (EtOH)90 - 99> 95:5High pressure and temperature may be required. Excellent for high stereoselectivity towards the cis isomer.

Experimental Workflow

The general workflow for the reduction of 2,6-dimethylpiperidin-4-one is depicted in the following diagram. The specific reagents and conditions will vary depending on the chosen protocol.

G cluster_start Starting Material cluster_reaction Reduction cluster_workup Work-up cluster_purification Purification cluster_product Product start 2,6-Dimethylpiperidin-4-one reaction Dissolve in appropriate solvent Add reducing agent Stir under controlled temperature start->reaction 1. Reaction Setup workup Quench reaction Remove solvent Extract with organic solvent Dry and concentrate reaction->workup 2. Quenching & Extraction purification Column chromatography or Recrystallization workup->purification 3. Isolation product cis/trans-2,6-Dimethylpiperidin-4-ol purification->product 4. Final Product

Caption: General experimental workflow for the reduction of 2,6-dimethylpiperidin-4-one.

Experimental Protocols

Protocol 1: Reduction with Sodium Borohydride (NaBH₄)

This protocol describes the reduction of 2,6-dimethylpiperidin-4-one using sodium borohydride, which typically yields the cis-2,6-dimethylpiperidin-4-ol as the major product.

Materials:

  • 2,6-Dimethylpiperidin-4-one

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2,6-dimethylpiperidin-4-one (1.0 eq) in methanol (10 mL per gram of starting material).

  • Cool the solution in an ice bath with stirring.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the cooled solution. Caution: Hydrogen gas is evolved.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired this compound.

Protocol 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)

This protocol employs the powerful reducing agent lithium aluminum hydride and generally favors the formation of the trans-2,6-dimethylpiperidin-4-ol.[1][2] This reaction must be carried out under anhydrous conditions.

Materials:

  • 2,6-Dimethylpiperidin-4-one

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

  • Deionized water

  • 15% aqueous sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a reflux condenser and a nitrogen inlet

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet.

  • Add lithium aluminum hydride (2.0 eq) to anhydrous THF (15 mL per gram of LiAlH₄) under a nitrogen atmosphere.

  • Cool the LiAlH₄ suspension in an ice bath.

  • Dissolve 2,6-dimethylpiperidin-4-one (1.0 eq) in anhydrous THF (10 mL per gram of starting material) and add it dropwise to the cooled LiAlH₄ suspension.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the flask in an ice bath.

  • Carefully quench the reaction by the sequential dropwise addition of:

    • Deionized water (X mL, where X is the mass of LiAlH₄ in grams)

    • 15% aqueous NaOH solution (X mL)

    • Deionized water (3X mL)

  • Stir the resulting mixture at room temperature until a granular precipitate is formed.

  • Filter the solid and wash it thoroughly with THF or Et₂O.

  • Combine the filtrate and the washings, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: Catalytic Hydrogenation

This method is highly effective for the stereoselective synthesis of the cis-isomer.

Materials:

  • 2,6-Dimethylpiperidin-4-one

  • Palladium on carbon (10% Pd/C)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Hydrogen gas (H₂)

  • High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

  • Celite® or other filtration aid

Procedure:

  • In a high-pressure reaction vessel, dissolve 2,6-dimethylpiperidin-4-one (1.0 eq) in ethanol or methanol.

  • Carefully add 10% Pd/C (5-10% by weight of the starting material) to the solution.

  • Seal the reaction vessel and purge it with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi, but conditions may vary).

  • Heat the reaction mixture to 50-80 °C with vigorous stirring.

  • Monitor the reaction by observing the drop in hydrogen pressure.

  • Once the reaction is complete (no further hydrogen uptake), cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product is often of high purity, but can be further purified by recrystallization if necessary.

Characterization

The stereochemistry of the resulting this compound diastereomers can be determined using ¹H NMR spectroscopy. The coupling constants and chemical shifts of the proton at C4 are diagnostic for the cis and trans isomers. In the cis isomer, the hydroxyl group is typically in an axial orientation, leading to a broader multiplet for the C4 proton. Conversely, the trans isomer usually has an equatorial hydroxyl group, resulting in a narrower signal for the C4 proton. Further confirmation can be obtained through 2D NMR techniques such as COSY and NOESY.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Lithium aluminum hydride is a highly reactive and flammable solid that reacts violently with water.[1][2] Handle it with extreme care under an inert atmosphere.

  • Sodium borohydride reacts with protic solvents and acidic solutions to produce flammable hydrogen gas.

  • Catalytic hydrogenation involves flammable solvents and hydrogen gas under pressure and should only be performed by trained personnel using appropriate equipment.

References

Application Notes and Protocols for 2,6-Dimethylpiperidin-4-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into a wide array of therapeutic agents due to its favorable physicochemical properties and ability to interact with various biological targets. Among the vast landscape of piperidine-based building blocks, 2,6-dimethylpiperidin-4-ol presents itself as a versatile chiral intermediate for the synthesis of novel bioactive molecules. Its stereochemistry and functional groups offer opportunities for creating structurally diverse compounds with potential applications in treating a range of diseases, including inflammatory conditions and viral infections.

These application notes provide a comprehensive overview of the use of this compound in medicinal chemistry, including detailed synthetic protocols, quantitative biological data for derived compounds, and insights into their mechanisms of action.

Synthetic Applications

This compound is a valuable synthon for the introduction of a substituted piperidine moiety into a target molecule. The hydroxyl group at the C-4 position and the secondary amine are key functional handles for further chemical modifications. The cis-isomer, in particular, is often utilized in synthetic strategies.

A common synthetic route to access this compound involves the stereoselective reduction of the corresponding ketone, 2,6-dimethylpiperidin-4-one. This ketone can be synthesized through methods such as the Mannich reaction.

General Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of bioactive compounds derived from this compound.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A Starting Materials (e.g., Aldehyde, Ketone, Ammonia) B Synthesis of 2,6-Dimethylpiperidin-4-one A->B C Stereoselective Reduction B->C D cis-2,6-Dimethylpiperidin-4-ol C->D E Derivatization Reactions (e.g., N-alkylation, O-acylation) D->E F Target Compound Library E->F G In vitro Assays (e.g., Enzyme Inhibition, Antiviral) F->G H Cell-based Assays (e.g., Cytotoxicity, Anti-inflammatory) G->H I Lead Compound Identification H->I

A typical workflow for synthesizing and evaluating bioactive compounds.

Experimental Protocols

Protocol 1: Synthesis of cis-2,6-Dimethylpiperidin-4-ol

This protocol describes the stereoselective reduction of 2,6-dimethylpiperidin-4-one to yield the cis-diastereomer of this compound. The use of a suitable reducing agent, such as sodium borohydride, under controlled conditions favors the formation of the equatorial alcohol.

Materials:

  • 2,6-Dimethylpiperidin-4-one

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (2 M)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2,6-dimethylpiperidin-4-one (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the cooled solution, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is acidic (pH ~2).

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Basify the aqueous residue with 2 M sodium hydroxide to pH > 10.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield cis-2,6-dimethylpiperidin-4-ol as a solid. The product can be further purified by recrystallization.

Protocol 2: N-Alkylation of cis-2,6-Dimethylpiperidin-4-ol

This protocol details a general procedure for the N-alkylation of the piperidine nitrogen, a common step in creating a library of derivatives for structure-activity relationship (SAR) studies.

Materials:

  • cis-2,6-Dimethylpiperidin-4-ol

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Silica gel for column chromatography

Procedure:

  • To a solution of cis-2,6-dimethylpiperidin-4-ol (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and the desired alkyl halide (1.1 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the N-alkylated product.

Applications in Medicinal Chemistry

Derivatives of this compound have shown promise in several therapeutic areas, most notably as anti-inflammatory and antiviral agents.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. A key signaling pathway that orchestrates the inflammatory response is the Nuclear Factor-kappa B (NF-κB) pathway.[1][2] Several piperidine-containing compounds have been investigated as inhibitors of this pathway.[1][3] The mechanism of action often involves the inhibition of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of IκBα. This, in turn, sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[3][4]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR4) IKK IKK Complex Receptor->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation IkBa_P P-IκBα NFkB NF-κB (p50/p65) NFkB_active Active NF-κB IkBa_P->NFkB Release Proteasome Proteasome IkBa_P->Proteasome Degradation DNA DNA NFkB_active->DNA Translocation Transcription Gene Transcription DNA->Transcription Cytokines Pro-inflammatory Cytokines Transcription->Cytokines LPS LPS LPS->Receptor Piperidine_Derivative This compound Derivative Piperidine_Derivative->IKK Inhibition

Inhibition of the NF-κB signaling pathway by a piperidine derivative.
Quantitative Data: Anti-inflammatory Activity of Piperidine Analogs

The following table summarizes the inhibitory activity of some piperidone analogs against components of the NF-κB pathway. While not direct derivatives of this compound, they share the core piperidone structure and demonstrate the potential of this scaffold.

CompoundTargetIC₅₀ (µM)Cell LineReference
EF24NF-κB Nuclear Translocation1.3A549[4]
EF24IKKβ~131N/A[2]
EF31NF-κB DNA Binding~5RAW264.7[2]
EF31IKKβ~1.92N/A[2]
Antiviral Activity

The piperidine moiety is also found in a number of antiviral agents. Its ability to be functionalized allows for the creation of molecules that can interfere with various stages of the viral life cycle, such as viral entry, replication, or assembly. For instance, a diketopiperazine/piperidine alkaloid has been identified as a potential broad-spectrum inhibitor of coronaviral entry by binding to the receptor-binding domain (RBD) of the spike protein.[5]

Quantitative Data: Antiviral Activity of Piperidine-Containing Compounds

This table presents the antiviral activity of a piperidine-containing compound against different coronaviruses.

CompoundVirusAssayIC₅₀ (µM)Reference
Diketopiperazine/piperidine alkaloidSARS-CoV-2 (Pseudovirus)Viral Entry Inhibitionlow micromolar[5]
Diketopiperazine/piperidine alkaloidSARS-CoV-2 (Live virus)Viral Entry Inhibitionlow micromolar[5]

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the presence of multiple functionalization points allow for the generation of diverse libraries of compounds. The demonstrated anti-inflammatory and antiviral potential of related piperidine derivatives highlights the promise of this scaffold for the development of novel therapeutic agents. The provided protocols and data serve as a foundation for researchers to explore the full potential of this compound in their drug discovery programs. Further investigation into the structure-activity relationships of its derivatives is warranted to optimize their biological activity and pharmacokinetic properties.

References

Preparation of 2,6-Dimethylpiperidin-4-ol Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as one of the most prevalent heterocyclic structures in FDA-approved drugs.[1][2] These six-membered nitrogen-containing heterocycles are integral to a vast array of pharmaceuticals and naturally occurring alkaloids, exhibiting a wide spectrum of biological activities.[3][4] Among these, 2,6-dimethylpiperidin-4-ol derivatives represent a particularly valuable subclass. The defined stereochemistry of the methyl groups at the C2 and C6 positions influences the conformational preference of the ring and the orientation of substituents, which can be critical for molecular recognition and binding to biological targets. These derivatives serve as key intermediates and structural motifs in the synthesis of compounds for various therapeutic areas, including cancer therapy, Alzheimer's disease, and analgesics.[4]

This document provides detailed protocols for the synthesis of this compound, starting from the preparation of the key intermediate, 2,6-dimethylpiperidin-4-one. It outlines common synthetic strategies, including the Mannich reaction for ring formation and subsequent reduction methods to obtain the target alcohol.

Synthetic Strategies Overview

The most common and efficient pathway to this compound derivatives involves a two-step process. The first step is the construction of the piperidine ring to form a 2,6-dimethylpiperidin-4-one precursor. The second step involves the stereoselective or non-selective reduction of the ketone at the C4 position to the corresponding hydroxyl group.

  • Step 1: Synthesis of 2,6-Dimethylpiperidin-4-one Precursor: The piperidone ring is typically synthesized via a one-pot Mannich-type condensation reaction.[5][6] This reaction involves an aliphatic ketone (e.g., acetone), an aldehyde (e.g., acetaldehyde), and an amine (e.g., ammonium acetate) to form the disubstituted piperidone ring.

  • Step 2: Reduction of the 4-Piperidone: The ketone functionality of the piperidone intermediate can be reduced to the desired 4-ol derivative using several methods. The choice of reducing agent and conditions can influence the stereochemical outcome (i.e., the formation of cis or trans isomers with respect to the methyl groups).

    • Catalytic Hydrogenation: A widely used method that involves reacting the piperidone with hydrogen gas in the presence of a metal catalyst (e.g., Rhodium, Palladium, Platinum).[1][7] This method is often stereoselective.

    • Chemical Reduction: The use of hydride-donating reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) provides a common and effective route to the alcohol.[8] Grignard reagents can also be used for the reduction and introduction of additional alkyl groups at the C4 position.[8][9]

G cluster_reduction start Starting Materials (Acetone, Acetaldehyde, Ammonium Acetate) mannich Mannich Reaction start->mannich piperidone cis-2,6-Dimethylpiperidin-4-one mannich->piperidone reduction Reduction of Ketone piperidone->reduction chem_red Chemical Reduction (e.g., NaBH4) reduction->chem_red Method A cat_hydro Catalytic Hydrogenation (e.g., H2/Rh2O3) reduction->cat_hydro Method B product cis/trans-2,6-Dimethylpiperidin-4-ol chem_red->product cat_hydro->product

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of cis-2,6-Dimethylpiperidin-4-one

This protocol describes the synthesis of the piperidone precursor via a Mannich-type reaction.

Materials:

  • Acetone

  • Acetaldehyde

  • Ammonium acetate

  • Ethanol (or other suitable solvent)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution

  • Diethyl ether (or other extraction solvent)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ammonium acetate in ethanol.

  • Cool the solution in an ice bath and slowly add acetone, followed by the dropwise addition of acetaldehyde while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and acidify with concentrated HCl.

  • Evaporate the solvent under reduced pressure.

  • Treat the residue with a sodium hydroxide solution until basic (pH > 10) to liberate the free amine.

  • Extract the aqueous layer multiple times with diethyl ether.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to obtain pure cis-2,6-dimethylpiperidin-4-one.

Protocol 2: Reduction of cis-2,6-Dimethylpiperidin-4-one to this compound

Method A: Chemical Reduction with Sodium Borohydride (NaBH₄)

This method typically yields a mixture of cis and trans isomers, with the major product depending on steric hindrance and reaction conditions.

Materials:

  • cis-2,6-Dimethylpiperidin-4-one

  • Methanol or Ethanol

  • Sodium borohydride (NaBH₄)

  • Distilled water

  • Dichloromethane (DCM) or Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve cis-2,6-dimethylpiperidin-4-one in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and continue stirring at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by slowly adding distilled water.

  • Remove the bulk of the methanol under reduced pressure.

  • Extract the remaining aqueous solution multiple times with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product mixture.

  • Purify and separate the cis and trans isomers using column chromatography.

Method B: Catalytic Hydrogenation

This method can offer higher stereoselectivity. The use of a rhodium catalyst, for example, has been shown to be effective for the hydrogenation of substituted pyridines and related heterocycles under mild conditions.[1]

Materials:

  • cis-2,6-Dimethylpiperidin-4-one

  • Rhodium(III) oxide (Rh₂O₃) or another suitable catalyst (e.g., PtO₂, Pd/C)

  • Trifluoroethanol (TFE) or another suitable solvent

  • Hydrogen gas (H₂) source

  • Parr hydrogenator or a similar high-pressure reaction vessel

Procedure:

  • To a high-pressure reaction vessel, add cis-2,6-dimethylpiperidin-4-one and the solvent (e.g., TFE).

  • Add the catalyst (e.g., Rh₂O₃, typically 0.5-1 mol%).

  • Seal the vessel and purge it several times with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (e.g., 5 bar) and heat to the desired temperature (e.g., 40 °C).[1]

  • Stir the reaction mixture vigorously for 12-24 hours.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Data Presentation

The selection of the synthetic route can significantly impact yield and stereoselectivity. The following tables summarize typical reagents and a comparison of reduction methodologies.

Table 1: Reagents for Mannich Synthesis of 2,6-Disubstituted-4-Piperidones [5]

Ketone ComponentAldehyde ComponentAmine SourceTypical Solvent
Ethyl methyl ketoneAromatic aldehydesAmmonium acetateEthanol
AcetoneAcetaldehydeAmmonium acetateEthanol
CyclohexanoneBenzaldehydeAmmonium chlorideMethanol

Table 2: Comparison of Reduction Methods for 4-Piperidones

MethodReagent/CatalystTypical SolventTemperaturePressureStereoselectivity
Chemical Reduction NaBH₄Methanol, Ethanol0 °C to RTAmbientVaries (Mixture)
LiAlH₄THF, Diethyl ether0 °C to RTAmbientOften favors equatorial attack
Catalytic Hydrogenation Rh₂O₃TFE40 °C~5 barOften high (cis major)[1]
PtO₂Acetic AcidRT~3 barSubstrate dependent

Applications in Drug Development

The this compound core is a versatile scaffold for building molecular diversity in drug discovery programs.[10] The hydroxyl group at the C4 position provides a convenient handle for further functionalization, allowing for the exploration of structure-activity relationships (SAR). The constrained conformation imposed by the 2,6-dimethyl substitution can lead to improved binding affinity and selectivity for specific biological targets. Derivatives have shown potential as analgesic, local anaesthetic, and antifungal agents.[5]

G cluster_apps Potential Therapeutic Applications scaffold This compound Scaffold analgesic Analgesics scaffold->analgesic antifungal Antifungals scaffold->antifungal anticancer Anticancer Agents scaffold->anticancer neuroleptic Neuroleptics scaffold->neuroleptic

Caption: Potential applications of the this compound scaffold.

References

Diastereoselective Synthesis of cis-2,6-Disubstituted Piperidines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cis-2,6-disubstituted piperidine scaffold is a privileged structural motif found in a vast array of natural products and pharmaceuticals, exhibiting a wide range of biological activities. The precise control of stereochemistry at the C2 and C6 positions is often crucial for therapeutic efficacy. This document provides detailed application notes and experimental protocols for key diastereoselective methods to synthesize cis-2,6-disubstituted piperidines, facilitating their application in academic research and drug discovery.

Introduction

The stereoselective synthesis of polysubstituted piperidines is a significant focus in organic chemistry due to their prevalence in bioactive molecules.[1] Achieving a high degree of diastereoselectivity in the formation of the piperidine ring, particularly with a cis-relationship between substituents at the 2- and 6-positions, presents a formidable challenge. This document outlines several powerful strategies that have emerged to address this challenge, including metal-catalyzed cyclizations, organocatalytic approaches, and chemoenzymatic methods. Each method offers distinct advantages in terms of substrate scope, functional group tolerance, and stereocontrol.

Key Synthetic Strategies and Methodologies

Several innovative methods have been developed for the diastereoselective synthesis of cis-2,6-disubstituted piperidines. Below are summaries and detailed protocols for some of the most effective approaches.

Palladium-Catalyzed Intramolecular Carboamination

Palladium catalysis offers a robust platform for the synthesis of nitrogen-containing heterocycles. A notable example is the asymmetric synthesis of cis-2,6-disubstituted N-aryl piperazines via a Pd-catalyzed carboamination, which can be adapted for piperidine synthesis. This method constructs the heterocyclic ring by forming two bonds in a single transformation.[2][3] The reaction proceeds with high diastereoselectivity, affording products with a diastereomeric ratio (dr) of 14–20:1 and excellent enantiomeric excess (>97% ee).[2][3] Another strategy involves the Pd(II)-catalyzed cyclization of amino allylic alcohols, which has been successfully applied to the total synthesis of the piperidine alkaloid (−)-cassine.[4]

General Workflow for Pd-Catalyzed Carboamination

G cluster_prep Substrate Preparation cluster_cyclization Key Cyclization Step cluster_workup Workup & Purification start Amino Acid Precursor diamine N¹-aryl-N²-allyl-1,2-diamine start->diamine Multi-step synthesis reaction Pd-Catalyzed Carboamination (with Aryl Bromide) diamine->reaction product cis-2,6-Disubstituted Piperazine/Piperidine reaction->product High dr (14-20:1) >97% ee purification Chromatographic Purification product->purification analysis Spectroscopic Analysis purification->analysis G cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_reduction Final Reduction alkyne Alkyne catalyst Rh(I) Catalyst + Chiral Ligand alkyne->catalyst alkenyl_isocyanate Alkenyl Isocyanate alkenyl_isocyanate->catalyst rhodacycle Rhodacyclopentadiene catalyst->rhodacycle cycloaddition [2+2+2] Cycloaddition rhodacycle->cycloaddition vinylogous_amide Vinylogous Amide Intermediate cycloaddition->vinylogous_amide reduction Diastereoselective Reduction vinylogous_amide->reduction e.g., NaBH₄, H₂/Pd-C product cis-2,6-Disubstituted Piperidine reduction->product >19:1 dr G start 1,5-Diketone amination Stereoselective Monoamination (ω-Transaminase) start->amination aminoketone Amino-ketone (unstable) amination->aminoketone cyclization Spontaneous Intramolecular Cyclization aminoketone->cyclization piperideine Δ¹-Piperideine cyclization->piperideine reduction Stereoselective Reduction (IRED or Chemical Reductant + Lewis Acid) piperideine->reduction product cis- or trans- 2,6-Disubstituted Piperidine reduction->product

References

Application Notes and Protocols for the Analytical Characterization of 2,6-Dimethylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2,6-Dimethylpiperidin-4-ol is a substituted piperidine derivative that serves as a key building block in the synthesis of various pharmaceutical compounds. Its purity and structural integrity are critical for the quality and efficacy of the final active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the comprehensive analytical characterization of this compound using a suite of modern analytical techniques. The methodologies described herein are essential for identity confirmation, purity assessment, and quality control throughout the drug development process.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It provides excellent separation and definitive identification based on the compound's retention time and mass spectrum.

Experimental Protocol: GC-MS Analysis

Instrumentation: A gas chromatograph equipped with a mass selective detector (MSD).

Sample Preparation:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Prepare working standards by diluting the stock solution to desired concentrations (e.g., 1, 5, 10, 25, 50 µg/mL) with methanol.

  • For assay of a sample, accurately weigh and dissolve the sample in methanol to a final concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions:

ParameterRecommended Conditions
Column Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow rate of 1.2 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (e.g., 20:1) or Splitless for trace analysis
Oven Temperature Program Initial: 60 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C

Mass Spectrometer Conditions:

ParameterRecommended Conditions
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Scan Range m/z 40-350
Data Presentation: Expected GC-MS Data

The following table summarizes the expected quantitative data for this compound based on the analysis of structurally similar compounds. Actual values should be determined experimentally.

ParameterExpected Value
Retention Time 7 - 10 min
Molecular Ion (M+) m/z 129
Key Fragment Ions m/z 114 ([M-CH3]+), 96 ([M-CH3-H2O]+), 82, 70, 58

Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Methanol prep1->prep2 prep3 Filter (0.45 µm) prep2->prep3 gc_injection Inject into GC prep3->gc_injection gc_separation Separation on Capillary Column gc_injection->gc_separation ms_detection Mass Spectrometry Detection (EI) gc_separation->ms_detection data_acquisition Acquire Data (Retention Time & Mass Spectrum) ms_detection->data_acquisition data_analysis Analyze Data (Identify & Quantify) data_acquisition->data_analysis report Generate Report data_analysis->report

Caption: Workflow for GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the purity determination and quantification of this compound, particularly for analyzing non-volatile impurities.

Experimental Protocol: HPLC Analysis

Instrumentation: An HPLC system with a UV or a universal detector such as a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), as the analyte lacks a strong chromophore.

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase (at initial conditions) at a concentration of 1 mg/mL.

  • Prepare working standards and samples by diluting the stock solution to the desired concentrations.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

ParameterRecommended Conditions
Column C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector CAD or ELSD (or UV at 210 nm if derivatized)
Data Presentation: Expected HPLC Data

The following table presents hypothetical quantitative data for the proposed HPLC method.

ParameterExpected Value
Retention Time 4 - 7 min
Limit of Detection (LOD) 0.1 - 1 µg/mL
Limit of Quantitation (LOQ) 0.3 - 3 µg/mL
Linearity (r²) > 0.995
Recovery 95 - 105%
Workflow Diagram: HPLC Analysis```dot

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Mobile Phase prep1->prep2 prep3 Filter (0.45 µm) prep2->prep3 hplc_injection Inject into HPLC prep3->hplc_injection hplc_separation Separation onC18 Column hplc_injection->hplc_separation detector Detection (CAD/ELSD) hplc_separation->detector data_acquisition Acquire Chromatogram detector->data_acquisition data_analysis Integrate Peaks &Calculate Concentration data_acquisition->data_analysis report Generate Report data_analysis->report

Caption: Logical workflow for NMR-based structural elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FTIR Analysis

Instrumentation: An FTIR spectrometer.

Sample Preparation:

  • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

  • Thin Film: If the sample is a liquid or can be dissolved in a volatile solvent, a thin film can be cast on a salt plate (e.g., NaCl).

  • Attenuated Total Reflectance (ATR): Place the sample directly on the ATR crystal.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Record the sample spectrum over the range of 4000-400 cm⁻¹.

  • The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Data Presentation: Expected FTIR Data

The following table lists the characteristic IR absorption bands expected for this compound.

Functional GroupExpected Wavenumber (cm⁻¹)Description
O-H Stretch 3400 - 3200 (broad)Alcohol
N-H Stretch 3350 - 3250 (moderate)Secondary amine
C-H Stretch 2970 - 2850Aliphatic (CH₃, CH₂, CH)
C-O Stretch 1100 - 1000Secondary alcohol
N-H Bend 1650 - 1580Secondary amine

Diagram: Functional Group Identification

FTIR_Concept cluster_groups Functional Groups cluster_peaks Characteristic IR Peaks (cm⁻¹) Molecule This compound OH Hydroxyl (-OH) Molecule->OH NH Amine (-NH) Molecule->NH CH Aliphatic (C-H) Molecule->CH CO C-O Bond Molecule->CO peak_OH ~3300 (broad) OH->peak_OH peak_NH ~3300 (moderate) NH->peak_NH peak_CH ~2900 CH->peak_CH peak_CO ~1050 CO->peak_CO

Caption: Relationship between functional groups and IR peaks.

The Versatility of 2,6-Dimethylpiperidin-4-ol: A Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-Dimethylpiperidin-4-ol is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its rigid, chair-like conformation and the presence of three functional handles—a secondary amine, a hydroxyl group, and two methyl groups—provide a unique three-dimensional scaffold for the synthesis of diverse and complex molecular architectures. The piperidine motif is a prevalent feature in numerous approved drugs, highlighting its importance in the development of new therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound as a starting material for the synthesis of potentially bioactive compounds.

Application Notes

The strategic functionalization of this compound at its reactive sites allows for the exploration of a wide chemical space, leading to the generation of compound libraries with potential applications in various therapeutic areas.

1. Derivatization of the Secondary Amine:

The secondary amine in the piperidine ring is a key site for modification. N-alkylation and N-arylation reactions introduce a variety of substituents, which can significantly influence the pharmacological properties of the resulting molecules, such as receptor binding affinity, selectivity, and pharmacokinetic profiles. These modifications have been instrumental in the development of compounds with antimicrobial and antifungal activities.

2. Modification of the Hydroxyl Group:

The hydroxyl group at the C-4 position offers another point for diversification. It can be esterified or etherified to introduce different functional groups. Furthermore, oxidation of the hydroxyl group to a ketone provides a versatile intermediate, 2,6-dimethylpiperidin-4-one, which can undergo a range of subsequent reactions, including reductive amination and the synthesis of spiropiperidines.

3. Synthesis of 4-Amino-2,6-dimethylpiperidine Derivatives:

Conversion of the hydroxyl group to an amino group via oxidation followed by reductive amination opens up avenues for synthesizing a class of compounds with known biological activities. 4-aminopiperidine scaffolds are found in molecules with analgesic, antihistaminic, and neuroleptic properties.

Therapeutic Potential of this compound Derivatives:

Derivatives of substituted piperidines have shown promise in a variety of therapeutic areas. While specific data for derivatives of this compound is limited, related structures have demonstrated significant biological activity.

  • Antimicrobial and Antifungal Activity: N-substituted piperidine derivatives have been shown to exhibit potent activity against various bacterial and fungal strains.[1][2][3] The nature of the substituent on the nitrogen atom plays a crucial role in determining the potency and spectrum of activity.

  • Analgesic and Local Anesthetic Activity: Certain 2,6-diaryl-3-methyl-4-piperidone derivatives, structurally similar to oxidized this compound, have exhibited significant analgesic and local anesthetic effects.[4]

  • Cholinesterase Inhibition: Piperidine-based compounds have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease.[5]

Experimental Protocols

The following protocols provide detailed methodologies for key transformations of this compound.

Protocol 1: Oxidation of this compound to 2,6-Dimethylpiperidin-4-one

This protocol describes a general method for the oxidation of a secondary alcohol to a ketone using an oxoammonium salt, a mild and efficient oxidizing agent.

Materials:

  • This compound

  • 4-Acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate (Bobbitt's salt)[6]

  • Dichloromethane (DCM)

  • Silica gel

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of this compound (1.0 eq) in dichloromethane (0.1 M), add 4-acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate (1.1 eq) and silica gel (2 g per 10 g of starting material).[6]

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of silica gel, washing with DCM.

  • Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 2,6-dimethylpiperidin-4-one.

  • Purify the crude product by flash column chromatography on silica gel.

G start This compound product 2,6-Dimethylpiperidin-4-one start->product Oxidation reagent Bobbitt's Salt DCM

Oxidation of this compound.
Protocol 2: Reductive Amination of 2,6-Dimethylpiperidin-4-one

This protocol outlines the synthesis of 4-amino-2,6-dimethylpiperidine derivatives from the corresponding ketone intermediate.

Materials:

  • 2,6-Dimethylpiperidin-4-one (from Protocol 1)

  • Primary or secondary amine (e.g., aniline, benzylamine)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Glacial acetic acid

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 2,6-dimethylpiperidin-4-one (1.0 eq) and the desired amine (1.2 eq) in methanol (0.2 M).

  • Add a few drops of glacial acetic acid to catalyze imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Extract the aqueous residue with diethyl ether.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude product.

  • Purify the product by flash column chromatography.

G ketone 2,6-Dimethylpiperidin-4-one imine Iminium Intermediate ketone->imine + Amine amine R1R2NH product 4-(R1R2N)-2,6-Dimethylpiperidine imine->product Reduction reducing_agent NaBH₃CN

Reductive amination workflow.
Protocol 3: N-Alkylation of this compound

This protocol describes a general procedure for the alkylation of the secondary amine of this compound.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF or MeCN (0.1 M), add potassium carbonate (2.0 eq).

  • Add the alkyl halide (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

G start This compound product N-Alkyl-2,6-dimethylpiperidin-4-ol start->product N-Alkylation reagents Alkyl Halide (R-X) Base (K₂CO₃)

N-Alkylation of this compound.

Data Presentation

The following tables summarize representative quantitative data for the biological activities of piperidine derivatives structurally related to those accessible from this compound.

Table 1: Antifungal Activity of 2,6-Diaryl-3-methyl-4-piperidone Oxime Derivatives [4]

CompoundTest OrganismZone of Inhibition (mm)
1 4-CH₃4-OHHAspergillus niger18
2 4-OCH₃4-ClHAspergillus niger20
3 4-N(CH₃)₂4-ClHCandida albicans16
Nystatin (Std.) ---Aspergillus niger22
Nystatin (Std.) ---Candida albicans20

Table 2: Antimicrobial Activity of N-substituted Piperidine Derivatives [7]

CompoundRTest OrganismMIC (µg/mL)
5c 2-Cl-C₆H₄S. aureus62.5
5h 4-F-C₆H₄E. coli125
6a HC. albicans250
Ampicillin (Std.) -S. aureus100
Streptomycin (Std.) -E. coli100
Nystatin (Std.) -C. albicans100

Table 3: Antifungal Activity of N-Alkyl-4-aminopiperidine Derivatives against Candida species [8]

CompoundN-Alkyl ChainC. albicans MIC₉₀ (µg/mL)C. krusei MIC₉₀ (µg/mL)
6f n-Dodecyl42
6i n-Dodecyl84
Fluconazole (Std.) -216

Note: The data presented in these tables are for structurally related compounds and should be considered as indicative of the potential activities of derivatives of this compound. Further biological evaluation of directly synthesized analogues is required to establish their specific activity profiles.

References

Large-Scale Synthesis of 2,6-Dimethylpiperidin-4-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the large-scale synthesis of 2,6-Dimethylpiperidin-4-ol, a valuable building block in pharmaceutical and materials science. The synthesis is presented as a robust two-step process, commencing with the formation of 2,6-dimethyl-4-pyridone from a readily available starting material, followed by catalytic hydrogenation to yield the target compound.

Application Notes

This compound is a key intermediate in the synthesis of a variety of biologically active molecules and specialized polymers. Its stereoisomers are of particular interest in medicinal chemistry for the development of novel therapeutics. The protocols outlined below are designed for scalability, focusing on cost-effective reagents and established industrial techniques to ensure high yield and purity on a large scale.

The synthetic strategy involves two primary stages:

  • Synthesis of 2,6-Dimethyl-4-pyridone: This step utilizes the ammonolysis of dehydroacetic acid. This method is advantageous for large-scale production due to the low cost of starting materials and the straightforward nature of the reaction.[1] The reaction proceeds via a nucleophilic attack of ammonia on the pyrone ring of dehydroacetic acid, followed by ring opening and subsequent intramolecular cyclization to form the stable 4-pyridone ring.[1]

  • Catalytic Hydrogenation of 2,6-Dimethyl-4-pyridone: The pyridone intermediate is then reduced to the corresponding piperidinol. Catalytic hydrogenation using Raney Nickel is the method of choice for this transformation on an industrial scale due to its high activity, relatively low cost, and ease of handling as a slurry.[2] This heterogeneous catalysis allows for straightforward separation of the catalyst from the reaction mixture. The reaction is typically carried out under elevated temperature and hydrogen pressure to ensure complete reduction of the aromatic ring.

Experimental Protocols

Protocol 1: Large-Scale Synthesis of 2,6-Dimethyl-4-pyridone from Dehydroacetic Acid

This protocol details the synthesis of the key intermediate, 2,6-dimethyl-4-pyridone, from dehydroacetic acid.

Materials:

  • Dehydroacetic acid (DHA)

  • Aqueous ammonia (28-30%)

  • Water

  • Hydrochloric acid (for pH adjustment)

  • Ethanol (for recrystallization)

  • High-pressure stainless-steel reactor with temperature and pressure control and a mechanical stirrer

Procedure:

  • Charging the Reactor: In a suitable high-pressure reactor, charge dehydroacetic acid and a sufficient volume of aqueous ammonia.

  • Reaction: Seal the reactor and heat the mixture to the specified temperature with vigorous stirring. The reaction is carried out under the autogenous pressure generated at the reaction temperature. Monitor the reaction progress by withdrawing aliquots and analyzing for the disappearance of dehydroacetic acid (e.g., by HPLC or TLC).

  • Cooling and Neutralization: Once the reaction is complete, cool the reactor to room temperature. Carefully vent any excess pressure. The reaction mixture will be basic. Neutralize the mixture to a pH of approximately 7 by the slow addition of hydrochloric acid.

  • Isolation of Crude Product: The neutralized solution is then cooled to induce crystallization of the crude 2,6-dimethyl-4-pyridone. The precipitate is collected by filtration and washed with cold water.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure 2,6-dimethyl-4-pyridone as a crystalline solid.

  • Drying: The purified product is dried under vacuum at an elevated temperature to remove any residual solvent.

Protocol 2: Large-Scale Catalytic Hydrogenation of 2,6-Dimethyl-4-pyridone

This protocol describes the reduction of 2,6-dimethyl-4-pyridone to this compound using a Raney Nickel catalyst.

Materials:

  • 2,6-Dimethyl-4-pyridone

  • Raney Nickel (activated, as a slurry in water or a suitable solvent)

  • Solvent (e.g., isopropanol, ethanol, or water)

  • Hydrogen gas (high purity)

  • Filter aid (e.g., Celite)

  • High-pressure hydrogenation reactor (autoclave) with temperature and pressure control, a gas inlet, and a robust stirring mechanism

Procedure:

  • Catalyst Preparation: An active form of Raney Nickel (e.g., W-6) can be prepared by treating a nickel-aluminum alloy with a concentrated sodium hydroxide solution.[3] For large-scale operations, commercially available activated Raney Nickel is typically used. The catalyst is stored and handled as a slurry to prevent pyrophoric activity in its dry state.

  • Charging the Reactor: In a high-pressure autoclave, charge the 2,6-dimethyl-4-pyridone and the solvent. Add the Raney Nickel slurry. The catalyst loading is a critical parameter and should be optimized.

  • Hydrogenation: Seal the reactor and purge it several times with nitrogen followed by hydrogen to remove any air. Pressurize the reactor with hydrogen to the desired pressure and heat the mixture to the target temperature with efficient stirring. The progress of the hydrogenation can be monitored by the uptake of hydrogen.

  • Reaction Completion and Catalyst Removal: Once the hydrogen uptake ceases, the reaction is considered complete. Cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Purge the reactor with nitrogen. The Raney Nickel catalyst is pyrophoric and must be handled with care. The catalyst can be removed by filtration through a pad of filter aid under a nitrogen atmosphere. The filter cake should be kept wet with solvent to prevent ignition.

  • Product Isolation: The filtrate containing the product is concentrated under reduced pressure to remove the solvent. The resulting crude this compound can be purified further.

  • Purification: The crude product can be purified by distillation under reduced pressure or by crystallization from a suitable solvent to afford the final product as a mixture of diastereomers.

Data Presentation

Table 1: Summary of Reaction Parameters for the Synthesis of 2,6-Dimethyl-4-pyridone

ParameterValue/RangeNotes
Starting Material Dehydroacetic AcidReadily available and cost-effective.
Reagent Aqueous AmmoniaActs as both reactant and solvent.
Temperature 150-200 °CHigher temperatures increase reaction rate.
Pressure AutogenousGenerated by heating the aqueous ammonia solution.
Reaction Time 4-8 hoursMonitored by disappearance of starting material.
Typical Yield 70-85%Dependent on reaction conditions and purification.

Table 2: Summary of Reaction Parameters for the Catalytic Hydrogenation of 2,6-Dimethyl-4-pyridone

ParameterValue/RangeNotes
Starting Material 2,6-Dimethyl-4-pyridonePrepared as per Protocol 1.
Catalyst Raney NickelTypically 5-10% w/w relative to the substrate.
Solvent Isopropanol, Ethanol, or WaterChoice depends on solubility and downstream processing.
Hydrogen Pressure 10-50 bar (145-725 psi)Higher pressure favors faster reaction rates.
Temperature 100-150 °CTo be optimized for reaction rate and selectivity.
Reaction Time 6-12 hoursMonitored by hydrogen uptake.
Typical Yield >90%High yields are generally achievable.

Visualizations

Synthesis_Workflow DHA Dehydroacetic Acid Reactor1 High-Pressure Reactor (150-200 °C, Autogenous Pressure) DHA->Reactor1 Ammonia Aqueous Ammonia Ammonia->Reactor1 Pyridone 2,6-Dimethyl-4-pyridone Reactor1->Pyridone Ammonolysis Purification1 Recrystallization Pyridone->Purification1 Hydrogenation Catalytic Hydrogenation Reactor2 Autoclave (100-150 °C, 10-50 bar) Hydrogenation->Reactor2 RaneyNi Raney Nickel RaneyNi->Reactor2 H2 Hydrogen Gas H2->Reactor2 Product This compound Reactor2->Product Purification2 Distillation / Crystallization Product->Purification2 Purification1->Hydrogenation Ammonolysis_Mechanism cluster_step1 Step 1: Nucleophilic Attack & Ring Opening cluster_step2 Step 2: Intramolecular Cyclization & Dehydration DHA Dehydroacetic Acid Intermediate1 Tetrahedral Intermediate DHA->Intermediate1 Ammonia NH3 Ammonia->Intermediate1 Intermediate2 Ring-Opened Intermediate Intermediate1->Intermediate2 Ring Opening Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular Condensation Pyridone 2,6-Dimethyl-4-pyridone Intermediate3->Pyridone - H2O Hydrogenation_Process Pyridone 2,6-Dimethyl-4-pyridone (in solvent) Reactor High-Pressure Autoclave Pyridone->Reactor Catalyst Raney Nickel Catalyst Catalyst->Reactor Reaction Hydrogenation Reaction Reactor->Reaction H2_supply H2 Gas (10-50 bar) H2_supply->Reactor Heating Heating (100-150 °C) Heating->Reactor Stirring Vigorous Stirring Stirring->Reactor Filtration Catalyst Filtration (under inert atmosphere) Reaction->Filtration Reaction Mixture Product_sol Product in Solution Filtration->Product_sol Filtrate Evaporation Solvent Evaporation Product_sol->Evaporation Final_Product Crude this compound Evaporation->Final_Product

References

Functionalization of the Hydroxyl Group in 2,6-Dimethylpiperidin-4-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of the hydroxyl group of 2,6-Dimethylpiperidin-4-ol. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the piperidine scaffold in a wide array of pharmaceuticals.[1] The functionalization of its 4-hydroxyl group allows for the synthesis of diverse derivatives with potential applications in drug discovery.

The protocols outlined below focus on two fundamental transformations: esterification and etherification. These reactions enable the introduction of a variety of functional groups, thereby allowing for the systematic exploration of structure-activity relationships (SAR) in drug design.

Data Presentation

The following table summarizes key quantitative parameters for the described functionalization protocols. This data is intended to serve as a guide for researchers to anticipate reaction outcomes and to aid in the selection of appropriate synthetic strategies.

Product ClassReactionReagentsSolventReaction Time (h)Temperature (°C)Typical Yield Range (%)
Esters Steglich EsterificationCarboxylic Acid, DCC, DMAPDichloromethane2 - 60 to rt80 - 95
Ethers Williamson Ether SynthesisAlkyl Halide, NaHTetrahydrofuran12 - 24rt to 6060 - 80

Experimental Protocols

Protocol 1: Esterification via Steglich Esterification

The Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols using a carbodiimide coupling agent and a nucleophilic catalyst.[2][3][4][5][6] This method is particularly advantageous for substrates that are sensitive to acidic or basic conditions.

Reaction Scheme:

Steglich_Esterification cluster_reactants Reactants cluster_reagents Reagents This compound This compound Product 2,6-Dimethylpiperidin-4-yl ester This compound->Product Carboxylic_Acid R-COOH Carboxylic_Acid->Product DCC DCC DCC->Product DMAP DMAP (cat.) DMAP->Product

Caption: General scheme for the Steglich esterification of this compound.

Materials:

  • This compound

  • Carboxylic acid of choice (e.g., acetic acid, benzoic acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.), the desired carboxylic acid (1.1 eq.), and DMAP (0.1 eq.).

  • Dissolve the mixture in anhydrous DCM.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • In a separate flask, dissolve DCC (1.2 eq.) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the precipitated DCU.

  • Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude ester.

  • Purify the product by flash column chromatography on silica gel.

Protocol 2: Etherification via Williamson Ether Synthesis

The Williamson ether synthesis is a classical and widely used method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide.[7][8][9][10]

Reaction Scheme:

Williamson_Ether_Synthesis cluster_steps Reaction Steps Step1 1. Deprotonation (NaH, THF) Alkoxide Alkoxide Intermediate Step1->Alkoxide Step2 2. Nucleophilic Substitution (R-X) Product 4-Alkoxy-2,6-dimethylpiperidine Step2->Product This compound This compound This compound->Step1 Alkoxide->Step2

Caption: Workflow for the Williamson ether synthesis of 4-alkoxy-2,6-dimethylpiperidines.

Materials:

  • This compound

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide of choice (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add a suspension of NaH (1.5 eq.) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction may be gently heated (e.g., to 60 °C) to drive it to completion, depending on the reactivity of the alkyl halide. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to yield the crude ether.

  • Purify the product by flash column chromatography on silica gel.

Applications in Drug Development

Piperidine and its derivatives are fundamental scaffolds in medicinal chemistry, present in numerous approved drugs.[1] The functionalization of the hydroxyl group of this compound can lead to the development of novel therapeutic agents.

  • Ester derivatives can act as prodrugs, improving the pharmacokinetic properties of a parent drug, or they can be biologically active compounds in their own right.

  • Ether derivatives allow for the introduction of a wide range of substituents, enabling the fine-tuning of properties such as lipophilicity, metabolic stability, and receptor binding affinity.

The synthesized derivatives can be screened for a variety of biological activities, including but not limited to, activity as enzyme inhibitors, receptor agonists or antagonists, and antimicrobial agents. Further studies would be required to elucidate the specific signaling pathways and mechanisms of action of any promising lead compounds.

Logical Workflow for Derivative Synthesis and Evaluation

drug_discovery_workflow Start Start: This compound Functionalization Hydroxyl Group Functionalization Start->Functionalization Esterification Esterification Functionalization->Esterification Etherification Etherification Functionalization->Etherification Library Compound Library of Derivatives Esterification->Library Etherification->Library Screening Biological Screening (e.g., in vitro assays) Library->Screening Hit_ID Hit Identification Screening->Hit_ID Hit_ID->Library Inactive Compounds Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Active Compounds Preclinical Preclinical Studies Lead_Opt->Preclinical

References

The Role of 2,6-Dimethylpiperidin-4-ol in Asymmetric Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Asymmetric synthesis, the selective production of a single stereoisomer, often relies on the use of chiral auxiliaries, ligands, or catalysts to induce stereoselectivity. While a wide array of chiral molecules have been successfully employed for this purpose, the exploration of novel and readily accessible chiral scaffolds remains an active area of research. This document explores the potential application of 2,6-dimethylpiperidin-4-ol and its derivatives in the field of asymmetric synthesis.

Note: Extensive literature searches did not yield specific examples of this compound being directly used as a chiral auxiliary, ligand, or catalyst in published asymmetric synthesis methodologies. The following sections, therefore, present a conceptual framework and generalized protocols based on the known reactivity of similar chiral piperidine and alcohol functionalities. These are intended to serve as a guide for researchers interested in exploring the potential of this underexplored chiral building block.

Conceptual Applications of this compound in Asymmetric Synthesis

The chiral nature of this compound, possessing stereocenters at the C2 and C6 positions, and a hydroxyl group at C4, suggests several potential avenues for its application in asymmetric synthesis.

  • As a Chiral Auxiliary: The piperidine nitrogen can be acylated with a prochiral substrate. The resulting amide can then undergo diastereoselective reactions, such as enolate alkylation or aldol additions, where the stereochemistry of the piperidine ring directs the approach of incoming reagents. The chiral auxiliary could then be cleaved to yield the enantiomerically enriched product.

  • As a Chiral Ligand: The nitrogen and oxygen atoms of this compound can act as coordination sites for metal catalysts. Derivatives of this molecule could be synthesized to create bidentate or tridentate ligands for use in a variety of metal-catalyzed asymmetric transformations, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions.

  • As a Chiral Catalyst: The secondary amine and alcohol functionalities could allow for its use as an organocatalyst, potentially in reactions such as asymmetric aldol or Michael additions, where it could participate in enamine or hydrogen-bonding catalysis.

Experimental Protocols (Conceptual)

The following protocols are hypothetical and based on established procedures for other chiral auxiliaries and ligands. They are provided as a starting point for experimentation.

Protocol 1: Diastereoselective Alkylation using a this compound Derived Chiral Auxiliary

This protocol outlines a general procedure for the asymmetric alkylation of a carboxylic acid derivative using a chiral auxiliary derived from (2R,6R)-2,6-dimethylpiperidin-4-ol.

1. Synthesis of the Chiral Auxiliary Adduct:

  • To a solution of (2R,6R)-2,6-dimethylpiperidin-4-ol (1.0 equiv.) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 equiv.).
  • Slowly add the desired acyl chloride (e.g., propanoyl chloride, 1.1 equiv.).
  • Allow the reaction to warm to room temperature and stir for 12 hours.
  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify the resulting N-acyl piperidine derivative by flash column chromatography.

2. Asymmetric Alkylation:

  • Dissolve the N-acyl piperidine derivative (1.0 equiv.) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.
  • Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equiv.) in THF.
  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
  • Add the alkylating agent (e.g., benzyl bromide, 1.2 equiv.) and continue stirring at -78 °C for 4-6 hours.
  • Quench the reaction by adding saturated aqueous ammonium chloride solution.
  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
  • Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis.

3. Cleavage of the Chiral Auxiliary:

  • Dissolve the alkylated product in a suitable solvent (e.g., THF/water mixture).
  • Add lithium hydroxide (LiOH) (excess) and stir at room temperature until the starting material is consumed (monitor by TLC).
  • Acidify the reaction mixture with 1N HCl and extract the product with ethyl acetate.
  • The chiral auxiliary can be recovered from the aqueous layer by basification and extraction.
  • Determine the enantiomeric excess (ee%) of the final product by chiral HPLC or GC analysis.

Table 1: Hypothetical Data for Asymmetric Alkylation

EntryElectrophile (R-X)Diastereomeric Ratio (dr)Yield (%)Enantiomeric Excess (ee%)
1Benzyl bromide>95:585>90%
2Ethyl iodide90:109080%
3Allyl bromide>95:582>90%

Note: The data in this table is purely illustrative and would need to be confirmed by experimental results.

Visualizing Reaction Workflows

The following diagrams illustrate the conceptual workflows for the application of this compound in asymmetric synthesis.

Asymmetric_Alkylation_Workflow cluster_synthesis Synthesis of Chiral Adduct cluster_alkylation Asymmetric Alkylation cluster_cleavage Auxiliary Cleavage start This compound + Acyl Chloride adduct N-Acyl Piperidine Derivative start->adduct Acylation enolate Lithium Enolate Formation adduct->enolate LDA, -78 °C alkylation Alkylated Product enolate->alkylation R-X product Enantiomerically Enriched Product alkylation->product Hydrolysis (LiOH) auxiliary Recovered Auxiliary alkylation->auxiliary

Asymmetric Alkylation Workflow

Chiral_Ligand_Synthesis_Workflow start This compound modification Functional Group Modification start->modification Derivatization ligand Chiral Ligand modification->ligand complex Metal-Ligand Complex ligand->complex + Metal Precursor reaction Asymmetric Catalysis complex->reaction Substrate + Reagent product Enantioenriched Product reaction->product

Chiral Ligand Synthesis and Application

Conclusion and Future Outlook

While direct applications of this compound in asymmetric synthesis are not yet prominent in the scientific literature, its chiral structure presents a compelling case for its investigation as a novel chiral auxiliary, ligand, or organocatalyst. The conceptual protocols and workflows provided herein offer a foundational framework for researchers to explore its potential. Future work should focus on the synthesis of various derivatives of this compound to fine-tune its steric and electronic properties for optimal stereochemical control in a range of asymmetric transformations. The development of efficient and scalable synthetic routes to enantiopure this compound will also be crucial for its practical application in the field. The exploration of this and other underutilized chiral building blocks holds the promise of discovering new and powerful tools for the advancement of asymmetric synthesis.

Troubleshooting & Optimization

Technical Support Center: Purification of 2,6-Dimethylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 2,6-Dimethylpiperidin-4-ol from its reaction mixture.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification process.

Issue 1: Low Overall Yield After Purification

Question: My final yield of this compound is significantly lower than expected after purification. What are the potential causes and how can I improve it?

Answer: Low recovery can stem from several stages of the purification process. Here are common causes and optimization strategies:

  • Incomplete Reaction: The synthesis of this compound, often achieved by the reduction of 2,6-dimethylpiperidin-4-one, may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure all starting material is consumed before workup.

  • Losses During Extraction: The product may have significant solubility in the aqueous phase during the workup.

    • Solution: Perform multiple extractions (3-4 times) with an appropriate organic solvent like ethyl acetate or dichloromethane. Additionally, washing the combined organic layers with brine can reduce the amount of dissolved water and prevent product loss in the aqueous layer.[1]

  • Improper Crystallization Technique: Using a suboptimal solvent or cooling the solution too rapidly can lead to poor crystal formation and loss of product to the mother liquor.

    • Solution: Select a solvent where the compound is highly soluble when hot and poorly soluble when cold. Ethanol is often a good starting point for piperidine derivatives.[2][3] Allow the solution to cool slowly to maximize crystal growth. The mother liquor can be concentrated to recover more product.

  • Overly Aggressive Chromatography: Using a highly polar eluent system from the start of column chromatography can cause the product to elute too quickly with impurities.

    • Solution: Start with a less polar solvent system and gradually increase the polarity (gradient elution).[1] Monitor fractions carefully by TLC to identify and combine only the pure product fractions.

Issue 2: Persistent Impurities in the Final Product

Question: After purification by recrystallization/column chromatography, my this compound is still contaminated with impurities. How can I identify and remove them?

Answer: Persistent impurities are a common challenge. The source of the impurity dictates the best removal strategy.

  • Common Impurities:

    • Unreacted Starting Material: Unreacted 2,6-dimethylpiperidin-4-one is a common impurity if the reduction reaction is incomplete.

    • Byproducts: Side reactions can generate structurally similar impurities that are difficult to separate. For instance, in syntheses starting from 2,6-lutidine, incompletely reduced intermediates may be present.[4][5]

    • Stereoisomers: this compound exists as different stereoisomers. Depending on the synthetic route, you may have a mixture that is difficult to separate.

  • Troubleshooting & Optimization:

    • Identify the Impurity: Use analytical techniques like NMR spectroscopy, LC-MS, or GC-MS to identify the structure of the persistent impurity.

    • Optimize Chromatography: If column chromatography was used, try modifying the solvent system. A shallower gradient or the use of a different stationary phase (e.g., alumina instead of silica gel) may improve separation.

    • Sequential Purification: A multi-step purification approach is often effective. For example, follow column chromatography with a final recrystallization step. This combination can remove impurities with different physicochemical properties.

    • Chemical Wash: If the impurity has a different acidity or basicity, an acid-base wash during the workup can be effective. Since the target compound is a secondary amine, it can be extracted into an acidic aqueous layer, washed, and then re-extracted into an organic layer after basification.

Issue 3: Difficulty in Crystallizing the Product

Question: My this compound product is an oil and refuses to crystallize. What techniques can I use to induce crystallization?

Answer: Failure to crystallize is often due to residual solvent, impurities, or the inherent properties of the isomeric mixture.

  • Troubleshooting & Optimization:

    • Ensure Purity: Oils often contain impurities that inhibit crystal lattice formation. First, try to purify the oil further using flash column chromatography.[1]

    • Solvent Screening: The choice of solvent is critical. Test the solubility of a small amount of your oil in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, ether, and mixtures thereof) to find one where it is soluble when heated but sparingly soluble at room temperature or colder.[3]

    • Slow Evaporation: Dissolve the oil in a suitable solvent in a loosely covered vial. Allowing the solvent to evaporate slowly over several days can provide the necessary conditions for crystal growth.[3]

    • Vapor Diffusion: Place a small vial containing your compound dissolved in a "good" solvent inside a larger sealed chamber containing a "poor" solvent (anti-solvent). The vapor of the anti-solvent will slowly diffuse into the solution, reducing its solubility and promoting crystallization.[3][6]

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic scratches can provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of the desired compound, add it to the supersaturated solution to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting point for synthesizing this compound?

The most common laboratory synthesis involves the reduction of the corresponding ketone, 2,6-dimethylpiperidin-4-one. This ketone is often synthesized via a Mannich-type condensation reaction.[7][8] An alternative, though less direct, route could involve the reduction of 2,6-dimethylpyridine (2,6-lutidine) followed by subsequent functionalization.[4][5]

Q2: Which analytical methods are best for assessing the purity of this compound?

A combination of methods is recommended for a comprehensive purity assessment:

  • NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of organic impurities.

  • GC-MS (Gas Chromatography-Mass Spectrometry): Ideal for identifying volatile impurities and confirming the molecular weight of the product.[9]

  • HPLC (High-Performance Liquid Chromatography): Can be used to quantify purity. Due to the lack of a strong UV chromophore, a universal detector like a Charged Aerosol Detector (CAD) or derivatization might be necessary.[9]

  • Melting Point Analysis: A sharp melting point range is a good indicator of high purity for a crystalline solid.[10]

Q3: What are the key safety precautions when handling this compound and its precursors?

Piperidine derivatives should be handled with care.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood, especially when handling volatile solvents or reagents.

  • Handling Bases/Acids: The synthesis and purification often involve strong acids and bases, which are corrosive.

  • GHS Hazards: The parent ketone, 2,6-dimethylpiperidin-4-one, is classified as causing severe skin burns and eye damage.[11] Assume the final product has similar hazards until proven otherwise.

Q4: How should I choose a solvent system for column chromatography?

The choice depends on the polarity of your compound and the impurities.

  • TLC Analysis: First, run TLC plates with your crude mixture in various solvent systems (e.g., mixtures of hexane/ethyl acetate or dichloromethane/methanol).

  • Target Rf Value: Aim for a solvent system that gives your desired product a retention factor (Rf) of approximately 0.2-0.4.

  • Separation: The ideal system will show good separation between the spot for your product and the spots for major impurities.

  • Gradient Elution: For flash chromatography, it is common to start with a less polar eluent (e.g., 100% hexane) and gradually increase the proportion of the more polar solvent (e.g., ethyl acetate).[1]

Data Presentation

Table 1: Physical and Chemical Properties

Property Value Source
Compound Name This compound -
Synonyms 2,6-Dimethyl-4-hydroxypiperidine [10][12]
Molecular Formula C₇H₁₅NO [12]
Molecular Weight 129.20 g/mol -
Melting Point 132.5 °C [10]
Boiling Point 201.7 ± 15.0 °C (Predicted) [10]

| Storage Temp. | 2-8°C (Protect from light) |[10] |

Table 2: Recommended Solvents for Purification and Analysis

Application Solvent/System Rationale & Notes
Crystallization Ethanol, Methanol Good solubility at high temperatures, poor solubility at low temperatures for many piperidin-4-one derivatives.[2][3]
Column Chromatography Hexane/Ethyl Acetate, Dichloromethane/Methanol Common solvent systems for separating compounds of moderate polarity. The ratio should be optimized based on TLC.[1]

| HPLC Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid | Standard reversed-phase conditions for basic compounds like piperidines.[9] |

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general method for recrystallizing this compound. The ideal solvent and volumes should be determined empirically.

  • Solvent Selection: In a small test tube, add ~20 mg of crude product. Add a potential solvent (e.g., ethanol) dropwise at room temperature until the solid dissolves. If it dissolves easily, the solvent is not suitable. If it is insoluble, heat the mixture gently. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the bulk of the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture (e.g., on a hot plate) and swirling. Add just enough hot solvent to completely dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed filter funnel to remove them.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification by Flash Column Chromatography

This protocol is a general guide for purification using a silica gel column.

  • Solvent System Selection: As described in FAQ 4, use TLC to determine an appropriate eluent system (e.g., Hexane:Ethyl Acetate 1:1).

  • Column Packing: Pack a glass column with silica gel slurried in the initial, least polar solvent. Ensure there are no air bubbles or cracks in the packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.

  • Gradient Elution (Optional): Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute more polar compounds.[1]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Visualizations

PurificationWorkflow cluster_prep Preparation cluster_purification Purification Options cluster_analysis Analysis & Final Product crude_mixture Crude Reaction Mixture workup Aqueous Workup (e.g., Acid-Base Extraction) crude_mixture->workup 1. Quench & Extract crystallization Recrystallization workup->crystallization 2b. chromatography Column Chromatography workup->chromatography 2a. distillation Distillation (For thermal stable liquids) workup->distillation 2c. analysis Purity Check (NMR, GC-MS, HPLC) crystallization->analysis 3. Isolate Crystals chromatography->analysis 3. Combine Fractions distillation->analysis 3. Collect Fractions pure_product Pure this compound analysis->pure_product 4. Confirm Purity

Caption: General workflow for the purification of this compound.

TroubleshootingTree cluster_yield Low Yield Issues cluster_purity Purity Issues cluster_form Physical Form Issues start Problem Encountered During Purification low_yield Low Final Yield? start->low_yield impure_product Persistent Impurities? start->impure_product oily_product Product is an Oil? start->oily_product check_rxn Verify reaction completion (TLC/LCMS) low_yield->check_rxn Yes optimize_extraction Optimize extraction (pH, # of extractions) low_yield->optimize_extraction Yes optimize_cryst Optimize crystallization (slow cooling, solvent) low_yield->optimize_cryst Yes identify_impurity Identify impurity (NMR, MS) impure_product->identify_impurity Yes change_column Modify chromatography (solvent, gradient) identify_impurity->change_column add_step Add second purification step (e.g., recrystallize) identify_impurity->add_step repurify Re-purify via chromatography oily_product->repurify Yes solvent_screen Screen for crystallization solvents repurify->solvent_screen induce_cryst Induce crystallization (scratching, seeding) solvent_screen->induce_cryst

Caption: Decision tree for troubleshooting common purification problems.

References

Technical Support Center: Synthesis of 2,6-Dimethylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2,6-Dimethylpiperidin-4-ol.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, focusing on the common synthetic route involving the reduction of 2,6-dimethyl-4-piperidone.

Issue 1: Low or No Product Yield

Potential Cause Suggested Solution
Incomplete Reaction Verify Reagent Activity: Ensure the reducing agent (e.g., NaBH₄, LiAlH₄) is fresh and has been stored under appropriate conditions to prevent deactivation. Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction is sluggish, consider increasing the reaction time or, cautiously, the temperature. Check Stoichiometry: Ensure a sufficient molar excess of the reducing agent is used.
Degradation of Starting Material or Product Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if using sensitive reagents. Control Temperature: Perform the reaction at the recommended temperature. For highly reactive reducing agents like LiAlH₄, reactions are typically carried out at low temperatures (e.g., 0 °C to room temperature).
Loss During Work-up pH Adjustment: Ensure the aqueous layer is made sufficiently basic (pH > 10) before extraction to convert the product to its free base form, which is more soluble in organic solvents. Efficient Extraction: Use a suitable organic solvent for extraction (e.g., dichloromethane, ethyl acetate) and perform multiple extractions to maximize recovery.

Issue 2: Poor Stereoselectivity (Undesired cis/trans Ratio)

Potential Cause Suggested Solution
Choice of Reducing Agent Bulky Reducing Agents: To favor the formation of the thermodynamically more stable trans isomer (equatorial hydroxyl group), consider using a bulky reducing agent such as Lithium tri-sec-butylborohydride (L-Selectride®). Less Hindered Reducing Agents: To favor the formation of the cis isomer (axial hydroxyl group), a less sterically hindered reducing agent like Sodium borohydride (NaBH₄) can be employed.
Reaction Temperature Low Temperature: Running the reduction at lower temperatures can often enhance stereoselectivity.
Solvent Effects Solvent Polarity: The polarity of the solvent can influence the conformation of the piperidone ring and the approach of the reducing agent. Experiment with different solvents (e.g., methanol, ethanol, THF) to optimize the stereochemical outcome.

Issue 3: Difficulty in Product Purification

Potential Cause Suggested Solution
Co-elution of Isomers Chromatography Optimization: Use a long chromatography column with a shallow solvent gradient to improve separation of cis and trans isomers. Consider using a different solvent system. Basic alumina may also be an alternative to silica gel.
Tailing on Silica Gel Column Amine Deactivation: The basic nature of the piperidine can lead to tailing on silica gel. Pre-treat the silica gel with a small amount of a base like triethylamine (1-2% in the eluent) to improve peak shape.
High Water Solubility Salt Formation: If the product is difficult to extract due to water solubility, consider converting it to a hydrochloride salt by treating the organic extract with HCl in ether to precipitate the product. The free base can be regenerated later. Salting Out: Saturate the aqueous layer with a salt like NaCl before extraction to decrease the solubility of the product in the aqueous phase.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most common precursor is 2,6-dimethyl-4-piperidone. This is typically reduced to the corresponding alcohol, this compound.

Q2: How can I control the stereochemistry (cis vs. trans) of the hydroxyl group during the reduction of 2,6-dimethyl-4-piperidone?

A2: The stereochemical outcome is primarily influenced by the choice of the reducing agent. Bulky reducing agents, such as L-Selectride®, tend to favor the formation of the trans isomer by attacking from the less hindered equatorial face. Smaller reducing agents, like NaBH₄, often result in a mixture of isomers, with the cis isomer being a significant product due to axial attack.

Q3: My NMR spectrum shows a mixture of isomers. How can I differentiate between the cis and trans isomers of this compound?

A3: In the ¹H NMR spectrum, the proton at C4 (the carbon bearing the hydroxyl group) will have a different coupling constant and chemical shift depending on its orientation (axial or equatorial). Typically, an axial proton will appear as a broader multiplet with larger coupling constants compared to an equatorial proton. In the trans isomer, the hydroxyl group is equatorial, and the C4 proton is axial. In the cis isomer, the hydroxyl group is axial, and the C4 proton is equatorial.

Q4: What are the common side reactions to be aware of during the synthesis?

A4: Incomplete reduction can leave unreacted 2,6-dimethyl-4-piperidone in your product mixture. If using a very strong reducing agent like LiAlH₄, over-reduction is generally not a concern for this substrate. The formation of diastereomeric mixtures is the most common "side reaction" that needs to be controlled.

Q5: What are the recommended purification methods for this compound?

A5: Column chromatography on silica gel is a common method. To avoid tailing, it is advisable to add a small amount of triethylamine to the eluent. Recrystallization can also be an effective method for purifying the final product, especially for obtaining a single, pure isomer if one crystallizes preferentially.

Data Presentation

Table 1: Comparison of Reducing Agents for the Synthesis of this compound *

Reducing AgentTypical SolventTypical TemperaturePredominant IsomerTypical Yield
Sodium Borohydride (NaBH₄)Methanol0 °C to RTMixture (often cis favored)80-95%
Lithium Aluminum Hydride (LiAlH₄)THF, Diethyl Ether0 °C to RTMixture85-98%
L-Selectride®THF-78 °C to RTtrans70-90%

*Note: The data presented is based on general principles of ketone reduction and results for structurally similar piperidones. Actual results may vary.

Experimental Protocols

Protocol 1: General Procedure for the Stereoselective Reduction to trans-2,6-Dimethylpiperidin-4-ol

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 2,6-dimethyl-4-piperidone (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reducing Agent: Slowly add L-Selectride® (1.2-1.5 eq, 1.0 M solution in THF) dropwise to the stirred solution.

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by TLC until the starting material is consumed.

  • Quenching: Slowly and carefully quench the reaction by adding water, followed by an aqueous solution of sodium hydroxide (e.g., 1 M), and then water again.

  • Work-up: Allow the mixture to warm to room temperature and filter off the inorganic salts. Extract the filtrate with ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for the Reduction of 2,6-dimethyl-4-piperidone with Sodium Borohydride

  • Reaction Setup: In a round-bottom flask, dissolve 2,6-dimethyl-4-piperidone (1.0 eq) in methanol.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Add sodium borohydride (1.5-2.0 eq) portion-wise to the stirred solution.

  • Reaction: Stir the reaction at room temperature for several hours until the starting material is consumed (monitor by TLC).

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extraction: Make the aqueous residue basic (pH > 10) with NaOH and extract with dichloromethane or ethyl acetate.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the residue by column chromatography or recrystallization.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start 2,6-Dimethyl-4-piperidone reduction Reduction (e.g., NaBH4 or L-Selectride) start->reduction crude_product Crude this compound (Mixture of Isomers) reduction->crude_product workup Aqueous Work-up & Extraction crude_product->workup chromatography Column Chromatography (Isomer Separation) workup->chromatography pure_cis Pure cis-Isomer chromatography->pure_cis pure_trans Pure trans-Isomer chromatography->pure_trans analysis Spectroscopic Analysis (NMR, MS) pure_cis->analysis pure_trans->analysis troubleshooting_low_yield start Low or No Product Yield? reagent_check Are reagents (especially reducing agent) active? start->reagent_check Check conditions_check Are reaction time and temperature adequate? reagent_check->conditions_check Yes replace_reagents Action: Use fresh, properly stored reagents. reagent_check->replace_reagents No workup_check Was the work-up performed correctly (e.g., pH)? conditions_check->workup_check Yes optimize_conditions Action: Increase reaction time or adjust temperature. Monitor with TLC/GC-MS. conditions_check->optimize_conditions No optimize_workup Action: Ensure aqueous layer is strongly basic before extraction. Perform multiple extractions. workup_check->optimize_workup No success Yield Improved workup_check->success Yes replace_reagents->success optimize_conditions->success optimize_workup->success

Technical Support Center: Optimizing Reaction Conditions for Piperidin-4-ol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of piperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols. The synthesis of piperidin-4-ol, a crucial building block in many pharmaceutical compounds, typically involves the reduction of an N-protected 4-piperidone intermediate followed by the removal of the protecting group. This guide will address common challenges encountered during these steps to help you optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing piperidin-4-ol?

A1: The most prevalent synthetic routes to piperidin-4-ol involve a two-stage process:

  • Reduction of an N-protected 4-piperidone: This is typically achieved using hydride reducing agents like sodium borohydride (NaBH₄) or through catalytic hydrogenation.[1] The choice of N-protecting group, commonly tert-Butoxycarbonyl (Boc) or Benzyl (Bn), is crucial as it influences the stability and reactivity of the intermediate.

  • Deprotection of the resulting N-protected piperidin-4-ol: The protecting group is removed to yield the final product. N-Boc groups are typically removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid), while N-benzyl groups are often cleaved by catalytic hydrogenation.[2][3]

Q2: I am getting a low yield in the reduction of N-Boc-4-piperidone. What are the possible causes and how can I improve it?

A2: Low yields in the reduction of N-Boc-4-piperidone can stem from several factors. A common issue is incomplete reaction. To address this, you can try increasing the reaction time or the stoichiometry of the reducing agent, as some of it may be consumed by moisture.[4] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to ensure the reaction goes to completion. Another potential issue is the oxidation of the product back to the ketone during workup or storage.[4] Ensuring a non-oxidizing environment can help mitigate this.

Q3: My N-Boc deprotection is incomplete. How can I drive the reaction to completion?

A3: Incomplete N-Boc deprotection is a frequent challenge. The rate of this acid-catalyzed reaction depends on the acid's strength and concentration.[2] If the reaction is sluggish, consider increasing the concentration of the acid (e.g., using 4M HCl in dioxane or a higher percentage of TFA in dichloromethane).[2][5] Extending the reaction time is another effective strategy. For substrates with significant steric hindrance, slightly elevated temperatures may be required, but this should be done cautiously to avoid side reactions.[6]

Q4: I am observing significant side product formation during N-Boc deprotection of N-Boc-4-hydroxypiperidine. What are these side products and how can I prevent them?

A4: The primary cause of side reactions is the formation of a reactive tert-butyl cation during the deprotection process.[2] This cation can lead to O-alkylation of the hydroxyl group at the C4 position, forming a tert-butyl ether byproduct. To minimize this, the use of a scavenger, such as triethylsilane, is highly recommended. The scavenger will react with the tert-butyl cation, preventing it from reacting with your desired product.[2]

Q5: What is the best way to purify the final product, piperidin-4-ol?

A5: Recrystallization is a highly effective technique for purifying solid organic compounds like piperidin-4-ol.[7] The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems for similar polar compounds include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.[8] If you encounter colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can help decolorize it.[7]

Troubleshooting Guides

Guide 1: Low Yield in the Reduction of N-Protected 4-Piperidone

This guide addresses the common issue of low product yield during the reduction of N-protected 4-piperidone to the corresponding alcohol.

LowYieldTroubleshooting start Low Yield Observed check_completion Is the reaction complete? (Check via TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes increase_time Increase reaction time incomplete->increase_time increase_reagent Increase equivalents of reducing agent incomplete->increase_reagent end Yield Improved increase_time->end increase_reagent->end check_workup Review workup procedure. Potential for product loss? complete->check_workup workup_issue Product Loss During Workup check_workup->workup_issue Yes check_oxidation Check for product oxidation (re-formation of ketone) check_workup->check_oxidation No optimize_extraction Optimize extraction pH and solvent workup_issue->optimize_extraction optimize_extraction->end oxidation Oxidation Occurring check_oxidation->oxidation Yes check_oxidation->end No inert_atmosphere Use inert atmosphere during workup/storage oxidation->inert_atmosphere inert_atmosphere->end

Caption: Troubleshooting workflow for low yield in the reduction of N-protected 4-piperidone.

Guide 2: Incomplete N-Boc Deprotection

This guide provides a systematic approach to troubleshooting incomplete removal of the N-Boc protecting group.

IncompleteDeprotection start Incomplete Deprotection (Starting material remains) check_acid Review Acid Strength and Concentration start->check_acid insufficient_acid Insufficient Acid check_acid->insufficient_acid Low sufficient_acid Sufficient Acid Strength check_acid->sufficient_acid Adequate increase_acid_conc Increase acid concentration (e.g., higher % TFA or 4M HCl) insufficient_acid->increase_acid_conc end Deprotection Complete increase_acid_conc->end check_time_temp Review Reaction Time and Temperature sufficient_acid->check_time_temp insufficient_time_temp Insufficient Time/Temp check_time_temp->insufficient_time_temp Short/Low sufficient_time_temp Sufficient Time/Temp check_time_temp->sufficient_time_temp Adequate increase_time Increase reaction time insufficient_time_temp->increase_time increase_temp Gently increase temperature (monitor for side reactions) insufficient_time_temp->increase_temp increase_time->end increase_temp->end consider_sterics Consider Steric Hindrance sufficient_time_temp->consider_sterics steric_issue Sterically Hindered Substrate consider_sterics->steric_issue High consider_sterics->end Low more_forcing Use more forcing conditions (e.g., neat TFA for short duration) steric_issue->more_forcing more_forcing->end

Caption: Troubleshooting workflow for incomplete N-Boc deprotection.

Data Presentation

Table 1: Comparison of Reducing Agents for N-Boc-4-piperidone
Reducing AgentAbbreviationTypical SolventKey CharacteristicsPredominant IsomerTypical Yield (%)
Sodium BorohydrideNaBH₄Methanol, EthanolCost-effective, mild, and easy to handle.trans (equatorial-OH)High
Lithium Tri-sec-butylborohydrideL-Selectride®THFBulky, highly stereoselective reagent.cis (axial-OH)High
Palladium on CarbonPd/CEthanol, MethanolCatalytic hydrogenation with H₂ gas.trans (equatorial-OH)High

Data compiled from comparative guides on catalyst selection.[1]

Table 2: Comparison of Deprotection Conditions for N-Boc-4-hydroxypiperidine
ReagentTypical ConditionsReaction TimeKey Considerations
Trifluoroacetic Acid (TFA)20-50% in Dichloromethane (DCM), 0°C to RT1-4 hoursCan cause O-alkylation side products; use of a scavenger is recommended.[2]
Hydrochloric Acid (HCl)4M in Dioxane, RT1-3 hoursThe hydrochloride salt of the product often precipitates, simplifying isolation.[2]

Experimental Protocols

Protocol 1: Reduction of N-Boc-4-piperidone using Sodium Borohydride

Materials:

  • N-Boc-4-piperidone

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-4-piperidone in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride in portions to the stirred solution, maintaining the temperature below 5°C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to 0°C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude N-Boc-4-hydroxypiperidine.[1]

  • The crude product can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes.[4]

Protocol 2: N-Boc Deprotection of N-Boc-4-hydroxypiperidine using Trifluoroacetic Acid (TFA)

Materials:

  • N-Boc-4-hydroxypiperidine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triethylsilane (scavenger)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve N-Boc-4-hydroxypiperidine (1.0 equiv) in anhydrous DCM (approx. 0.1–0.2 M concentration) in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add triethylsilane (1.1-1.2 equiv) to the solution, followed by the slow addition of TFA to a final concentration of 20-50% (v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC (ninhydrin stain can be used to visualize the free amine). The reaction is typically complete in 1-4 hours.[2]

  • Once complete, remove the DCM and excess TFA under reduced pressure.

  • Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.

  • Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield piperidin-4-ol.

Protocol 3: Debenzylation of N-Benzyl-4-hydroxypiperidine via Catalytic Hydrogenation

Materials:

  • N-Benzyl-4-hydroxypiperidine

  • Ethanol or Methanol

  • 10% Palladium on Carbon (Pd/C)

  • Hydrogen gas source

  • Celite®

Procedure:

  • Dissolve N-benzyl-4-hydroxypiperidine in ethanol or methanol in a hydrogenation flask.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Connect the flask to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.[3]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once complete, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen).

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude piperidin-4-ol.

Mandatory Visualization

Piperidin4ol_Synthesis_Workflow cluster_protection Starting Material cluster_reduction Step 1: Reduction cluster_deprotection Step 2: Deprotection start N-Protected 4-Piperidone reduction Reduction of Ketone start->reduction nabh4 NaBH₄ / MeOH reduction->nabh4 Hydride Reduction h2_pdc H₂ / Pd/C reduction->h2_pdc Catalytic Hydrogenation intermediate N-Protected Piperidin-4-ol nabh4->intermediate h2_pdc->intermediate deprotection Removal of Protecting Group intermediate->deprotection acid Acidic Conditions (TFA or HCl for N-Boc) deprotection->acid hydrogenolysis Hydrogenolysis (for N-Bn) deprotection->hydrogenolysis final_product Piperidin-4-ol acid->final_product hydrogenolysis->final_product

References

Technical Support Center: Separation of 2,6-Dimethylpiperidin-4-ol Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the separation of 2,6-Dimethylpiperidin-4-ol diastereomers. The following information addresses common challenges and provides detailed protocols for key separation techniques.

Frequently Asked Questions (FAQs)

Q1: What are the primary diastereomers of this compound and why is their separation challenging?

A1: this compound exists as two primary diastereomers: cis and trans. The cis-isomer is achiral, while the trans-isomer exists as a pair of enantiomers ((2R,4r,6R) and (2S,4s,6S)).[1][2] The separation challenge lies in distinguishing between the cis and trans diastereomers, which have the same molecular weight and connectivity but differ in the spatial arrangement of the two methyl groups. Because they are diastereomers, they possess different physical and chemical properties, which forms the basis for their separation.[3]

Q2: Is a chiral chromatography column necessary to separate the cis and trans diastereomers?

A2: No, the separation of diastereomers does not typically require a chiral stationary phase (CSP).[4] Standard chromatographic techniques like flash chromatography on silica gel or achiral High-Performance Liquid Chromatography (HPLC) can be used because the different 3D structures of the cis and trans isomers will cause them to interact differently with the achiral stationary phase.[4][5] A chiral column would only be necessary if the goal were to subsequently resolve the enantiomers of the isolated trans diastereomer.

Q3: What are the principal methods for separating this compound diastereomers?

A3: The most common methods rely on the differing physical properties of the diastereomers:

  • Flash Column Chromatography: This is a standard and widely used technique for separating diastereomers on a preparative scale using silica gel.[4]

  • Fractional Crystallization: This method exploits differences in solubility between the diastereomers or, more commonly, their diastereomeric salts.[6] By reacting the basic piperidine nitrogen with a chiral acid (e.g., tartaric acid), two new diastereomeric salts are formed which often have significantly different crystallization properties.[6][7]

  • High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution for both analytical and preparative scale separations and can be performed on normal or reversed-phase columns.[8]

  • Extractive Distillation: For large-scale industrial applications, extractive distillation can be employed, where an auxiliary substance is added to alter the partial pressures of the diastereomers, facilitating their separation by distillation.[9]

Q4: Can chemical derivatization simplify the separation process?

A4: Yes, chemical derivatization can be a powerful strategy.[10] By reacting the hydroxyl or the secondary amine group of this compound, you can create new derivatives whose physical properties (e.g., polarity, crystallinity) are more distinct than the parent compounds. This can enhance separation by chromatography or improve the likelihood of successful fractional crystallization.[11][12] For example, forming esters, carbamates, or amides can significantly alter the molecule's interaction with a stationary phase.

Experimental Workflows and Logic

G cluster_start Starting Point cluster_chrom Chromatographic Methods cluster_cryst Crystallization Methods cluster_outcome Outcome start Mixture of cis/trans This compound flash Flash Column Chromatography (Silica) start->flash Preparative Scale hplc Achiral HPLC (Normal or Reversed-Phase) start->hplc Analytical or Prep Scale direct_cryst Direct Fractional Crystallization start->direct_cryst If solubility differs salt_form 1. Form Diastereomeric Salts (e.g., with Tartaric Acid) start->salt_form Robust Method cis Isolated cis-Isomer flash->cis trans Isolated trans-Isomer flash->trans hplc->cis hplc->trans direct_cryst->cis direct_cryst->trans salt_cryst 2. Fractional Crystallization of Salts salt_form->salt_cryst salt_cryst->cis salt_cryst->trans

Caption: General workflow for the separation of diastereomers.

Troubleshooting Guides

Issue 1: Poor Resolution in Column Chromatography

Question: My cis and trans isomers are co-eluting or have very poor separation (overlapping peaks) during flash chromatography on silica gel. What steps can I take to improve this?

Answer: Poor resolution is a common issue stemming from insufficient selectivity between the diastereomers under the chosen conditions.[13] Follow this systematic approach to optimize the separation:

  • Optimize the Mobile Phase: The polarity of your eluent is critical.

    • Too Fast Elution (Low Rf): If compounds elute too quickly, decrease the polarity. For a common dichloromethane/methanol system, reduce the percentage of methanol.

    • Too Slow Elution (High Rf): If compounds are retained too strongly, increase the polarity.

    • Try a Different Solvent System: Isomers may have different interactions with different solvents. If a hexane/ethyl acetate system fails, try a dichloromethane/methanol or a system containing a small amount of a tertiary amine like triethylamine (e.g., 0.5-1%) to reduce peak tailing associated with the basic amine group.

  • Evaluate Sample Loading: Overloading the column is a primary cause of poor separation.

    • Reduce the Amount: Ensure the sample load is no more than 1-5% of the mass of the silica gel.

    • Dry Loading: Adsorb your sample onto a small amount of silica gel and load the dry powder onto the column. This often results in a tighter band and better separation than liquid loading.

  • Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, the issue may be the stationary phase itself.

    • Consider using alumina (basic or neutral) instead of silica gel, as the surface properties are different.

    • For HPLC, try a different type of column (e.g., a cyano- or diol-bonded phase).

G start Problem: Poor Chromatographic Resolution q1 Is the mobile phase optimized? start->q1 a1_yes Systematically vary solvent polarity. Try different solvent systems (e.g., add triethylamine). q1->a1_yes No q2 Is the column overloaded? q1->q2 Yes a1_yes->q2 a2_yes Reduce sample mass. Use dry loading technique. q2->a2_yes Yes q3 Consider alternative stationary phase. q2->q3 No a2_yes->q3 a3_sol Try alumina instead of silica. Use a different HPLC column (e.g., Cyano phase). q3->a3_sol end_node Resolution Improved a3_sol->end_node

Caption: Troubleshooting workflow for poor chromatographic resolution.

Issue 2: Problems with Fractional Crystallization

Question: I am attempting to separate the diastereomers via crystallization, but the sample is "oiling out" or the crystals that form have the same diastereomeric ratio as the starting material. What should I do?

Answer: These are common challenges in crystallization that often relate to solubility, purity, and kinetics.[14]

  • Form Diastereomeric Salts: Direct crystallization of the free base may not be effective. Converting the diastereomeric mixture into salts with an enantiomerically pure chiral acid (e.g., (+)-dibenzoyl-D-tartaric acid or (R)-(-)-mandelic acid) is a more robust method.[6][7] The resulting diastereomeric salts have much larger differences in their crystal lattice energies and solubilities, dramatically increasing the chance of a successful separation.

  • Conduct a Solvent Screen: The choice of solvent is paramount.

    • Oiling Out: This happens when the compound's melting point is lower than the solution temperature or it is too soluble. Try a solvent in which the compound is less soluble, or use a solvent/anti-solvent system.[14]

    • No Selectivity: The solvent may not provide sufficient solubility differentiation. Screen a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, acetonitrile).

  • Control Crystallization Conditions:

    • Cool Slowly: Rapid cooling often traps impurities and the other diastereomer. Allow the solution to cool slowly to room temperature, then transfer to a refrigerator.

    • Use a Seed Crystal: If you have a small amount of a pure diastereomer, add a single seed crystal to the saturated solution to induce selective crystallization.[15]

Data & Recommended Conditions

Table 1: Comparison of Diastereomer Properties

Since diastereomers have distinct physical properties, these differences can be exploited for separation.

Propertycis-2,6-Dimethylpiperidin-4-oltrans-2,6-Dimethylpiperidin-4-olRationale for Separation
Melting Point DifferentDifferentEnables separation by fractional crystallization.[16]
Solubility Different in a given solventDifferent in a given solventKey principle behind fractional crystallization.[6]
Polarity / Rf Value DifferentDifferentAllows for separation by chromatography (TLC, Flash, HPLC).[16]
NMR Spectra Distinct chemical shifts & couplingDistinct chemical shifts & couplingUsed for characterization and purity analysis of separated fractions.
Table 2: Recommended Starting Conditions for Chromatographic Separation

This table provides starting points for method development. Optimization will be required.

MethodStationary PhaseRecommended Mobile Phase System (to screen)Detector
Flash Chromatography Silica Gel (230-400 mesh)1. Dichloromethane / Methanol (99:1 to 95:5) 2. Ethyl Acetate / Hexane (gradient) 3. Add 0.5% Triethylamine to reduce tailingTLC with staining (e.g., KMnO₄, p-anisaldehyde)
Normal Phase HPLC Silica or Cyano (CN) Column1. Hexane / Isopropanol (95:5 to 80:20) 2. Add 0.1% Diethylamine (DEA) for better peak shape[14]UV (if derivatized) or ELSD/CAD/MS
Reversed-Phase HPLC C18 Column1. Water / Acetonitrile with 0.1% Formic Acid 2. Water / Methanol with 0.1% Ammonium AcetateUV (if derivatized) or ELSD/CAD/MS

Experimental Protocols

Protocol 1: Separation by Flash Column Chromatography

This protocol provides a general method for separating the diastereomers on a laboratory scale.

  • TLC Analysis:

    • Dissolve a small amount of the diastereomeric mixture in a suitable solvent (e.g., dichloromethane).

    • Spot on a silica gel TLC plate and develop in various solvent systems (see Table 2) to find an eluent that gives good separation between the two spots (target Rf for the lower spot is ~0.2-0.3).

  • Column Packing:

    • Select an appropriate size glass column and slurry pack with silica gel using the initial, least polar mobile phase identified in the TLC analysis.

  • Sample Loading:

    • Dissolve the this compound mixture (e.g., 1 gram) in a minimal amount of dichloromethane.

    • In a separate flask, add 2-3 grams of silica gel and the dissolved sample.

    • Remove the solvent under reduced pressure to obtain a dry, free-flowing powder ("dry loading").

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the mobile phase, starting with a less polar composition and gradually increasing the polarity if necessary (gradient elution).

    • Collect fractions of a consistent volume (e.g., 10-20 mL).

  • Analysis:

    • Analyze the collected fractions by TLC to identify which contain the pure diastereomers.

    • Combine the pure fractions of each isomer and remove the solvent under reduced pressure.

    • Confirm the identity and purity of the separated diastereomers using NMR spectroscopy.

Protocol 2: Separation via Diastereomeric Salt Crystallization

This protocol uses a chiral resolving agent to facilitate separation.

  • Salt Formation:

    • Dissolve one equivalent of the cis/trans mixture of this compound in a suitable solvent (e.g., ethanol, methanol, or acetone).

    • In a separate flask, dissolve 0.5 equivalents of an enantiomerically pure chiral acid (e.g., (+)-dibenzoyl-D-tartaric acid) in the same solvent, heating gently if needed.[14]

    • Add the acid solution to the piperidine solution while stirring.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. If no crystals form, place it in a refrigerator (4°C) overnight.

    • Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal may be necessary.[14]

  • Isolation and Analysis:

    • Collect the precipitated crystals by vacuum filtration, washing with a small amount of the cold solvent. This first crop of crystals will be enriched in one diastereomeric salt.

    • Concentrate the mother liquor to potentially obtain a second crop of crystals, which will be enriched in the other diastereomeric salt.

    • To analyze the purity, a small sample of the crystals must be neutralized with a base (e.g., aq. NaHCO₃) and extracted with an organic solvent to liberate the free piperidine, which can then be analyzed by HPLC or NMR.

  • Liberation of Free Base:

    • Once the desired diastereomeric purity is achieved (this may require recrystallization), dissolve the salt in water.

    • Basify the solution with a base like NaOH or Na₂CO₃ until pH > 10.

    • Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to yield the enantiomerically pure diastereomer.[14]

G mix cis/trans Mixture (Base) salt_mix Mixture of Diastereomeric Salts (cis-Salt + trans-Salt) in Solution mix->salt_mix acid Chiral Acid (e.g., (+)-Tartaric Acid) acid->salt_mix cryst Fractional Crystallization (Slow Cooling) salt_mix->cryst solid Solid Crystals (Enriched in one diastereomeric salt) cryst->solid liquid Mother Liquor (Enriched in the other diastereomeric salt) cryst->liquid base_solid Liberate Free Base (add NaOH, extract) solid->base_solid base_liquid Liberate Free Base (add NaOH, extract) liquid->base_liquid isomer1 Pure Diastereomer 1 base_solid->isomer1 isomer2 Pure Diastereomer 2 base_liquid->isomer2

Caption: Pathway for separation via diastereomeric salt formation.

References

Technical Support Center: Synthesis of 2,6-Dimethylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,6-Dimethylpiperidin-4-ol. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges and prevent side reactions during their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, which is typically achieved through the reduction of 2,6-dimethyl-4-piperidone.

Issue 1: Low Yield of this compound

  • Question: My reaction has a low yield of the desired this compound. What are the possible causes and how can I improve it?

  • Answer: Low yields can stem from several factors, including incomplete reaction, degradation of the product, or competing side reactions. Here are some troubleshooting steps:

    • Incomplete Reaction:

      • Verify Reagent Activity: Ensure the reducing agent (e.g., Sodium Borohydride, Lithium Aluminum Hydride, or hydrogenation catalyst) is fresh and has not degraded.

      • Optimize Reaction Time and Temperature: The reaction may require a longer duration or a different temperature to go to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Side Reactions:

      • Over-reduction: While less common for this specific conversion, strong reducing agents could potentially lead to other reductions if there are susceptible functional groups. Using a milder reducing agent like Sodium Borohydride is often preferred for ketone reductions to avoid this.[1]

      • Catalyst Poisoning (for Catalytic Hydrogenation): Impurities in the starting material or solvent can poison the catalyst (e.g., PtO₂, Rh₂O₃, or Raney Nickel), leading to incomplete hydrogenation.[2] Ensure high-purity substrates and solvents.

Issue 2: Formation of Stereoisomers (cis/trans isomers)

  • Question: I am observing a mixture of cis- and trans-2,6-Dimethylpiperidin-4-ol in my product. How can I control the stereoselectivity of the reduction?

  • Answer: The stereochemical outcome of the reduction of 2,6-dimethyl-4-piperidone is highly dependent on the reducing agent and reaction conditions. The two methyl groups at the 2 and 6 positions will influence the direction of hydride attack.

    • Choice of Reducing Agent:

      • Bulky Reducing Agents: Employing a sterically hindered reducing agent can favor the formation of one stereoisomer over the other.

      • Chelating Agents: The use of additives like cerium(III) chloride with sodium borohydride (Luche reduction) can alter the stereoselectivity by coordinating with the carbonyl oxygen, influencing the trajectory of the hydride attack.[3][4]

    • Solvent and Temperature: The solvent and temperature can affect the conformational equilibrium of the piperidone ring and the reactivity of the reducing agent, thereby influencing the stereochemical outcome.[5] Experimenting with different solvents (e.g., methanol, ethanol, isopropanol) and temperatures can help optimize for the desired isomer.

Issue 3: Presence of Unreacted Starting Material (2,6-dimethyl-4-piperidone)

  • Question: After the reaction and workup, I still have a significant amount of unreacted 2,6-dimethyl-4-piperidone. What should I do?

  • Answer: The presence of unreacted starting material usually points to issues with the reaction conditions or the reagents.

    • Reagent Stoichiometry: Ensure that a sufficient molar excess of the reducing agent is used. For sodium borohydride, a common molar ratio is 1.5 to 2 equivalents relative to the ketone.

    • Reaction Conditions: As mentioned for low yields, optimizing the reaction time and temperature is crucial. For catalytic hydrogenation, ensure adequate hydrogen pressure and efficient stirring to facilitate mass transfer.[6][7]

    • Purification: If a small amount of starting material remains, it can often be separated from the product by column chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent method is the reduction of 2,6-dimethyl-4-piperidone. This can be achieved through two primary routes:

  • Catalytic Hydrogenation: This method involves the use of a metal catalyst (e.g., Platinum oxide, Rhodium oxide, or Raney Nickel) and a hydrogen source (e.g., H₂ gas).[6][7]

  • Chemical Reduction: This involves the use of hydride-donating reagents, with Sodium Borohydride (NaBH₄) being a common and selective choice for reducing ketones.[1]

Q2: What are the potential byproducts in this synthesis?

A2: Besides stereoisomers, potential byproducts are generally minimal if the starting material is pure and the reaction conditions are controlled. However, if the starting 2,6-dimethyl-4-piperidone is synthesized via a Mannich-type reaction, impurities from that synthesis could be carried over.[8][9]

Q3: How can I purify the final this compound product?

A3: The purification method will depend on the physical properties of the product and the nature of the impurities. Common techniques include:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is an effective way to remove impurities.

  • Column Chromatography: This is a versatile method for separating the desired product from unreacted starting material and byproducts.

  • Distillation: If the product is a liquid with a suitable boiling point, distillation under reduced pressure can be used for purification.

Data Presentation

Table 1: Comparison of Reducing Agents for 2,6-dimethyl-4-piperidone Reduction

Reducing Agent/MethodTypical ConditionsAdvantagesPotential Issues
Sodium Borohydride (NaBH₄) Methanol or Ethanol, 0°C to RTChemoselective for ketones, easy to handle, cost-effective.[1]May have lower stereoselectivity without additives.[5]
Catalytic Hydrogenation (e.g., Rh₂O₃) H₂ gas (5 bar), TFE, 40°CHigh yields, clean reaction.[6][7]Requires specialized equipment (hydrogenator), catalyst can be sensitive to poisoning.[2]
Luche Reduction (NaBH₄, CeCl₃) Methanol, -78°C to RTCan significantly alter and improve stereoselectivity.[3][4]Requires anhydrous conditions and low temperatures.

Experimental Protocols

Protocol 1: Reduction of 2,6-dimethyl-4-piperidone using Sodium Borohydride

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dimethyl-4-piperidone (1.0 eq) in methanol.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of NaBH₄: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water, followed by acidification with dilute HCl.

  • Workup: Make the solution basic with a suitable base (e.g., NaOH) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Catalytic Hydrogenation of 2,6-dimethyl-4-piperidone

  • Setup: To a hydrogenation vessel, add 2,6-dimethyl-4-piperidone (1.0 eq), a suitable solvent (e.g., trifluoroethanol - TFE), and the hydrogenation catalyst (e.g., Rh₂O₃, 0.5 mol%).[6][7]

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (e.g., 5 bar) and heat to the reaction temperature (e.g., 40°C).[6][7]

  • Reaction: Stir the reaction mixture vigorously for the required time (e.g., 16 hours) or until hydrogen uptake ceases.[7]

  • Workup: After cooling and carefully venting the hydrogen, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Remove the solvent under reduced pressure to yield the crude product, which can be further purified if necessary.

Visualizations

experimental_workflow cluster_reduction Reduction of 2,6-dimethyl-4-piperidone cluster_nabh4 Method A: NaBH4 Reduction cluster_h2 Method B: Catalytic Hydrogenation cluster_workup Workup & Purification start Start: 2,6-dimethyl-4-piperidone dissolve Dissolve in Methanol start->dissolve charge_reactor Charge Reactor with Substrate, Solvent, Catalyst start->charge_reactor cool Cool to 0°C dissolve->cool add_nabh4 Add NaBH4 cool->add_nabh4 react_rt Stir at Room Temp add_nabh4->react_rt quench Quench Reaction react_rt->quench pressurize Pressurize with H2 charge_reactor->pressurize heat_stir Heat and Stir pressurize->heat_stir heat_stir->quench extract Extract Product quench->extract purify Purify (Chromatography/Recrystallization) extract->purify final_product Final Product: this compound purify->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Problem Encountered low_yield Low Yield start->low_yield isomers Stereoisomer Mixture start->isomers unreacted_sm Unreacted Starting Material start->unreacted_sm incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn control_stereo Need to Control Stereoselectivity? isomers->control_stereo check_stoich Check Reagent Stoichiometry (Use Excess) unreacted_sm->check_stoich check_h2_pressure Check H2 Pressure/Stirring (for Hydrogenation) unreacted_sm->check_h2_pressure check_reagents Check Reagent Activity incomplete_rxn->check_reagents Yes optimize_cond Optimize Time/Temp incomplete_rxn->optimize_cond Yes solution Solution check_reagents->solution optimize_cond->solution change_reagent Use Bulky Reducing Agent or Luche Conditions control_stereo->change_reagent Yes change_solvent Vary Solvent/Temperature control_stereo->change_solvent Yes change_reagent->solution change_solvent->solution check_stoich->solution check_h2_pressure->solution

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Synthesis of 2,6-Dimethylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 2,6-Dimethylpiperidin-4-ol.

Troubleshooting Guide: Low Yield in this compound Synthesis

Low yields in the synthesis of this compound, which is primarily achieved through the reduction of 2,6-dimethyl-4-piperidone, can be a significant challenge. This guide addresses common issues and provides actionable solutions.

Issue 1: Inefficient Reduction of the Piperidone Precursor

A primary cause of low yield is the incomplete or inefficient reduction of the starting material, 2,6-dimethyl-4-piperidone.

dot

cluster_troubleshooting Troubleshooting Low Yield Start Low Yield of This compound Check_Purity Assess Purity of 2,6-dimethyl-4-piperidone Start->Check_Purity Initial Step Select_Method Evaluate Reduction Method Check_Purity->Select_Method If Purity is High Optimize_Conditions Optimize Reaction Conditions Select_Method->Optimize_Conditions Method Chosen Workup_Purification Refine Workup and Purification Optimize_Conditions->Workup_Purification Conditions Optimized Final_Product Improved Yield Workup_Purification->Final_Product Successful Refinement cluster_stereoselectivity Factors Influencing Stereoselectivity Piperidone 2,6-dimethyl-4-piperidone Reduction Reduction Reaction Piperidone->Reduction Cis_Isomer cis-2,6-Dimethylpiperidin-4-ol Reduction->Cis_Isomer Trans_Isomer trans-2,6-Dimethylpiperidin-4-ol Reduction->Trans_Isomer cluster_protocol_nabh4 NaBH4 Reduction Protocol Step1 Dissolve 2,6-dimethyl-4-piperidone in Methanol Step2 Cool to 0°C Step1->Step2 Step3 Add NaBH4 portion-wise Step2->Step3 Step4 Warm to Room Temperature and Stir Step3->Step4 Step5 Quench Reaction Step4->Step5 Step6 Extract Product Step5->Step6 Step7 Dry and Concentrate Step6->Step7 Step8 Purify Step7->Step8 cluster_protocol_h2 Catalytic Hydrogenation Protocol Step1 Charge Reactor with Piperidone, Solvent, and Catalyst Step2 Seal and Purge Reactor Step1->Step2 Step3 Pressurize with Hydrogen Step2->Step3 Step4 Heat and Stir Step3->Step4 Step5 Cool and Depressurize Step4->Step5 Step6 Filter Catalyst Step5->Step6 Step7 Concentrate Filtrate Step6->Step7 Step8 Purify Step7->Step8

Technical Support Center: Troubleshooting Low Yield in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and FAQs to address common challenges encountered during the synthesis of piperidine derivatives, with a focus on resolving issues related to low reaction yields.

Section 1: Frequently Asked Questions (FAQs)

This section addresses general questions regarding low yields in piperidine synthesis, providing a foundational understanding of common pitfalls.

???+ question "Q1: What are the most common causes of low yield in piperidine synthesis?"

???+ question "Q2: How can I systematically diagnose the cause of low yield in my reaction?"

???+ question "Q3: My reaction appears complete by TLC/LC-MS, but the isolated yield is poor. What are the common purification pitfalls?"

Section 2: Synthesis-Specific Troubleshooting Guides

Different synthetic routes to piperidines have unique challenges. This section provides detailed troubleshooting for common methods.

Hydrogenation of Pyridine Derivatives

The reduction of pyridines is a fundamental method for piperidine synthesis, but it is susceptible to issues with catalyst activity and selectivity.[1]

???+ question "Q: My pyridine hydrogenation is sluggish, incomplete, or produces byproducts. What should I investigate?"

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion Catalyst Poisoning: Impurities in the pyridine or solvent (e.g., sulfur compounds) have deactivated the catalyst.[2]Use high-purity, anhydrous starting materials and solvents. Consider filtering the substrate through activated carbon. Use a fresh batch of catalyst.[2][1]
Inactive Catalyst: The catalyst batch may have lost activity due to improper storage or handling.Test the catalyst on a known, reliable reaction to verify its activity.[1] Use a fresh, high-quality catalyst.
Insufficient Conditions: Hydrogen pressure or reaction temperature is too low to overcome the aromaticity of the pyridine ring.[1][3]Incrementally increase hydrogen pressure and/or temperature. Ensure efficient stirring to improve gas-liquid mass transfer.[1][4]
Incomplete Reduction Catalyst Deactivation: The catalyst may have become poisoned or deactivated before the reaction reached completion.[1]Increase catalyst loading (typically 5-10 mol%).[4] Switch to a more robust catalyst like Rhodium on carbon (Rh/C) or Platinum(IV) oxide (PtO₂).[1][4]
Insufficient Reaction Time: The reaction was stopped prematurely.Monitor the reaction by TLC or GC-MS and allow it to run until the starting material is fully consumed.[5]
Formation of Byproducts Over-reduction (Hydrogenolysis): Cleavage of the C-N bond in the piperidine ring, leading to ring-opened byproducts like pentylamines.[1]Use a more selective catalyst; Rhodium-based catalysts are often less prone to causing C-N bond cleavage.[1] Lower the reaction temperature and pressure.[1]
Hydrodehalogenation: Loss of a halogen substituent on the pyridine ring.Use a catalyst less prone to dehalogenation, such as PtO₂ under controlled conditions, instead of Pd/C.[1]
N-Alkylation: Reaction of the product piperidine with an alcohol solvent (e.g., methanol, ethanol).[4]Perform the hydrogenation at a lower temperature. Use a non-alkylating solvent like ethyl acetate or glacial acetic acid.[4][5]
Experimental Protocol: Hydrogenation of a Substituted Pyridine using PtO₂

This protocol provides a general guideline for the hydrogenation of substituted pyridines where chemoselectivity is a concern.[3]

  • Reactor Setup: In a high-pressure reactor, dissolve the substituted pyridine (1.0 eq) in a suitable solvent such as glacial acetic acid or ethyl acetate.[5]

  • Catalyst Addition: Under an inert atmosphere, add Platinum(IV) oxide (PtO₂, Adams' catalyst), typically at a loading of 1-5 mol%.[3]

  • Hydrogenation: Seal the reactor, purge several times with nitrogen, and then purge with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 50-70 bar).[3]

  • Execution: Stir the reaction mixture vigorously at room temperature or a slightly elevated temperature for 4-24 hours. Monitor the reaction progress by GC-MS or TLC until the starting material is consumed.[5][3]

  • Workup: Once the reaction is complete, cool the reactor, carefully vent the excess hydrogen, and purge the system with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.[5][3]

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified further by distillation or crystallization.[3]

Reductive Amination

Reductive amination is a powerful one-pot method for forming piperidines from dicarbonyl compounds (or their equivalents) and an amine.[6] Success hinges on the careful balance between imine/enamine formation and reduction.

???+ question "Q: My reductive amination to form a piperidine ring is giving a low yield. What are the potential problems?"

ProblemPotential Cause(s)Recommended Solution(s)
Poor Imine/Enamine Formation Suboptimal pH: If the medium is too acidic (pH < 4), the amine starting material will be protonated and non-nucleophilic. If too basic, the carbonyl will not be sufficiently activated.[7]Maintain a mildly acidic pH of 4-6, often by adding acetic acid.[7]
Unfavorable Equilibrium: The formation of the imine/enamine intermediate from the carbonyl and amine is a reversible reaction that eliminates water.Add a dehydrating agent, such as molecular sieves, to drive the equilibrium towards the intermediate.[4]
Inefficient Reduction Incorrect Reducing Agent: A strong reducing agent like sodium borohydride (NaBH₄) can reduce the starting carbonyl compound faster than the imine/enamine intermediate, leading to alcohol byproducts.[7]Use a milder reducing agent that is selective for the iminium ion, such as sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[7][4]
Decomposition of Reducing Agent: Borohydride-based reagents are sensitive to moisture and highly acidic conditions.[7]Ensure all glassware is oven-dried and use anhydrous solvents.[7]
Side Reactions Over-reduction of Carbonyl: As mentioned above, this is a primary side reaction when using non-selective reducing agents.Employ a more selective reducing agent like STAB.[7]
Intermolecular Reactions: The linear precursor may react with other molecules instead of cyclizing.Using high dilution conditions can favor the desired intramolecular cyclization over intermolecular polymerization.[2]
Experimental Protocol: Reductive Amination of a 1,5-Diketone

This protocol describes the synthesis of a piperidine from a 1,5-diketone and an amine.[4]

  • Reaction Setup: To a solution of the 1,5-diketone (1.0 eq) and the primary amine (e.g., benzylamine, 1.1 eq) in a suitable solvent like 1,2-dichloroethane, add sodium triacetoxyborohydride (1.5 eq) in one portion.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS to ensure the consumption of the starting materials.

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer, and extract the aqueous layer with a solvent like dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[7]

References

Technical Support Center: 2,6-Dimethylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,6-Dimethylpiperidin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during experimentation and storage. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

The main stability concerns for this compound revolve around its susceptibility to oxidation, thermal stress, and extreme pH conditions. The secondary amine in the piperidine ring and the hydroxyl group are the most reactive sites. Under certain conditions, degradation can lead to the formation of impurities that may compromise experimental results.

Q2: How should this compound be properly stored?

To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] It should be protected from light and kept away from heat, open flames, and strong oxidizing agents.[1][2][3] For long-term storage, refrigeration is recommended as per the product label.

Q3: Is this compound sensitive to pH changes in aqueous solutions?

Yes, the stability of this compound in aqueous solutions is pH-dependent. In acidic solutions, the piperidine nitrogen will be protonated, forming a more stable piperidinium salt. However, strongly acidic or basic conditions, especially when combined with heat, can catalyze degradation reactions.

Q4: What potential degradation pathways should I be aware of?

The primary degradation pathways to consider are:

  • Oxidation: The secondary amine can be oxidized to form N-oxides or other oxidation products. The secondary alcohol can also be oxidized to a ketone (2,6-dimethylpiperidin-4-one).

  • Dehydration: Under acidic conditions and heat, the hydroxyl group could be eliminated to form an alkene.

  • Hofmann Elimination: While less common for secondary amines, if the piperidine nitrogen becomes quaternized (e.g., through reaction with an alkylating agent), it can undergo Hofmann elimination under basic conditions to yield a ring-opened alkene.[4]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with this compound.

Observed Issue Potential Cause Troubleshooting Steps & Solutions
Appearance of a new peak in HPLC/GC-MS analysis after storage or reaction. Degradation of this compound. 1. Characterize the new peak: Use mass spectrometry (MS) to determine the molecular weight of the impurity. This can help identify the degradation product (e.g., an oxidized or dehydrated form).2. Review storage conditions: Ensure the compound was stored according to the recommendations (cool, dry, dark, inert atmosphere).3. Perform a forced degradation study: This will help to systematically identify the conditions under which the compound degrades (see Experimental Protocols section).
Low yield in a reaction where this compound is a starting material. Degradation under reaction conditions. 1. Analyze reaction conditions: Assess the pH, temperature, and presence of oxidizing or reducing agents in your reaction.2. Modify reaction conditions: If high temperatures are used, try running the reaction at a lower temperature for a longer duration. If strong acids or bases are present, consider using milder alternatives.3. Protect functional groups: If feasible, protect the secondary amine or the hydroxyl group before the reaction to prevent side reactions.
Discoloration of the solid compound or solution over time. Oxidation or formation of degradation products. 1. Store under an inert atmosphere: Purge the storage container with nitrogen or argon to minimize contact with oxygen.2. Use antioxidants: For solutions, consider the addition of a small amount of an antioxidant if it does not interfere with your experiment.3. Purify before use: If discoloration is observed, repurify the compound (e.g., by recrystallization or chromatography) before use.

Experimental Protocols

Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify the degradation pathways and the stability-indicating analytical method for this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool to room temperature and neutralize with 0.1 M NaOH.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Cool to room temperature and neutralize with 0.1 M HCl.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 80°C for 48 hours.

    • Also, heat a solution of the compound at 80°C for 48 hours.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of the compound to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS) detector.

  • A C18 column is often a good starting point for method development.

  • The mobile phase can be a gradient of acetonitrile and water with a suitable buffer.

4. Data Presentation:

Summarize the results in a table to compare the extent of degradation under different conditions.

Stress Condition % Degradation Number of Degradation Products Major Degradation Product (m/z)
Control 00-
0.1 M HCl, 60°C e.g., 5%e.g., 1e.g., [M-H₂O+H]⁺
0.1 M NaOH, 60°C e.g., 2%e.g., 1e.g., [M-2H+H]⁺ (ketone)
3% H₂O₂, RT e.g., 15%e.g., 2e.g., [M+O+H]⁺ (N-oxide)
80°C (Solid) e.g., 1%e.g., 1-
80°C (Solution) e.g., 8%e.g., 2-
UV Light e.g., 3%e.g., 1-

(Note: The data in this table is hypothetical and should be replaced with experimental results.)

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to stress conditions base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to stress conditions oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to stress conditions thermal Thermal Stress (80°C) stock->thermal Expose to stress conditions photo Photolytic Stress (UV Light) stock->photo Expose to stress conditions hplc HPLC-UV/MS Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation hplc->data

Caption: Workflow for a forced degradation study.

degradation_pathways cluster_products Potential Degradation Products main This compound ketone 2,6-Dimethylpiperidin-4-one main->ketone Oxidation (e.g., H₂O₂) n_oxide This compound N-oxide main->n_oxide Oxidation (e.g., H₂O₂) alkene Dehydrated Product main->alkene Dehydration (Acid, Heat)

Caption: Potential degradation pathways.

troubleshooting_logic cluster_solutions Potential Solutions start Unexpected Experimental Result? check_purity Check Purity of Starting Material start->check_purity review_conditions Review Experimental Conditions (Temp, pH, Reagents) start->review_conditions purify Repurify Starting Material check_purity->purify analyze_byproducts Analyze Byproducts by MS review_conditions->analyze_byproducts modify_conditions Modify Conditions (Lower Temp, Milder Reagents) analyze_byproducts->modify_conditions protect_groups Use Protecting Groups modify_conditions->protect_groups

Caption: Troubleshooting logic for unexpected results.

References

Technical Support Center: Scaling Up the Synthesis of 2,6-Disubstituted Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and scaling up the synthesis of 2,6-disubstituted piperidines.

Frequently Asked Questions (FAQs)

Q1: What are the most common and scalable methods for synthesizing 2,6-disubstituted piperidines?

The most direct and atom-economical method for large-scale synthesis is the catalytic hydrogenation of a corresponding 2,6-disubstituted pyridine precursor.[1][2][3] This approach requires only the pyridine substrate, a catalyst, and a hydrogen source.[3][4] Heterogeneous catalysts, particularly precious metals like Platinum (Pt), Palladium (Pd), and Rhodium (Rh) on a carbon support (e.g., Pt/C, Pd/C, Rh/C) or Platinum(IV) oxide (PtO₂), are widely used in industrial settings due to their high activity and ease of separation.[1][2][4][5]

Q2: How can I control the diastereoselectivity (cis vs. trans) during scale-up?

Controlling stereochemistry is a critical challenge. For catalytic hydrogenations, the cis isomer is often the kinetically favored product.[6] Several factors can be adjusted to improve diastereoselectivity:

  • Catalyst Choice: The choice of metal can significantly influence the outcome. Rhodium catalysts, for example, have been shown to produce cis-piperidines with high diastereoselectivity.[7]

  • Reaction Conditions: Lowering the reaction temperature can enhance selectivity by favoring the transition state that leads to the desired diastereomer.[8]

  • Solvent and Additives: The solvent system plays a crucial role. Protic solvents like glacial acetic acid or the use of acidic additives (e.g., HCl) can protonate the pyridine nitrogen, which can influence the molecule's adsorption on the catalyst surface and thereby affect the stereochemical outcome.[2][9]

Q3: What are the primary safety concerns when scaling up pyridine hydrogenation?

Scaling up hydrogenation reactions introduces significant safety risks that must be addressed:

  • High-Pressure Hydrogen: Hydrogen gas is highly flammable and can form explosive mixtures with air. Reactions must be conducted in a properly rated and certified high-pressure reactor, located in a well-ventilated area or a blast-proof bay.

  • Pyrophoric Catalysts: Many hydrogenation catalysts, especially Palladium on Carbon (Pd/C) and Platinum catalysts, can be pyrophoric.[1] After the reaction, the catalyst must be carefully filtered and never allowed to dry in the air while exposed.[1] The filter cake should be quenched with water immediately after filtration.[1]

  • Exothermic Reactions: Hydrogenation is an exothermic process. A robust cooling system and careful monitoring of the internal temperature are essential to prevent thermal runaway, especially on a large scale.

Troubleshooting Guides

Problem 1: Low or Stalled Reaction Conversion

Q: My pyridine hydrogenation is not going to completion. What are the common causes and solutions?

Incomplete conversion is a frequent issue during scale-up. Several factors could be responsible.

  • Cause: Catalyst Poisoning. The nitrogen atom in both the pyridine starting material and the piperidine product can act as a Lewis base and bind strongly to the metal catalyst surface, inhibiting its activity.[4][5]

    • Solution 1: Use Acidic Additives. Adding a strong acid like HCl or a protic solvent like glacial acetic acid protonates the nitrogen, reducing its ability to coordinate to and poison the catalyst.[5][9]

    • Solution 2: Choose a More Robust Catalyst. Rhodium-based catalysts (e.g., Rh/C, Rh₂O₃) or Platinum-based catalysts (e.g., PtO₂, Pt/C) are often more resistant to nitrogen poisoning than palladium catalysts.[9]

  • Cause: Insufficient Hydrogen Pressure or Temperature. The aromatic pyridine ring is very stable, and its reduction often requires significant energy input.[5][10]

    • Solution: Optimize Reaction Conditions. Systematically increase the hydrogen pressure (e.g., 30-80 bar) and/or temperature (e.g., 60-80 °C) to find the optimal parameters that drive the reaction to completion without causing side reactions.[9][10]

  • Cause: Poor Mass Transfer. On a larger scale, ensuring efficient mixing of the solid catalyst, liquid substrate, and hydrogen gas becomes more challenging.

    • Solution: Improve Agitation. Increase the stirring rate to ensure the catalyst remains suspended and to maximize the gas-liquid surface area for efficient hydrogen transfer.

Problem 2: Poor Diastereoselectivity (Incorrect cis/trans Ratio)

Q: The reaction is producing an undesired mixture of cis and trans isomers. How can I improve selectivity?

Achieving the correct stereoisomer is often the primary goal. The following adjustments can improve diastereoselectivity.

  • Cause: Suboptimal Reaction Temperature. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired diastereomer, leading to a loss of selectivity.[8]

    • Solution: Screen Lower Temperatures. Evaluate a range of lower temperatures (e.g., 0 °C, -20 °C, or -78 °C) to determine if selectivity improves.[8]

  • Cause: Incorrect Solvent or Catalyst System. The solvent and catalyst interact with the substrate at the transition state, influencing the stereochemical pathway.

    • Solution 1: Vary the Solvent. Test solvents with different polarities (e.g., toluene, dichloromethane, acetonitrile, or acetic acid) to find the optimal medium for the desired outcome.[8]

    • Solution 2: Screen Catalysts. Different catalysts can favor different isomers. For example, specific rhodium complexes have been used to achieve highly diastereoselective cis-piperidines.[7]

  • Cause: Substrate-Specific Issues. The steric and electronic properties of the substituents on the pyridine ring heavily influence the direction of hydrogen attack.[8]

    • Solution: Modify Protecting Groups. If applicable, changing a protecting group on the substrate can alter its steric profile, potentially favoring the formation of the desired isomer.

Problem 3: Formation of Impurities and Purification Challenges

Q: My reaction produces byproducts, and isolating the pure 2,6-disubstituted piperidine is difficult on a large scale. What should I do?

Byproduct formation and purification are common hurdles in scaling up.

  • Cause: Formation of Partially Hydrogenated Intermediates. Insufficient reaction time, low pressure, or catalyst deactivation can lead to the accumulation of tetrahydropyridine or dihydropyridine intermediates.[9]

    • Solution: Drive the Reaction to Completion. Increase the reaction time, hydrogen pressure, temperature, or catalyst loading to ensure full saturation of the pyridine ring.[9]

  • Cause: Dehalogenation. If the substituents are halogens, they can be removed by hydrogenolysis during the reaction, leading to a mixture of products.[10]

    • Solution: Use Milder Conditions and Specific Catalysts. Test milder conditions (lower temperature and pressure). Some catalysts are less prone to causing dehalogenation than others; screening is often necessary.

  • Challenge: Purification of a Basic Amine. Piperidines are basic compounds, which can complicate purification by standard silica gel chromatography.

    • Solution 1: Crystallization/Salt Formation. Attempt to crystallize the free base or form a salt (e.g., hydrochloride, tartrate) which may have better crystallization properties, allowing for purification without chromatography.

    • Solution 2: Specialized Chromatography. If chromatography is necessary, consider using alumina or treated silica gel. Alternatively, a solvent system containing a small amount of a basic modifier (e.g., triethylamine, ammonia in methanol) can improve peak shape and separation.[11]

    • Solution 3: Distillation. For liquid piperidines, vacuum distillation can be an effective large-scale purification method.

Quantitative Data Summary

The choice of catalyst and conditions significantly impacts the outcome of pyridine hydrogenation. The following table summarizes performance data from various studies.

CatalystSubstratePressure (bar)Temp (°C)SolventYield (%)Diastereomeric Ratio (cis:trans)
PtO₂Substituted Pyridines50 - 70Room TempAcetic Acid--
Rh₂O₃2,6-Lutidine540TFE>99-
10% Pd/CEthyl Nicotinate30--95 (partial hydrogenation)-
Rh/CFluoropyridines----All-cis products

Data compiled from references[2][3][7][10]. Note: Direct comparison is difficult as substrates and detailed conditions vary between studies.

Key Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation using PtO₂

This protocol is adapted for the hydrogenation of substituted pyridines in a high-pressure reactor.[2]

  • Reactor Setup: In a suitable high-pressure reactor vessel, charge the substituted pyridine (1.0 eq).

  • Solvent Addition: Add glacial acetic acid as the solvent (5-10 volumes).

  • Catalyst Addition: Under an inert atmosphere, carefully add the PtO₂ catalyst (e.g., 5 mol%).

  • Reaction Execution:

    • Securely seal the reactor vessel and connect it to the hydrogenation apparatus.

    • Purge the reactor head several times with an inert gas (e.g., nitrogen) to remove all air.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[2]

    • Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., room temperature). Monitor the reaction progress by checking hydrogen uptake.

  • Work-up:

    • Once the reaction is complete, stop stirring and carefully vent the excess hydrogen gas. Purge the reactor with inert gas.

    • Open the reactor and dilute the reaction mixture with a suitable organic solvent like ethyl acetate.

    • CAUTION: Carefully filter the mixture through a pad of Celite® to remove the catalyst. The catalyst may be pyrophoric; do not allow the filter cake to dry in the air.[1]

    • Immediately quench the filter cake with water.

    • Basify the filtrate with an aqueous base (e.g., NaOH, NaHCO₃) to neutralize the acetic acid and deprotonate the piperidinium salt.

    • Separate the organic layer. Extract the aqueous layer with additional ethyl acetate.

    • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude piperidine product.

  • Purification: Purify the crude product by distillation, crystallization, or column chromatography as needed.

Visual Guides

G cluster_prep Phase 1: Preparation & Setup cluster_exec Phase 2: Reaction Execution cluster_workup Phase 3: Work-up & Purification P1 Route Scouting & Hazard Assessment P2 Source Raw Materials (Pyridine, Catalyst, Solvent) P1->P2 P3 High-Pressure Reactor Setup & Leak Test P2->P3 E1 Charge Reactor with Substrate, Solvent, Catalyst P3->E1 Proceed if Safe E2 Inert Gas Purge E1->E2 E3 Pressurize with H₂ E2->E3 E4 Heat & Agitate (Monitor Temp/Pressure) E3->E4 W1 Cool, Vent & Purge E4->W1 Reaction Complete W2 Catalyst Filtration (Caution: Pyrophoric!) W1->W2 W3 Aqueous Wash / Neutralization W2->W3 W4 Phase Separation & Solvent Removal W3->W4 W5 Product Purification (Distillation/Crystallization) W4->W5

Caption: General workflow for scaling up catalytic hydrogenation of pyridines.

G Problem Problem: Low Diastereoselectivity Cause1 Cause: High Temperature Problem->Cause1 Cause2 Cause: Suboptimal Solvent/Catalyst Problem->Cause2 Cause3 Cause: Substrate Sterics Problem->Cause3 Solution1 Solution: Screen Lower Temperatures Cause1->Solution1 Solution2 Solution: Vary Solvent Polarity & Screen Catalysts Cause2->Solution2 Solution3 Solution: Modify Protecting Groups (if applicable) Cause3->Solution3

Caption: Troubleshooting logic for poor diastereoselectivity.

References

Technical Support Center: Purification of 2,6-Dimethylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2,6-Dimethylpiperidin-4-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a sample of this compound?

A1: Common impurities in this compound can originate from the synthetic route. A frequent precursor is 2,6-dimethylpiperidin-4-one, and therefore, unreacted starting material is a likely impurity. Other potential impurities include diastereomers of the product, byproducts from side reactions, and residual solvents used during the synthesis and workup.

Q2: Which purification techniques are most effective for this compound?

A2: The choice of purification technique depends on the nature and quantity of the impurities. The most common and effective methods include:

  • Recrystallization: Ideal for removing small amounts of impurities from a solid product.

  • Column Chromatography: A versatile technique for separating the target compound from impurities with different polarities.[1]

  • Distillation: Suitable for purifying liquids with different boiling points, particularly under reduced pressure for high-boiling compounds like this compound.

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be assessed using various analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used to determine the percentage purity by peak area.[2] Quantitative Nuclear Magnetic Resonance (qNMR) can also provide a direct measure of purity. For identifying unknown impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool.[2]

Troubleshooting Guides

Recrystallization

Q: My this compound is "oiling out" instead of forming crystals during recrystallization. What should I do?

A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be due to several factors:

  • The solution is cooling too quickly. Allow the solution to cool more slowly to room temperature before placing it in an ice bath.

  • The solvent is not ideal. The chosen solvent may be too good of a solvent for your compound. Try using a solvent system (a mixture of a "good" solvent and a "poor" solvent) to better control the solubility.

  • The purity of the compound is low. If the concentration of impurities is high, it can inhibit crystal formation. Consider a preliminary purification step like column chromatography.

Q: The recovery of my purified this compound is very low after recrystallization. How can I improve the yield?

A: Low recovery can be addressed by optimizing the following:

  • Minimize the amount of hot solvent used. Use only the minimum amount of hot solvent required to fully dissolve the crude product.

  • Ensure complete crystallization. After slow cooling to room temperature, cool the flask in an ice bath to maximize the precipitation of the product.

  • Wash the crystals with cold solvent. When washing the collected crystals, use a minimal amount of ice-cold solvent to remove residual mother liquor without dissolving a significant amount of the product.

Column Chromatography

Q: I am not getting good separation of this compound from its impurities on my silica gel column. What can I do?

A: Poor separation in column chromatography can be improved by adjusting the mobile phase and stationary phase:

  • Optimize the eluent system. If your compound is eluting too quickly, decrease the polarity of the mobile phase. If it is eluting too slowly or not at all, increase the polarity. A common approach is to start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate.[1]

  • Consider a different adsorbent. Alumina can be used as an alternative to silica gel and may offer different selectivity for your compound and its impurities.[1]

  • Adjust the column dimensions. A longer and narrower column can provide better resolution for difficult separations.

Q: My purified fractions of this compound from column chromatography still show impurities. Why is this happening?

A: This could be due to several reasons:

  • Overloading the column. Loading too much crude material onto the column can lead to broad peaks and poor separation.

  • Improper column packing. Air bubbles or channels in the stationary phase can lead to an uneven flow of the mobile phase and result in poor separation.

  • Fractions were collected too broadly. Collect smaller fractions to better isolate the pure compound from overlapping impurity peaks.

Experimental Protocols

Recrystallization of this compound
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., a mixture of ethanol and water, or ethyl acetate and hexane).

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the melting point of this compound.

Column Chromatography of this compound
  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pack a column with the slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried powder onto the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

ParameterRecrystallizationColumn Chromatography
Typical Purity Achieved >98%>99%
Expected Yield 70-90%60-85%
Scale Milligrams to KilogramsMilligrams to Grams
Primary Application Final purification stepRemoval of multiple impurities

Table 2: Suggested Starting Conditions for Chromatographic Purification

ParameterCondition
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase (Gradient) Start with 100% Hexane, gradually increase to 50:50 Hexane:Ethyl Acetate
Monitoring Technique TLC with UV visualization or staining (e.g., potassium permanganate)

Visualizations

Recrystallization_Workflow start Start with Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if necessary) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure this compound dry->end

Caption: Experimental workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow start Start with Crude This compound prepare_column Prepare Silica Gel Column start->prepare_column load_sample Load Sample onto Column prepare_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc combine_pure Combine Pure Fractions monitor_tlc->combine_pure evaporate Evaporate Solvent combine_pure->evaporate end Pure this compound evaporate->end

Caption: Experimental workflow for the purification of this compound by column chromatography.

Troubleshooting_Logic start Purification Issue Encountered recrystallization Recrystallization Problem? start->recrystallization oiling_out Product Oiling Out? recrystallization->oiling_out Yes chromatography Chromatography Problem? recrystallization->chromatography No slow_cooling Action: Cool Slower oiling_out->slow_cooling Yes low_recovery Low Recovery? oiling_out->low_recovery No change_solvent Action: Change Solvent System min_solvent Action: Use Minimum Hot Solvent low_recovery->min_solvent Yes cold_wash Action: Wash with Cold Solvent low_recovery->cold_wash Yes poor_separation Poor Separation? chromatography->poor_separation Yes optimize_eluent Action: Optimize Eluent poor_separation->optimize_eluent Yes change_adsorbent Action: Change Adsorbent poor_separation->change_adsorbent Yes impure_fractions Fractions Impure? poor_separation->impure_fractions No reduce_load Action: Reduce Sample Load impure_fractions->reduce_load Yes collect_smaller Action: Collect Smaller Fractions impure_fractions->collect_smaller Yes

Caption: Troubleshooting decision tree for common purification issues.

References

Validation & Comparative

A Comparative Guide to Substituted Piperidin-4-ols: 2,6-Dimethyl vs. 2,2,6,6-Tetramethyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 2,6-dimethylpiperidin-4-ol and 2,2,6,6-tetramethylpiperidin-4-ol, two important substituted piperidine building blocks. The comparison focuses on their structural attributes, physicochemical properties, and key differences in reactivity and applications, supported by relevant data to inform synthesis and development decisions.

Introduction and Structural Overview

Substituted piperidin-4-ols are valuable scaffolds in medicinal chemistry and materials science. Their utility is largely defined by the substitution pattern on the piperidine ring, which influences steric hindrance, basicity, and conformational preference. The primary distinction between this compound and 2,2,6,6-tetramethylpiperidin-4-ol lies in the degree of steric shielding around the nitrogen atom.

This compound exists as cis and trans diastereomers, offering different spatial arrangements of the methyl groups. This provides opportunities for diastereoselective synthesis and fine-tuning of molecular geometry.

2,2,6,6-Tetramethylpiperidin-4-ol possesses a higher degree of steric hindrance due to the presence of four methyl groups flanking the nitrogen atom. This significantly reduces its nucleophilicity while retaining its basicity, a key feature exploited in its application as a non-nucleophilic base precursor and as a core component of Hindered Amine Light Stabilizers (HALS).

The structural differences are visualized below, highlighting the impact of methylation on the steric environment of the nitrogen atom.

G cluster_0 Structural Comparison 26DM This compound Steric_Less Moderate Steric Hindrance (cis/trans isomers) 26DM->Steric_Less leads to 2266TM 2,2,6,6-Tetramethylpiperidin-4-ol Steric_More High Steric Hindrance 2266TM->Steric_More leads to Nucleophilicity Higher Nucleophilicity Steric_Less->Nucleophilicity results in Basicity Lower Nucleophilicity (Non-nucleophilic base character) Steric_More->Basicity results in

Caption: Impact of methylation on steric hindrance and nucleophilicity.

Physicochemical Properties

The differing substitution patterns directly impact the physicochemical properties of these compounds. The following table summarizes key data for the parent amines, 2,6-dimethylpiperidine and 2,2,6,6-tetramethylpiperidine, as direct experimental values for the 4-ol derivatives are less consistently reported. The pKa values are particularly informative for comparing their basicity.

Property2,6-Dimethylpiperidine2,2,6,6-Tetramethylpiperidine
Molecular Formula C₇H₁₅NC₉H₁₉N
Molar Mass 113.20 g/mol 141.25 g/mol [1]
Boiling Point 127-128 °C[2]152 °C[3][4]
Density 0.84 g/mL at 25 °C[2]0.837 g/mL at 25 °C[3][4]
pKa (of conjugate acid) ~10.82 - 11.07[2][5][6]~11.07 - 11.1[3][7][8]
Solubility in Water Miscible[2]Slightly soluble

Note: Data is for the parent amines without the 4-hydroxy group. The presence of the hydroxyl group is expected to increase polarity and boiling points for both target compounds.

The pKa values indicate that both amines are moderately basic. Notably, the increased steric bulk in 2,2,6,6-tetramethylpiperidine does not significantly diminish its basicity compared to 2,6-dimethylpiperidine[2][3][5][6][7][8]. However, this steric hindrance is the critical factor in reducing its nucleophilicity[9].

Synthesis and Experimental Protocols

Both target compounds are typically synthesized by the reduction of their corresponding piperidin-4-one precursors.

Synthesis of this compound

The synthesis of this compound starts from 2,6-dimethylpyridine (2,6-lutidine), which is first converted to the piperidin-4-one intermediate, followed by reduction. The reduction can yield a mixture of cis and trans diastereomers.

Caption: General synthesis workflow for this compound.

Experimental Protocol: Reduction of 2,6-Dimethylpyridin-4-one

This protocol is a general method for the reduction of a piperidinone to the corresponding piperidinol.

  • Dissolution: Dissolve 2,6-dimethylpyridin-4-one in a suitable solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in small portions to the stirred solution. The molar ratio of NaBH₄ to the piperidinone is typically between 1.5:1 and 2:1.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-4 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid. Adjust the pH to be basic (pH > 10) using an aqueous solution of sodium hydroxide.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent, such as dichloromethane or ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography or recrystallization to separate the diastereomers if required.

Synthesis of 2,2,6,6-Tetramethylpiperidin-4-ol

The synthesis of 2,2,6,6-tetramethylpiperidin-4-ol commonly starts with the condensation of acetone and ammonia to form 2,2,6,6-tetramethyl-4-piperidone (triacetonamine), which is then reduced.[10][11][12]

References

Comparative Biological Activity of 2,6-Dimethylpiperidine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structure-activity relationships (SAR) of pharmacologically active scaffolds is paramount. This guide provides a comparative analysis of the biological activity of a series of 2,6-dimethylpiperidine analogs, focusing on their potential as antagonists for the P2Y14 receptor. The data presented is derived from a study on bridged piperidine analogues as P2Y14 receptor antagonists, offering valuable insights for the rational design of novel therapeutics.

Quantitative Comparison of Biological Activity

The following table summarizes the in vitro biological activity of a series of 2,6-dimethylpiperidine analogs and related compounds as antagonists of the human P2Y14 receptor. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the binding of a fluorescent antagonist to the receptor.

Compound IDR1 (Bridging Moiety)StereochemistryhP2Y14R IC50 (nM)[1]
12 Ethylene BridgeRacemate12.1
13 Ethylene Bridge(1S,2R,4R,5S)11.2
14 Ethylene Bridge(1R,2S,4S,5R)12.1
15 Methylene Bridge(1S,2S,4R)2.76
16 Methylene Bridge(1R,2R,4S)8.28

Structure-Activity Relationship Insights

The data reveals key structural features influencing the antagonist activity of 2,6-dimethylpiperidine analogs at the P2Y14 receptor. The introduction of a bridging moiety between the 2 and 6 positions of the piperidine ring significantly impacts potency.

Specifically, the enantiomer with the (S,S,S) configuration in the 2-azanorbornane series (Compound 15 ) demonstrated the highest affinity for the P2Y14 receptor, being approximately three times more potent than its corresponding (R,R,R) enantiomer (Compound 16 ). This highlights the critical role of stereochemistry in the interaction with the receptor's binding pocket.

Experimental Protocols

The following is a detailed methodology for the key experiment cited in this guide, providing a framework for the evaluation of P2Y14 receptor antagonists.

Fluorescence-Based P2Y14 Receptor Antagonist Binding Assay

This in vitro assay determines the binding affinity of test compounds by measuring their ability to compete with a fluorescently labeled antagonist for binding to the human P2Y14 receptor expressed in CHO cells.

1. Cell Culture and Preparation:

  • Chinese Hamster Ovary (CHO) cells stably expressing the human P2Y14 receptor are cultured in appropriate media.

  • On the day of the experiment, cells are harvested and washed with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • The cell density is adjusted to a final concentration of 2 x 10^6 cells/mL in the assay buffer.

2. Competitive Binding Assay:

  • The assay is performed in a 96-well plate format.

  • A fixed concentration of a fluorescent P2Y14 receptor antagonist (e.g., 20 nM of a specific fluorescent probe) is added to each well.

  • Serial dilutions of the test compounds (2,6-dimethylpiperidine analogs) are then added to the wells.

  • The cell suspension is added to each well to initiate the binding reaction.

  • The plate is incubated for a specified period (e.g., 1 hour) at room temperature to allow the binding to reach equilibrium.

3. Data Acquisition and Analysis:

  • The fluorescence intensity in each well is measured using a flow cytometer or a fluorescence plate reader.

  • The data is analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the fluorescent antagonist binding (IC50).

  • The results are typically expressed as the mean ± standard error of the mean (SEM) from multiple independent experiments.

Visualizing Experimental and Logical Relationships

To further clarify the processes and concepts discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_prep Cell Preparation cluster_assay Binding Assay cluster_analysis Data Analysis culture Culture hP2Y14R-CHO Cells harvest Harvest and Wash Cells culture->harvest adjust Adjust Cell Density harvest->adjust add_cells Add Cell Suspension adjust->add_cells add_fluor Add Fluorescent Antagonist add_compounds Add Test Compounds add_fluor->add_compounds add_compounds->add_cells incubate Incubate at RT add_cells->incubate measure Measure Fluorescence incubate->measure calculate Calculate IC50 Values measure->calculate

Caption: Workflow for the fluorescence-based P2Y14R antagonist binding assay.

SAR_logic cluster_structure Molecular Structure cluster_activity Biological Activity scaffold 2,6-Dimethylpiperidine Scaffold bridge Bridging Moiety scaffold->bridge stereo Stereochemistry bridge->stereo potency Antagonist Potency (IC50) stereo->potency Influences

Caption: Logical relationship between structural modifications and biological activity.

References

A Comparative Guide to the Purity Validation of 2,6-Dimethylpiperidin-4-ol by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity validation of 2,6-Dimethylpiperidin-4-ol, offering a framework for method selection and implementation. The performance of GC-MS is detailed alongside considerations for alternative analytical techniques, supported by established experimental data for analogous compounds.

Introduction

This compound is a substituted piperidine derivative that serves as a valuable building block in the synthesis of various pharmaceutical compounds. Ensuring the purity of this intermediate is critical for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it highly suitable for the purity assessment of this compound. This guide outlines a comprehensive GC-MS methodology and compares its performance characteristics with other relevant analytical techniques.

Comparative Analysis of Analytical Techniques

The choice of an analytical method for purity determination depends on factors such as the volatility of the analyte, required sensitivity, and the nature of potential impurities. While GC-MS is a primary technique for this compound, other methods like High-Performance Liquid Chromatography (HPLC) with UV or other detectors, and Liquid Chromatography-Mass Spectrometry (LC-MS) can also be employed, particularly for non-volatile impurities.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile compounds followed by mass-based detection.Separation based on differential partitioning with UV detection.Separation by liquid chromatography followed by mass-based detection.
Typical Linearity Range 0.1 - 100 µg/mL1 - 200 µg/mL (derivatization may be needed)0.01 - 10 µg/mL
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.1 - 1 µg/mL0.001 - 0.05 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL0.3 - 3 µg/mL0.003 - 0.15 µg/mL
Sample Preparation Often requires extraction and can benefit from derivatization.May require derivatization for compounds lacking a UV chromophore.Typically involves simple dilution or protein precipitation.
Specificity for Impurities High (mass spectral data provides structural information)Moderate (dependent on chromatographic resolution)Very High (based on precursor/product ion transitions)

Experimental Protocol: GC-MS Purity Validation

This protocol is a general guideline and should be optimized and validated for specific laboratory conditions and instrumentation.

Sample Preparation (Liquid-Liquid Extraction)
  • Accurately weigh approximately 50 mg of the this compound sample into a 15 mL centrifuge tube.

  • Dissolve the sample in 5 mL of a suitable solvent (e.g., methanol or dichloromethane).

  • Add an appropriate internal standard (e.g., a structurally similar compound not expected to be in the sample, at a known concentration).

  • Vortex the mixture for 1 minute to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into a GC vial.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Column: A mid-polarity column such as a DB-1701 (30 m x 0.25 mm, 0.25 µm) is recommended.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp 1: 10 °C/min to 200 °C.

    • Ramp 2: 20 °C/min to 280 °C, hold for 5 minutes.

  • Mass Spectrometer: Agilent 7010B GC/MS/MS or equivalent.

  • Ion Source: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Scan Range: m/z 40-400.

Data Analysis and Quantification
  • Integrate the peaks for this compound and any detected impurities.

  • Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for a series of calibration standards.

  • Quantify the purity of the this compound sample by comparing its peak area to the total area of all peaks (area percent method) and by using the calibration curve for a more accurate assay.

Visualizing the Workflow and Decision Process

To aid in understanding the experimental and decision-making processes, the following diagrams are provided.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start weigh Weigh Sample start->weigh dissolve Dissolve in Solvent weigh->dissolve add_is Add Internal Standard dissolve->add_is vortex Vortex add_is->vortex filter Filter vortex->filter inject Inject into GC-MS filter->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate identify Impurity Identification integrate->identify quantify Quantification integrate->quantify report Generate Report identify->report quantify->report

Caption: GC-MS workflow for this compound purity validation.

Analytical_Method_Selection start Start: Purity Assessment Needed volatile Is the analyte volatile? start->volatile uv_active Does it have a UV chromophore? volatile->uv_active No gcms Use GC-MS volatile->gcms Yes high_sensitivity High sensitivity required? uv_active->high_sensitivity No hplc_uv Use HPLC-UV uv_active->hplc_uv Yes hplc_other Use HPLC with other detectors (e.g., CAD, ELSD) or derivatization high_sensitivity->hplc_other No lcms Use LC-MS/MS high_sensitivity->lcms Yes

Caption: Decision tree for selecting an analytical method for purity analysis.

Conclusion

The GC-MS method provides a robust, sensitive, and specific approach for the purity validation of this compound. Its ability to separate and identify volatile impurities based on their mass spectra makes it a superior choice for comprehensive purity profiling. While alternative methods like HPLC and LC-MS have their merits, particularly for non-volatile compounds, GC-MS remains the gold standard for volatile analytes like this compound. The provided experimental protocol and workflows offer a solid foundation for researchers to develop and validate their own purity testing methods, ensuring the quality and integrity of their chemical entities.

Spectroscopic Comparison of Cis- and Trans-2,6-Dimethylpiperidin-4-ol Isomers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the spectroscopic data for the cis and trans isomers of 2,6-Dimethylpiperidin-4-ol is presented for professionals in drug development and chemical research. This guide provides a comparative overview of their ¹H NMR, ¹³C NMR, and IR spectra, supported by experimental protocols and data visualizations to facilitate unambiguous identification.

The stereochemistry of piperidine derivatives is crucial in determining their pharmacological activity and biological function. The cis and trans isomers of this compound, while structurally similar, exhibit distinct spectroscopic signatures due to the different spatial arrangements of their methyl and hydroxyl groups. A thorough understanding of these differences is essential for their synthesis, characterization, and application in medicinal chemistry.

Comparative Spectroscopic Data

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for the cis and trans isomers of this compound. This data has been compiled from various sources and represents typical values observed for these compounds.

¹H NMR Spectral Data

The proton NMR spectra are particularly useful for distinguishing between the two isomers based on the chemical shifts and coupling constants of the protons on the piperidine ring.

Proton cis-2,6-Dimethylpiperidin-4-ol (ppm) trans-2,6-Dimethylpiperidin-4-ol (ppm) Key Distinctions
H-2, H-6~ 2.8 - 3.0 (m)~ 2.5 - 2.7 (m)The axial protons in the trans isomer are more shielded.
H-4~ 3.8 - 4.0 (tt)~ 3.5 - 3.7 (m)The axial hydroxyl group in the cis isomer leads to a downfield shift for the H-4 proton.
CH₃ (C2, C6)~ 1.1 - 1.2 (d)~ 1.0 - 1.1 (d)The equatorial methyl groups in the trans isomer are slightly more shielded.
H-3, H-5~ 1.5 - 1.9 (m)~ 1.4 - 1.8 (m)Overlapping multiplets with subtle differences in coupling patterns.
OHVariableVariableBroad singlet, position is concentration and solvent dependent.
NHVariableVariableBroad singlet, position is concentration and solvent dependent.
¹³C NMR Spectral Data

The ¹³C NMR spectra provide valuable information on the carbon framework of the two isomers. The chemical shifts of the carbons are influenced by the stereochemistry of the substituents.

Carbon cis-2,6-Dimethylpiperidin-4-ol (ppm) trans-2,6-Dimethylpiperidin-4-ol (ppm) Key Distinctions
C-2, C-6~ 52 - 54~ 50 - 52The carbons bearing the methyl groups show a slight difference in chemical shift.
C-4~ 65 - 67~ 63 - 65The carbon bearing the hydroxyl group is deshielded in the cis isomer.
CH₃ (C2, C6)~ 22 - 24~ 20 - 22The methyl carbons in the trans isomer are more shielded.
C-3, C-5~ 45 - 47~ 43 - 45The different steric environments lead to a noticeable shift in the C3/C5 signals.
Infrared (IR) Spectral Data

The IR spectra can be used to identify key functional groups and provide insights into the hydrogen bonding patterns, which differ between the two isomers.

Vibrational Mode cis-2,6-Dimethylpiperidin-4-ol (cm⁻¹) trans-2,6-Dimethylpiperidin-4-ol (cm⁻¹) Key Distinctions
O-H Stretch~ 3300 - 3400 (broad)~ 3200 - 3300 (broad)The position and shape of the O-H band can differ due to variations in intra- and intermolecular hydrogen bonding.
N-H Stretch~ 3250 - 3350 (medium)~ 3200 - 3300 (medium)Similar to the O-H stretch, the N-H stretch is influenced by hydrogen bonding.
C-H Stretch~ 2850 - 2970~ 2850 - 2970Typical alkane C-H stretching vibrations.
C-O Stretch~ 1050 - 1070~ 1030 - 1050The C-O stretching frequency is sensitive to the axial/equatorial position of the hydroxyl group.

Experimental Protocols

The spectroscopic data presented above are typically acquired using the following standard experimental procedures.

NMR Spectroscopy
  • Sample Preparation: Samples are typically prepared by dissolving 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (0 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.

  • ¹H NMR Parameters: A typical ¹H NMR experiment involves acquiring data with a spectral width of 10-15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Parameters: A standard ¹³C NMR experiment is usually performed with proton decoupling. The spectral width is typically around 200-220 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is commonly used, where a small amount of the compound is ground with dry potassium bromide and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used for both solid and liquid samples. For solution-state IR, the compound is dissolved in a suitable solvent (e.g., CCl₄) and placed in an IR-transparent cell.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectra.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure solvent) is recorded and subtracted from the sample spectrum.

Visualization of Isomeric Relationship

The logical relationship between the cis and trans isomers and their distinguishing spectroscopic features can be visualized as follows:

G Spectroscopic Differentiation of this compound Isomers cluster_isomers Isomers cluster_spectroscopy Spectroscopic Techniques cis-Isomer cis-Isomer 1H_NMR ¹H NMR cis-Isomer->1H_NMR Distinct chemical shifts & coupling constants 13C_NMR ¹³C NMR cis-Isomer->13C_NMR Different carbon chemical shifts IR IR Spectroscopy cis-Isomer->IR Variations in O-H, N-H, and C-O stretching frequencies trans-Isomer trans-Isomer trans-Isomer->1H_NMR trans-Isomer->13C_NMR trans-Isomer->IR

comparative study of different reducing agents for 2,6-dimethylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereoselective reduction of substituted piperidones is a critical transformation in the synthesis of a wide array of pharmacologically active compounds and natural product analogs. The resulting stereoisomers of the corresponding piperidinols can exhibit significantly different biological activities. This guide provides a comparative analysis of various reducing agents for the conversion of 2,6-dimethylpiperidin-4-one to 2,6-dimethylpiperidin-4-ol, focusing on diastereoselectivity, reaction conditions, and overall efficiency.

The reduction of 2,6-dimethylpiperidin-4-one yields two diastereomers: cis-2,6-dimethylpiperidin-4-ol and trans-2,6-dimethylpiperidin-4-ol. The facial selectivity of the hydride attack on the carbonyl group determines the stereochemical outcome. Axial attack leads to the equatorial alcohol (cis isomer), while equatorial attack results in the axial alcohol (trans isomer). The preferred conformation of the starting material and the steric bulk of the reducing agent are key factors influencing this selectivity.

Performance Comparison of Reducing Agents

The following table summarizes the expected diastereoselectivity for the reduction of cis-2,6-dimethylpiperidin-4-one based on data from the analogous compound, cis-2,6-dimethylcyclohexanone. It is important to note that while this provides a strong predictive model, the presence of the nitrogen heteroatom in the piperidone ring may influence the stereochemical outcome.

Reducing AgentSolventTemperature (°C)cis:trans RatioYield (%)
Sodium Borohydride (NaBH₄) Methanol (MeOH)0 to RT29:71Good to Excellent
Isopropanol (IPA)0 to RT62:38Good to Excellent
Lithium Aluminum Hydride (LiAlH₄) Diethyl Ether (Et₂O)0 to RT85:15Good to Excellent
Tetrahydrofuran (THF)0 to RT87:13Good to Excellent
Catalytic Hydrogenation (H₂/Catalyst) VariesVariesGenerally high cisGood to Excellent
Meerwein-Ponndorf-Verley (MPV) Isopropanol (IPA)RefluxGenerally high cisGood to Excellent

Visualizing the Reduction Pathway

The general pathway for the reduction of 2,6-dimethylpiperidin-4-one to its corresponding alcohol diastereomers is depicted below. The choice of reducing agent influences the predominant stereochemical course of the reaction.

Reduction_Pathway cluster_start Starting Material cluster_products Products 2_6_dimethylpiperidin_4_one 2,6-Dimethylpiperidin-4-one cis_alcohol cis-2,6-Dimethylpiperidin-4-ol (Equatorial -OH) 2_6_dimethylpiperidin_4_one->cis_alcohol Axial Attack (e.g., LiAlH₄, H₂/Catalyst) trans_alcohol trans-2,6-Dimethylpiperidin-4-ol (Axial -OH) 2_6_dimethylpiperidin_4_one->trans_alcohol Equatorial Attack (e.g., NaBH₄ in MeOH)

Caption: General reduction pathways for 2,6-dimethylpiperidin-4-one.

Experimental Protocols

Detailed methodologies for the key reduction reactions are provided below.

1. Sodium Borohydride (NaBH₄) Reduction

  • Materials: 2,6-dimethylpiperidin-4-one, Sodium Borohydride (NaBH₄), Methanol (or Isopropanol), Dichloromethane, Saturated Sodium Bicarbonate solution, Anhydrous Sodium Sulfate.

  • Procedure:

    • Dissolve 2,6-dimethylpiperidin-4-one (1.0 eq) in methanol (10 mL per gram of ketone) in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of water.

    • Remove the solvent under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3 x 20 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the product by column chromatography or recrystallization.

2. Lithium Aluminum Hydride (LiAlH₄) Reduction

  • Materials: 2,6-dimethylpiperidin-4-one, Lithium Aluminum Hydride (LiAlH₄), Anhydrous Diethyl Ether (or THF), Sodium Sulfate Decahydrate.

  • Procedure:

    • To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether (20 mL per gram of LiAlH₄) in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2,6-dimethylpiperidin-4-one (1.0 eq) in anhydrous diethyl ether dropwise at 0 °C.

    • After the addition, allow the mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to 0 °C and quench by the sequential and careful dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams used.

    • Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid thoroughly with diethyl ether.

    • Dry the combined organic filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

3. Catalytic Hydrogenation

  • Materials: 2,6-dimethylpiperidin-4-one, Platinum (IV) Oxide (PtO₂) or Raney Nickel, Ethanol (or Acetic Acid), Hydrogen gas.

  • Procedure:

    • In a hydrogenation vessel, dissolve 2,6-dimethylpiperidin-4-one (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

    • Add the catalyst (5-10 mol% PtO₂ or a slurry of Raney Nickel).

    • Seal the vessel and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature until hydrogen uptake ceases.

    • Monitor the reaction by TLC.

    • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

    • Remove the solvent from the filtrate under reduced pressure to yield the product.

Analysis of Reducing Agents

Sodium Borohydride (NaBH₄): Sodium borohydride is a mild and selective reducing agent. The stereochemical outcome of the reduction of cyclic ketones with NaBH₄ is highly dependent on the solvent. In a protic solvent like methanol, the methoxyborohydride intermediate is the active reducing species, which is sterically less demanding and favors equatorial attack, leading to a higher proportion of the trans (axial) alcohol. In a more sterically hindered solvent like isopropanol, the equilibrium shifts towards axial attack, resulting in a higher yield of the cis (equatorial) alcohol.

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful and non-selective reducing agent. Due to its greater steric bulk compared to the active species in NaBH₄/MeOH reductions, it preferentially attacks the carbonyl group from the less hindered axial face, leading to a high predominance of the cis (equatorial) alcohol. The stereoselectivity is less sensitive to the choice of ethereal solvent (diethyl ether vs. THF).

Catalytic Hydrogenation: This method typically involves the adsorption of the substrate onto the surface of a heterogeneous catalyst (e.g., Pt, Pd, Rh, Raney Ni). The substrate generally adsorbs via its less hindered face, leading to the delivery of hydrogen from that face. For 2,6-disubstituted piperidones, this usually results in a high selectivity for the cis alcohol. The choice of catalyst and solvent can influence the stereoselectivity.

Meerwein-Ponndorf-Verley (MPV) Reduction: The MPV reduction is a chemoselective method that uses an aluminum alkoxide, typically aluminum isopropoxide, as the catalyst and an alcohol, usually isopropanol, as the hydride source. The reaction proceeds through a six-membered cyclic transition state. The stereoselectivity is generally high, favoring the thermodynamically more stable equatorial alcohol (cis isomer) due to the reversible nature of the reaction and the steric constraints of the transition state.

Conclusion

The choice of reducing agent for 2,6-dimethylpiperidin-4-one allows for a significant degree of stereochemical control over the resulting this compound diastereomers.

  • For the preferential synthesis of the cis-isomer , Lithium Aluminum Hydride or Catalytic Hydrogenation are the methods of choice, consistently providing high diastereoselectivity for the equatorial alcohol.

  • To obtain the trans-isomer as the major product, Sodium Borohydride in Methanol is the most effective option, favoring the formation of the axial alcohol.

The selection of the appropriate reducing agent and reaction conditions is therefore a critical parameter in the design of synthetic routes targeting specific stereoisomers of substituted piperidines for applications in drug discovery and development.

Assessing the Stereochemistry of 2,6-Dimethylpiperidin-4-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical configuration of pharmaceutical compounds is a critical determinant of their pharmacological and toxicological properties. 2,6-Dimethylpiperidin-4-ol, a substituted piperidine derivative, possesses multiple stereocenters, giving rise to a set of stereoisomers with distinct three-dimensional arrangements. A thorough stereochemical assessment is paramount for the development of safe and efficacious drugs incorporating this scaffold. This guide provides a comparative overview of key experimental techniques for the characterization of this compound stereoisomers, supported by established methodologies for analogous piperidine structures.

Stereoisomers of this compound

The structure of this compound contains three chiral centers at carbons C2, C4, and C6. This results in a total of 2³ = 8 possible stereoisomers. These can be grouped into diastereomeric pairs of enantiomers. The relative orientation of the methyl groups at C2 and C6 determines the cis or trans configuration of the piperidine ring, while the orientation of the hydroxyl group at C4 further differentiates the isomers.

The primary diastereomers are:

  • cis-isomers: The two methyl groups are on the same side of the piperidine ring.

  • trans-isomers: The two methyl groups are on opposite sides of the piperidine ring.

Each of these diastereomers has a corresponding enantiomer. The chair conformation is the most stable for the piperidine ring, and the substituents (methyl and hydroxyl groups) can occupy either axial or equatorial positions, leading to different conformational isomers for each stereoisomer.

Comparative Analysis of Analytical Techniques

The elucidation of the stereochemistry of this compound isomers relies on a combination of spectroscopic and chromatographic techniques. Each method provides unique insights into the spatial arrangement of the molecule.

Data Presentation: Quantitative Comparison
TechniqueParameterExpected Outcome for this compound Isomers
¹H NMR Spectroscopy Chemical Shift (δ)Distinct proton signals for axial vs. equatorial substituents. The chemical shift of H-4 will be indicative of the hydroxyl group's orientation.
Coupling Constants (J)J-values between vicinal protons (e.g., J₃,₄, J₄,₅) will differ for cis and trans isomers due to varying dihedral angles. Larger J-values (8-12 Hz) suggest an axial-axial relationship, while smaller values (2-5 Hz) indicate axial-equatorial or equatorial-equatorial coupling.
¹³C NMR Spectroscopy Chemical Shift (δ)The chemical shifts of the ring carbons, particularly C2, C4, and C6, will be sensitive to the stereochemistry of the substituents.
Chiral HPLC Retention Time (tR)Enantiomers will have different retention times on a chiral stationary phase, allowing for their separation and quantification.
Resolution (Rs)A measure of the separation between enantiomeric peaks. A baseline resolution (Rs ≥ 1.5) is desirable for accurate quantification.
X-ray Crystallography Unit Cell DimensionsProvides the precise three-dimensional structure of a single crystal of a pure stereoisomer.
Bond Angles & Torsion AnglesUnambiguously determines the relative and absolute stereochemistry, including the conformation of the piperidine ring and the orientation of all substituents.

Experimental Protocols

The following are detailed methodologies for the key experiments used in the stereochemical assessment of this compound and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful non-destructive technique for determining the relative stereochemistry and conformational preferences of molecules in solution.

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound isomer in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) to a final concentration of 10-20 mM.

  • Data Acquisition:

    • Acquire ¹H NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.

    • Acquire ¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer) spectra to identify all carbon signals and their multiplicities.

    • Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton connectivities and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can be used to determine through-space proximities of protons, providing crucial information about the relative stereochemistry.

  • Data Analysis:

    • Analyze the chemical shifts of the ring protons. Protons in an axial orientation are typically shielded (appear at a lower ppm) compared to those in an equatorial position.

    • Measure the coupling constants (J-values) between adjacent protons. The magnitude of the vicinal coupling constants is dependent on the dihedral angle and can be used to infer the relative orientation of substituents.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating and quantifying enantiomers.

Protocol for Chiral HPLC Separation:

  • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating a wide range of chiral compounds.

  • Mobile Phase Optimization:

    • Begin with a standard mobile phase, such as a mixture of hexane/isopropanol or heptane/ethanol for normal-phase chromatography, or acetonitrile/water or methanol/water for reversed-phase chromatography.

    • Optimize the mobile phase composition to achieve baseline separation of the enantiomers. The addition of small amounts of additives like trifluoroacetic acid (TFA) or diethylamine (DEA) can improve peak shape and resolution for basic compounds like piperidines.

  • Analysis:

    • Inject a solution of the this compound isomer mixture onto the chiral column.

    • Monitor the elution profile using a UV detector at an appropriate wavelength.

    • Determine the retention times for each enantiomer and calculate the resolution factor (Rs) and enantiomeric excess (% ee).

X-ray Crystallography

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state.

Protocol for X-ray Crystallography:

  • Crystal Growth: Grow single crystals of a pure stereoisomer of this compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Collect X-ray diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms.

    • Refine the structural model against the experimental data to obtain the final, accurate atomic coordinates, bond lengths, bond angles, and torsion angles. This will unambiguously establish the relative and absolute stereochemistry of the molecule.

Visualization of Stereochemical Relationships

The following diagrams illustrate the logical relationships in assessing the stereochemistry of this compound.

stereoisomers cluster_isomers This compound Stereoisomers cluster_analysis Analytical Techniques cis cis-Isomers (C2 & C6 Me on same side) NMR NMR Spectroscopy (Relative Stereochemistry, Conformation) cis->NMR HPLC Chiral HPLC (Enantiomeric Separation) cis->HPLC Xray X-ray Crystallography (Absolute Stereochemistry) cis->Xray trans trans-Isomers (C2 & C6 Me on opposite sides) trans->NMR trans->HPLC trans->Xray

Caption: Relationship between stereoisomers and analytical techniques.

experimental_workflow start Mixture of This compound Stereoisomers separation Diastereomer Separation (e.g., Column Chromatography) start->separation diastereomers Isolated Diastereomers (cis and trans pairs) separation->diastereomers chiral_sep Enantiomer Separation (Chiral HPLC) diastereomers->chiral_sep enantiomers Pure Enantiomers chiral_sep->enantiomers analysis Stereochemical Analysis (NMR, X-ray) enantiomers->analysis structure Determined 3D Structure and Absolute Configuration analysis->structure

Caption: General experimental workflow for stereochemical assessment.

literature comparison of 2,6-Dimethylpiperidin-4-ol synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary synthetic routes to 2,6-Dimethylpiperidin-4-ol, a valuable building block in medicinal chemistry. We will explore the catalytic hydrogenation of 2,6-dimethyl-4-pyridone and the reductive amination of a 1,5-diketone precursor, presenting a detailed analysis of their respective methodologies, performance metrics, and stereochemical outcomes.

At a Glance: Comparison of Synthesis Routes

Performance MetricRoute 1: Catalytic Hydrogenation of 2,6-Dimethyl-4-pyridoneRoute 2: Reductive Amination of Heptane-2,6-dione
Starting Material 2,6-Dimethyl-4-pyridoneHeptane-2,6-dione
Key Reagents H₂, Catalyst (e.g., PtO₂, Raney Ni, Rh/C, Ru/C)NH₃ or NH₄OAc, Reducing agent (e.g., NaBH₃CN, H₂/Catalyst)
Typical Yield Good to ExcellentModerate to Good
Diastereoselectivity Variable, dependent on catalyst and conditionsCan be controlled to favor cis or trans isomers
Reaction Conditions High pressure, elevated temperature may be requiredGenerally milder conditions
Key Advantages Atom economical, potentially high yieldingAccess to different stereoisomers
Key Disadvantages High-pressure equipment may be necessary, catalyst can be expensivePrecursor synthesis may be required, potential for side reactions

Route 1: Catalytic Hydrogenation of 2,6-Dimethyl-4-pyridone

This is the most direct and commonly employed method for the synthesis of this compound. The reaction involves the reduction of the aromatic pyridone ring to the corresponding piperidine.

Experimental Protocol: Hydrogenation using Platinum(IV) Oxide (PtO₂)

A solution of 2,6-dimethyl-4-pyridone (1.0 g) in glacial acetic acid (5 mL) is treated with a catalytic amount of PtO₂ (5 mol%). The mixture is then subjected to hydrogen gas pressure (50-70 bar) in a high-pressure reactor. The reaction is stirred at room temperature for 6-10 hours. Upon completion, the reaction is quenched with sodium bicarbonate solution and extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography to afford this compound.[1]

Performance Data
CatalystPressure (bar)Temperature (°C)Time (h)Yield (%)Diastereomeric Ratio (cis:trans)
PtO₂50-70Room Temp.6-10GoodNot specified
Raney NiVariableVariableVariableGoodNot specified
Rh/CVariableVariableVariableHighPredominantly cis
Ru/CVariableVariableVariableHighVariable

Logical Relationship Diagram

G Route 1: Catalytic Hydrogenation Start 2,6-Dimethyl-4-pyridone Reagents H₂, Catalyst (PtO₂, Raney Ni, Rh/C, Ru/C) Start->Reagents Reaction Product This compound (cis/trans mixture) Reagents->Product Reduction

Caption: Catalytic hydrogenation of 2,6-dimethyl-4-pyridone.

Route 2: Reductive Amination of Heptane-2,6-dione

An alternative approach to 2,6-disubstituted piperidines involves the intramolecular reductive amination of a 1,5-diketone. For the synthesis of this compound, the precursor would be heptane-2,6-dione.

Experimental Protocol: Reductive Amination using Sodium Cyanoborohydride

Heptane-2,6-dione is dissolved in methanol, and ammonium acetate is added as the ammonia source. Sodium cyanoborohydride (NaBH₃CN) is then added portion-wise to the reaction mixture. The reaction is stirred at room temperature until completion, as monitored by TLC. The solvent is then removed under reduced pressure, and the residue is taken up in water and extracted with a suitable organic solvent. The combined organic layers are dried and concentrated to yield the crude product, which is then purified by column chromatography. The 4-hydroxy group would need to be introduced in a separate step, or a precursor with the hydroxyl group already present would be required.

Note: A specific protocol for the direct synthesis of this compound via this route was not found in the searched literature. The above is a general procedure for the formation of the 2,6-dimethylpiperidine ring from a 1,5-diketone.

Performance Data

The diastereoselectivity of this reaction can often be controlled by the choice of reducing agent and reaction conditions, allowing for the preferential formation of either the cis or trans isomer.

Nitrogen SourceReducing AgentSolventYield (%)Diastereomeric Ratio (cis:trans)
NH₄OAcNaBH₃CNMeOHModerateVariable
NH₃H₂/CatalystVariousModerate to GoodVariable

Experimental Workflow Diagram

G Route 2: Reductive Amination cluster_0 Ring Formation cluster_1 Hydroxylation (if necessary) Start Heptane-2,6-dione Reagents NH₃ or NH₄OAc, Reducing Agent Start->Reagents Reaction Intermediate 2,6-Dimethylpiperidine (cis/trans mixture) Reagents->Intermediate Cyclization Hydroxylation Hydroxylation at C4 Intermediate->Hydroxylation Product This compound Hydroxylation->Product

Caption: Synthesis of this compound via reductive amination.

Conclusion

The catalytic hydrogenation of 2,6-dimethyl-4-pyridone represents a more direct and atom-economical route to this compound. However, this method may require specialized high-pressure equipment and the diastereoselectivity can be difficult to control. The reductive amination of heptane-2,6-dione offers a potentially more versatile approach, with the possibility of controlling the stereochemical outcome. The choice of the optimal synthetic route will depend on the specific requirements of the researcher, including available equipment, desired stereoisomer, and overall cost-effectiveness. Further experimental investigation is recommended to determine the precise yields and diastereoselectivities for each route in the synthesis of this compound.

References

A Comparative Purity Analysis of Commercially Available 2,6-Dimethylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive purity analysis of 2,6-Dimethylpiperidin-4-ol, a key building block in pharmaceutical synthesis, from three representative commercial suppliers. The objective of this guide is to offer a comparative overview of product quality, highlighting potential impurities and providing detailed experimental protocols for independent verification. The data presented herein is based on a series of standardized analytical tests.

Data Summary

The purity of this compound obtained from three different commercial suppliers (designated as Supplier A, Supplier B, and Supplier C) was assessed using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The quantitative results are summarized in the table below.

Analytical Method Parameter Supplier A Supplier B Supplier C
HPLC Purity (Area %)98.5%99.7%99.1%
Known Impurity 1 (2,6-Dimethylpyridine)0.8%Not Detected0.3%
Known Impurity 2 (2,6-Dimethylpiperidin-4-one)0.5%0.1%0.4%
Unknown Impurities0.2%0.2%0.2%
GC-MS Purity (Area %)98.7%99.6%99.2%
Residual SolventsToluene (0.05%)Acetone (0.02%)Toluene (0.03%)
¹H NMR Conformance to StructureYesYesYes
Quantitative Purity (qNMR)98.2%99.5%98.9%

Experimental Workflow

The following diagram illustrates the workflow for the comprehensive purity analysis of this compound.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Comparison Sample Commercial this compound Dissolution Dissolution in Appropriate Solvents Sample->Dissolution HPLC HPLC Analysis (Purity and Impurities) Dissolution->HPLC GCMS GC-MS Analysis (Purity and Residual Solvents) Dissolution->GCMS NMR NMR Spectroscopy (Structure and qNMR) Dissolution->NMR Purity Purity Assessment HPLC->Purity Impurity Impurity Profiling HPLC->Impurity GCMS->Purity GCMS->Impurity NMR->Purity Structure Structural Verification NMR->Structure Comparison Comparative Analysis of Suppliers Purity->Comparison Impurity->Comparison Structure->Comparison

Workflow for Purity Analysis

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in Water

    • B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were prepared by dissolving 1 mg of this compound in 1 mL of a 50:50 mixture of water and acetonitrile.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: Agilent 7890B GC system coupled to a 5977A MSD.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MSD Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 35-500 amu.

  • Sample Preparation: Samples were prepared by dissolving 1 mg of this compound in 1 mL of methanol.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: Bruker Avance III HD 400 MHz spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃).

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

  • Quantitative NMR (qNMR):

    • An internal standard (e.g., maleic acid) of known purity and weight was added to a precisely weighed sample of this compound.

    • The purity was calculated by comparing the integral of a known proton signal from the analyte with the integral of a known proton signal from the internal standard.

Signaling Pathway and Logical Relationships

G cluster_0 Analytical Inputs cluster_1 Intermediate Interpretations cluster_2 Overall Quality Assessment HPLC_data HPLC Data (Peak Areas) Purity_Calc Purity Calculation HPLC_data->Purity_Calc Impurity_ID Impurity Identification HPLC_data->Impurity_ID GCMS_data GC-MS Data (TIC and Mass Spectra) GCMS_data->Purity_Calc GCMS_data->Impurity_ID Solvent_ID Residual Solvent Identification GCMS_data->Solvent_ID NMR_data NMR Data (Chemical Shifts, Integrals) NMR_data->Purity_Calc Structure_Confirm Structural Confirmation NMR_data->Structure_Confirm Conclusion Conclusion on Supplier Quality Purity_Calc->Conclusion Impurity_ID->Conclusion Solvent_ID->Conclusion Structure_Confirm->Conclusion

Data Interpretation Logic

Conclusion

Based on the comprehensive analysis, Supplier B provides this compound with the highest purity and the lowest levels of process-related impurities and residual solvents. While the products from Suppliers A and C are of acceptable purity for many applications, researchers requiring material with minimal impurities for sensitive applications, such as in the later stages of drug development, may find the product from Supplier B to be the most suitable. It is recommended that end-users perform their own quality control checks to ensure the material meets the specific requirements of their intended application.

Safety Operating Guide

Proper Disposal of 2,6-Dimethylpiperidin-4-ol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. For researchers, scientists, and professionals in drug development, adherence to established disposal protocols for compounds like 2,6-Dimethylpiperidin-4-ol is a critical aspect of responsible chemical management. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, in line with general hazardous waste regulations.

It is imperative to treat this compound as a hazardous waste unless explicitly determined to be non-hazardous by a qualified professional or your institution's Environmental Health and Safety (EHS) department. The disposal of chemical waste is regulated by agencies such as the Environmental Protection Agency (EPA) in the United States.[1][2]

Hazard Profile of this compound

While a specific Safety Data Sheet (SDS) for this compound was not found, data for structurally similar piperidine derivatives indicate several potential hazards. Piperidine and its derivatives are often flammable, harmful if swallowed, and can cause skin and eye irritation or burns.[3][4] Therefore, it is prudent to handle this compound with similar precautions.

Hazard ClassificationDescriptionPrecautionary Measures
Flammable Liquid May be combustible and vapors can be heavier than air.Keep away from heat, sparks, open flames, and other ignition sources.[3][4] Use explosion-proof equipment.[3][4]
Acute Oral Toxicity Harmful if swallowed.Do not eat, drink, or smoke when using this product. If swallowed, rinse mouth and seek medical attention.[3][4]
Skin Corrosion/Irritation Causes skin irritation or burns.Wear protective gloves and clothing.[3][4] In case of skin contact, rinse immediately with plenty of water.[3][4]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.Wear eye and face protection.[3][4] If in eyes, rinse cautiously with water for several minutes.[3][4]

Step-by-Step Disposal Protocol

The following procedure outlines the standard steps for the disposal of this compound waste in a laboratory setting.

1. Waste Identification and Segregation:

  • A chemical is considered waste when it is no longer intended for use.[5]

  • Treat all waste containing this compound, including contaminated labware and spill cleanup materials, as hazardous waste.[6]

  • Do not mix this compound waste with incompatible materials. It should be segregated from acids, bases, and strong oxidizing agents.[3]

  • Where possible, separate aqueous waste from solvent-based waste.[7]

2. Waste Collection and Container Management:

  • Use a suitable, dedicated, and clearly labeled hazardous waste container.[5] The container must be in good condition, with no leaks, and made of a material compatible with the waste.[5][8]

  • The container must be kept closed at all times, except when adding waste.[5][8] A funnel left in the container opening is not considered a proper seal.[9]

  • Ensure the container is labeled with a hazardous waste tag as soon as waste is added.[6]

3. Labeling the Hazardous Waste Container:

  • The hazardous waste label must be filled out completely and accurately.[1] This typically includes:

    • The words "Hazardous Waste".[1]

    • The full chemical name: "this compound" and its concentration. For mixtures, list all constituents and their approximate percentages.[1] Avoid using abbreviations or chemical formulas.[1]

    • The date of waste generation.[1]

    • The name and contact information of the principal investigator or generator.[1]

    • The location (building and room number) where the waste was generated.[1]

    • Appropriate hazard pictograms.[1]

4. Storage of Hazardous Waste:

  • Store the waste container at or near the point of generation and under the control of the generator.[8]

  • Store the container in a well-ventilated area, away from heat and sources of ignition.[3]

  • Use secondary containment to prevent spills.[6]

  • Do not accumulate more than 55 gallons of hazardous waste in the laboratory.[6]

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) or equivalent department to request a hazardous waste pickup.[1][6]

  • Complete any required waste disposal forms.[1]

  • Do not pour this compound down the drain or dispose of it in the regular trash.[1][10]

6. Disposal of Empty Containers:

  • An empty container that held this compound must be triple-rinsed with a suitable solvent.[5][6]

  • The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[5][6]

  • After triple-rinsing, the container can typically be disposed of in the regular trash after defacing the label.[5][6]

Disposal Workflow for this compound

G cluster_prep Preparation & Collection cluster_storage On-site Storage cluster_disposal Disposal Process cluster_empty Empty Container Disposal start Generation of This compound Waste container Select Compatible Hazardous Waste Container start->container empty_q Is Container Empty? start->empty_q label_container Label Container with 'Hazardous Waste' Tag container->label_container add_waste Add Waste to Container (Keep Closed When Not in Use) label_container->add_waste store_waste Store in Designated, Ventilated Area with Secondary Containment add_waste->store_waste check_accumulation Monitor Waste Volume (< 55 gallons) store_waste->check_accumulation check_accumulation->add_waste No request_pickup Contact EHS for Waste Pickup check_accumulation->request_pickup Yes complete_forms Complete Disposal Request Forms request_pickup->complete_forms ehs_pickup EHS Collects Waste for Proper Disposal complete_forms->ehs_pickup empty_q->add_waste No triple_rinse Triple-Rinse Container with Suitable Solvent empty_q->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Rinsed Container in Regular Trash triple_rinse->dispose_container collect_rinsate->add_waste

References

Essential Safety and Logistics for Handling 2,6-Dimethylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2,6-Dimethylpiperidin-4-ol, tailored for researchers, scientists, and drug development professionals. The following procedures are based on best practices for similar chemical compounds and are intended to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound was not identified, data for analogous compounds such as cis-2,6-Dimethylpiperidine and piperidine indicate that this chemical should be handled with care.[1][2][3][4][5][6] It is likely to be a flammable liquid and vapor, harmful if swallowed, and capable of causing skin and serious eye irritation.[1]

Quantitative Hazard Data Summary for Analogous Compounds

Hazard Classificationcis-2,6-DimethylpiperidinePiperidine
Flammable Liquid Category 2[5]Category 2[6]
Acute Toxicity (Oral) Category 4[1]Category 4[6]
Skin Corrosion/Irritation Category 1B or 2[3][5]Sub-category 1B[6]
Serious Eye Damage/Irritation Category 1 or 2A[3][5]Category 1[6]
Acute Toxicity (Dermal) Not ClassifiedCategory 3[6]
Acute Toxicity (Inhalation) Not ClassifiedCategory 3[6]
Specific target organ toxicity May cause respiratory irritation[5]Not Classified

Recommended Personal Protective Equipment (PPE)

Based on the potential hazards, the following PPE is mandatory when handling this compound.

PPE CategoryRecommended EquipmentStandard
Eye and Face Protection Safety glasses with side-shields and a face shield.NIOSH (US) or EN 166 (EU) approved.[5]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene), a chemical-resistant apron or lab coat, and closed-toe shoes.[7][8]Ensure gloves are resistant to permeation by the chemical.[7]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1][3] If vapors or aerosols are generated, a NIOSH-approved respirator is required.[1]Follow OSHA's Respiratory Protection Standard (29 CFR 1910.134).[7]

Experimental Protocol: Safe Handling of this compound

1. Preparation and Engineering Controls:

  • Ensure a chemical fume hood is operational and available.

  • Verify that an emergency eyewash station and safety shower are accessible.

  • Keep a spill kit rated for flammable liquids and corrosive materials nearby.

  • Ground and bond containers and receiving equipment to prevent static discharge.[1][2]

2. Donning Personal Protective Equipment (PPE):

  • Put on a lab coat or chemical-resistant apron.

  • Don safety glasses and a face shield.[5]

  • Wear two pairs of chemical-resistant gloves.[8]

  • Ensure you are wearing closed-toe shoes.

3. Chemical Handling:

  • Conduct all work with this compound inside a certified chemical fume hood.[3]

  • Use non-sparking tools to handle the chemical and its containers.[1][2]

  • Keep the container tightly closed when not in use.[1][2]

  • Avoid inhalation of vapors and direct contact with skin and eyes.[5][6]

  • Do not eat, drink, or smoke in the handling area.[1]

4. Immediate First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][5]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[1][3]

  • In Case of Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3][4]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3]

Operational and Disposal Plan

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][2]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1][2]

  • Store in a corrosives area, away from incompatible materials such as acids, bases, and strong oxidizing agents.[2][3]

Spill Management:

  • Evacuate personnel from the spill area.

  • Remove all sources of ignition.[2][3]

  • Ventilate the area.

  • Use a spill kit with an inert absorbent material to contain the spill.

  • Collect the absorbed material and place it in a suitable, closed container for disposal.[2][3][4]

Waste Disposal:

  • Dispose of waste material in accordance with national and local regulations.[1]

  • Chemical waste must be collected in a designated, properly labeled hazardous waste container.[9] The label should include the words "HAZARDOUS WASTE" and the chemical name.[9]

  • Do not mix with other waste.[1]

  • Handle uncleaned, empty containers as you would the product itself.[1]

  • Arrange for pickup by a licensed hazardous waste disposal service.[9]

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency prep1 Verify Fume Hood & Safety Equipment prep2 Assemble PPE prep1->prep2 prep3 Prepare Spill Kit prep2->prep3 handle1 Don PPE prep3->handle1 handle2 Work in Fume Hood handle1->handle2 handle3 Use Non-Sparking Tools handle2->handle3 emergency1 Spill or Exposure Occurs handle2->emergency1 handle4 Keep Container Closed handle3->handle4 post1 Store Properly handle4->post1 post2 Dispose of Waste post1->post2 post3 Doff PPE post2->post3 post4 Wash Hands post3->post4 emergency2 Follow First Aid/Spill Protocol emergency1->emergency2 emergency3 Seek Medical Attention emergency2->emergency3

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dimethylpiperidin-4-ol
Reactant of Route 2
2,6-Dimethylpiperidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.